molecular formula C11H16 B1294524 (1,2-Dimethylpropyl)benzene CAS No. 4481-30-5

(1,2-Dimethylpropyl)benzene

Cat. No.: B1294524
CAS No.: 4481-30-5
M. Wt: 148.24 g/mol
InChI Key: NQRMTOKLHZNAQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-Dimethylpropyl)benzene is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112995. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylbutan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-9(2)10(3)11-7-5-4-6-8-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRMTOKLHZNAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871081
Record name (3-Methylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4481-30-5
Record name 3-Methyl-2-phenylbutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-phenylbutane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Methylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,2-Dimethylpropyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical properties of 2-Methyl-3-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-3-phenylbutane

Introduction

2-Methyl-3-phenylbutane, also known by its IUPAC synonym (1,2-dimethylpropyl)benzene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆. Its structure consists of a butane backbone with a methyl group at the second carbon and a phenyl group at the third. This compound serves as a valuable intermediate in organic synthesis and as a reference standard in analytical chemistry. A thorough understanding of its physical properties is paramount for its effective use in research, development, and quality control, enabling scientists to predict its behavior in various chemical and physical processes, design appropriate experimental conditions, and ensure safe handling.

This guide provides a comprehensive overview of the known physical properties of 2-Methyl-3-phenylbutane, complete with detailed experimental protocols for their determination. The methodologies described are grounded in established laboratory practice, reflecting a synthesis of theoretical principles and field-proven application.

Core Physical and Molecular Properties

The fundamental properties of 2-Methyl-3-phenylbutane are summarized below. These values are critical for a wide range of calculations, from reaction stoichiometry to process engineering.

PropertyValueSource(s)
CAS Number 4481-30-5[1][2][3]
Molecular Formula C₁₁H₁₆[2][3][4]
Molar Mass 148.24 - 148.25 g/mol [2][4][5]
Appearance Colorless Liquid[1][4]
Boiling Point 188 °C[2][3][5]
Melting Point -44.72 °C (estimate)[3]
Density 0.866 - 0.880 g/cm³[2][3]
Refractive Index 1.488 - 1.492[2][3]
Flash Point 56.9 °C[3]
Critical Temperature 383 °C[2]

Thermodynamic Properties

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, and it is a primary indicator of a substance's volatility. For 2-Methyl-3-phenylbutane, the relatively high boiling point of 188 °C reflects its molecular weight and the intermolecular van der Waals forces.[2][3][5] The accurate determination of the boiling point is crucial for purification by distillation and for defining safe handling temperatures.

This method is ideal when only a small sample volume is available. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

  • Apparatus Setup:

    • Attach a small test tube containing 0.5-1 mL of 2-Methyl-3-phenylbutane to a thermometer using a rubber band or wire.

    • Place a capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.

    • Immerse this assembly in a heating bath (e.g., a Thiele tube or a beaker filled with mineral oil) ensuring the sample is below the oil level.

  • Heating:

    • Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation:

    • When the temperature approaches the boiling point, the rate of bubbling will increase significantly as the sample's vapor fills the capillary.

    • Continue heating until a rapid, continuous stream of bubbles emerges from the capillary.

  • Cooling and Measurement:

    • Remove the heat source and allow the bath to cool slowly while stirring to maintain a uniform temperature.

    • The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid begins to enter the capillary tube is the boiling point. This is the point where the external pressure overcomes the vapor pressure of the sample.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement Cycle A Attach sample tube to thermometer B Insert inverted capillary tube A->B C Immerse assembly in heating bath B->C D Heat bath gently C->D Start Experiment E Observe rapid bubbling D->E F Remove heat source E->F G Record temperature when liquid enters capillary F->G G->D Repeat for accuracy DensityWorkflow A Weigh empty graduated cylinder (m₁) B Add known volume of liquid (V) A->B C Weigh cylinder with liquid (m₂) B->C D Calculate Mass m_liquid = m₂ - m₁ C->D E Calculate Density ρ = m_liquid / V D->E RefractiveIndexWorkflow A Calibrate Refractometer B Apply Sample to Prism A->B C Adjust Knobs to Find Boundary B->C D Sharpen Boundary (Dispersion Comp.) C->D E Align with Crosshairs D->E F Read Value & Temp. E->F

References

An In-Depth Technical Guide to (1,2-Dimethylpropyl)benzene: Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the aromatic hydrocarbon (1,2-Dimethylpropyl)benzene. This document provides a detailed overview of its chemical identity, physicochemical properties, and critical considerations for its synthesis, focusing on mechanistic principles that ensure high-purity outcomes. Furthermore, it outlines essential safety and handling protocols. As a versatile chemical intermediate and solvent, a thorough understanding of this compound's characteristics is paramount for its effective and safe utilization in laboratory and industrial settings.[1]

Chemical Identity and Nomenclature

This compound is an alkylbenzene characterized by a benzene ring substituted with a 1,2-dimethylpropyl group. Accurate identification is crucial for regulatory compliance, procurement, and scientific communication. Its fundamental identifiers are summarized below.

IdentifierValueSource(s)
Molecular Formula C₁₁H₁₆[1][2][3][4][5][6]
Molecular Weight 148.25 g/mol [2][6]
IUPAC Name (3-Methylbutan-2-yl)benzene[4][6]
CAS Number 4481-30-5[1][2][3][4][7]
Synonyms 2-Methyl-3-phenylbutane, 3-Methyl-2-phenylbutane[1][2][4][7][8][9]
InChI Key NQRMTOKLHZNAQH-UHFFFAOYSA-N[2][6][7]
Canonical SMILES CC(C)C(C)C1=CC=CC=C1[3][6][7]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, from reaction kinetics to formulation. It is a colorless liquid under standard conditions.[5]

PropertyValueSource(s)
Boiling Point 186 - 188 °C[1][3][7]
Melting Point -44.72 °C (estimated)[1][7]
Density ~0.86 g/cm³ at 25 °C[1][3][7]
Refractive Index 1.486 - 1.492[1][3][7]
Flash Point 56.9 °C[1][7]
Vapor Pressure 0.919 mmHg at 25 °C[1][7]
Storage Temperature 2 - 8 °C, sealed and dry[1][5]

Synthesis and Mechanistic Considerations

The synthesis of this compound presents a classic challenge in organic chemistry related to electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation. A naive approach often leads to undesired isomeric byproducts due to fundamental mechanistic principles.

The Challenge of Direct Alkylation and Carbocation Rearrangement

A direct Friedel-Crafts alkylation of benzene with a suitable five-carbon haloalkane, such as 2-chloro-3-methylbutane, might seem like a straightforward route. However, this method is fundamentally flawed. The mechanism involves the formation of a secondary carbocation, which rapidly rearranges via a 1,2-hydride shift to a more stable tertiary carbocation. This rearranged electrophile then reacts with benzene to yield the thermodynamically favored, but incorrect, isomer (tert-pentyl)benzene.

This phenomenon underscores a critical expert insight: direct Friedel-Crafts alkylations with primary or secondary halides prone to rearrangement are unreliable for producing structurally defined alkylbenzenes.

Recommended Synthetic Protocol: Friedel-Crafts Acylation followed by Reduction

To circumvent carbocation rearrangement, a robust and reliable two-step synthesis is employed. This method involves a Friedel-Crafts acylation, which is not susceptible to rearrangement, followed by a chemical reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation In this step, benzene is acylated using 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 1-phenyl-3-methyl-2-butanone. The acylium ion intermediate is resonance-stabilized and does not rearrange.

Step 2: Clemmensen Reduction The carbonyl group of the ketone is then reduced to a methylene group (CH₂). The Clemmensen reduction (using zinc amalgam and hydrochloric acid) is a standard and effective method for this transformation, yielding the target molecule, this compound, with high purity.

The diagram below illustrates the reliable acylation-reduction pathway compared to the problematic direct alkylation route.

G cluster_0 Problematic Pathway: Direct Alkylation cluster_1 Recommended Pathway: Acylation-Reduction benzene1 Benzene reagent1 + 3-Methyl-2-chlorobutane + AlCl₃ sec_cation Secondary Carbocation (Unstable) rearrangement <1,2-Hydride Shift> sec_cation->rearrangement tert_cation Tertiary Carbocation (More Stable) rearrangement->tert_cation wrong_product Undesired Product (tert-Pentyl)benzene tert_cation->wrong_product Alkylation benzene2 Benzene reagent2 + 3-Methylbutanoyl Chloride + AlCl₃ acylium Acylium Ion (No Rearrangement) ketone Intermediate Ketone (1-Phenyl-3-methyl-2-butanone) acylium->ketone reduction Clemmensen Reduction (Zn(Hg), HCl) correct_product Desired Product This compound ketone->correct_product Reduction

Caption: Comparison of synthetic routes to substituted alkylbenzenes.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating purification and suggesting analytical confirmation.

Part A: Friedel-Crafts Acylation

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry, non-polar solvent such as dichloromethane (DCM).

  • Addition: Add benzene (1.0 eq) to the flask. Cool the mixture in an ice bath to 0-5 °C.

  • Acylation: Add 3-methylbutanoyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. Separate the organic layer, wash with sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone via vacuum distillation.

Part B: Clemmensen Reduction

  • Setup: In a round-bottom flask equipped with a reflux condenser, prepare a zinc amalgam (Zn(Hg)) by stirring zinc dust with a 5% mercury(II) chloride solution, then decanting and washing the solid.

  • Reaction: Add concentrated hydrochloric acid, water, toluene, and the purified ketone from Part A to the flask containing the zinc amalgam.

  • Reflux: Heat the mixture to a vigorous reflux for 6-12 hours. Additional portions of HCl may be required to maintain the reaction.

  • Workup: After cooling, separate the organic (toluene) layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the toluene under reduced pressure. Purify the final product, this compound, by vacuum distillation.

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the results to reference spectra.[2]

Safety and Handling

This compound is a flammable liquid and requires careful handling to prevent ignition and exposure.[9] Adherence to GHS protocols is mandatory.

Hazard ClassCodeStatementSource
Physical Hazard H226Flammable liquid and vapor[9]
Precaution TypeCodeStatementSource
Prevention P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9]
P233Keep container tightly closed.[9]
P240Ground and bond container and receiving equipment.[9]
P241Use explosion-proof electrical/ventilating/lighting equipment.[9]
P242Use non-sparking tools.[5][9]
P243Take action to prevent static discharges.[5][9]
Response P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]
P370+P378In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[9]
Storage P403+P235Store in a well-ventilated place. Keep cool.[9]

Applications in Research and Development

The primary value of this compound in a research context, particularly for drug development, lies in its role as a chemical intermediate or building block.[1]

  • Scaffold for Synthesis: The alkylbenzene moiety can be further functionalized through electrophilic aromatic substitution (e.g., nitration, halogenation) or benzylic position reactions to build more complex molecular architectures.

  • Fragment-Based Drug Design: As a substituted aromatic compound, it or its derivatives can serve as fragments in screening libraries to identify initial binding interactions with biological targets.

  • Solvent Properties: Due to its low reactivity and aromatic nature, it can be used as a solvent in specific organic reactions where a non-polar, aromatic medium is required.[1]

  • Reference Standard: In analytical chemistry, it can be used as a reference standard for the identification and quantification of related compounds in complex mixtures.

References

An In-depth Technical Guide to (1,2-Dimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of (1,2-dimethylpropyl)benzene, tailored for researchers, scientists, and professionals in drug development. It delves into its nomenclature, physicochemical properties, synthesis, and potential applications, grounding all information in established scientific principles and authoritative sources.

Executive Summary

This compound, a substituted aromatic hydrocarbon, is a molecule of interest primarily within the realms of organic synthesis and analytical chemistry. While not a household name in drug development, its structural motif as an alkylbenzene provides a valuable case study in chemical nomenclature, reaction mechanisms, and the subtle interplay between structure and function. This document elucidates the systematic naming conventions that lead to its IUPAC designation, details its known physical and chemical properties, explores its synthesis via Friedel-Crafts alkylation, and discusses the broader context of alkylbenzenes in industrial and pharmaceutical chemistry.

IUPAC Nomenclature: A Systematic Approach

The precise naming of a chemical compound is fundamental to unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to achieve this.[1][2] For this compound, the naming process follows a logical sequence based on identifying the parent structure and its substituents.

Step-by-Step Name Derivation
  • Identify the Parent Hydride : The structure contains a benzene ring. When an alkyl substituent attached to a benzene ring has six or fewer carbons, the compound is typically named as an alkyl-substituted benzene.[3] In this case, the alkyl group has five carbons, making benzene the parent hydride.

  • Identify the Substituent : The alkyl group attached to the benzene ring is a five-carbon chain.

  • Name the Substituent : To name the complex alkyl substituent, we find the longest carbon chain attached to the parent ring. This is a three-carbon chain (propyl).

  • Number the Substituent Chain : Numbering of the substituent chain starts from the point of attachment to the parent benzene ring. Thus, the carbon atom bonded to the benzene is C1 of the propyl chain.

  • Identify and Locate Side Groups on the Substituent : There are two methyl groups attached to this propyl chain. One is on C1 and the other is on C2.

  • Assemble the Substituent Name : The substituent is therefore named (1,2-dimethylpropyl). The parentheses are crucial to indicate that the numbering refers to the substituent itself and not the parent benzene ring.

  • Combine Parent and Substituent Names : The final IUPAC name is constructed by combining the substituent name with the parent name: This compound .

This systematic process ensures that the name accurately describes the molecule's connectivity. The compound is also known by other names such as 3-methyl-2-phenylbutane.[4][5][6]

Caption: Logical workflow for the IUPAC naming of this compound.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is essential for its application in research and development. This compound is a colorless liquid with a characteristic aromatic odor.[6] Its properties are well-documented in various chemical databases.

Tabulated Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₆[NIST][4], [Cheméo][5]
Molecular Weight 148.24 g/mol [NIST][4], [Cheméo][5]
CAS Number 4481-30-5[NIST][4], [ChemSynthesis][7]
Boiling Point 188 °C[LookChem][6]
Melting Point -44.72 °C (estimate)[LookChem][6]
Density 0.866 g/cm³[LookChem][6]
Flash Point 56.9 °C[LookChem][6]
Refractive Index 1.4900 - 1.4920[LookChem][6]
Vapor Pressure 0.919 mmHg at 25°C[LookChem][6]
Spectroscopic Data

Synthesis and Reactivity

Alkylbenzenes are typically synthesized via Friedel-Crafts alkylation.[9] This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide or an alkene with an aromatic ring in the presence of a Lewis acid catalyst.

Generalized Synthesis Protocol: Friedel-Crafts Alkylation

The synthesis of this compound can be achieved by the alkylation of benzene.

Reactants:

  • Benzene (the aromatic substrate)

  • An appropriate five-carbon alkylating agent, such as 3-methyl-2-butanol or 3-methyl-2-butene.

  • A Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or H₂SO₄).[9]

Generalized Procedure:

  • Catalyst Activation : The Lewis acid catalyst is added to the reaction vessel under an inert atmosphere to prevent deactivation by moisture.

  • Reaction Mixture : Benzene, serving as both reactant and solvent, is cooled in an ice bath.

  • Slow Addition : The alkylating agent is added dropwise to the stirred benzene-catalyst mixture. This slow addition is crucial to control the exothermic reaction and minimize side reactions.

  • Reaction Progression : The mixture is allowed to react, often with continued stirring and temperature control, for a period sufficient to ensure complete conversion.

  • Quenching : The reaction is quenched by slowly adding it to ice-cold water to deactivate the catalyst.

  • Workup and Purification : The organic layer is separated, washed with a mild base (e.g., NaHCO₃ solution) and then with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by fractional distillation, to isolate the desired alkylbenzene isomer.

Causality in Experimental Choices:

  • Lewis Acid Catalyst : The catalyst is essential to generate the carbocation electrophile from the alkylating agent, which then attacks the electron-rich benzene ring.

  • Temperature Control : Low temperatures are employed to control the reaction rate and to minimize polysubstitution and carbocation rearrangements, which are common side reactions in Friedel-Crafts alkylations.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_process Process cluster_products Products Benzene Benzene Reaction Electrophilic Aromatic Substitution Benzene->Reaction AlkylatingAgent Alkylating Agent (e.g., 3-methyl-2-butene) AlkylatingAgent->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl3) Catalyst->Reaction activates Quenching Quenching (Ice Water) Reaction->Quenching Purification Purification (Distillation) Quenching->Purification Product This compound Purification->Product yields Byproducts Isomers & Polysubstituted Products Purification->Byproducts separates

References

An In-depth Technical Guide to (1,2-Dimethylpropyl)benzene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (1,2-Dimethylpropyl)benzene, a significant aromatic hydrocarbon. With full editorial control, this document is structured to deliver in-depth insights into its chemical identity, synthesis, and analytical characterization, with a particular focus on its relevance in the broader context of medicinal chemistry and drug development.

Introduction and Nomenclature: Defining the Molecule

This compound, also known by its IUPAC name 3-Methyl-2-phenylbutane, is an organic compound with the chemical formula C₁₁H₁₆.[1] It belongs to the class of alkylbenzenes, characterized by a benzene ring substituted with a sec-amyl group. The specific arrangement of the five-carbon alkyl chain gives rise to several synonyms and isomers, which are crucial to distinguish for precise chemical communication and application.

Synonyms and Identifiers:

A clear understanding of the various names used to refer to this compound is essential for navigating scientific literature and chemical databases. The primary synonyms for this compound include:

  • 3-Methyl-2-phenylbutane[2]

  • 2-Methyl-3-phenylbutane[3]

  • (3-Methylbutan-2-yl)benzene[1]

  • sec-Amylbenzene (often used more broadly for isomers)[4]

  • Benzene, (1,2-dimethylpropyl)-[2]

The definitive identifier for this compound is its CAS Number: 4481-30-5 .[2][3][5]

The structural representation of this compound is depicted below:

Synthesis_Workflow Reactants Benzene + 2-Pentene Carbocation Secondary Pentyl Carbocation Formation Reactants->Carbocation Activation Catalyst Lewis Acid Catalyst (e.g., AlCl₃ or H₂SO₄) Catalyst->Carbocation Attack Electrophilic Attack on Benzene Ring Carbocation->Attack Intermediate Arenium Ion (Sigma Complex) Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Product This compound Deprotonation->Product Byproduct Regenerated Catalyst + H⁺ Deprotonation->Byproduct

References

Boiling and melting point of (1,2-Dimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of (1,2-Dimethylpropyl)benzene

Introduction: Understanding this compound

This compound, also known by its synonyms 2-Methyl-3-phenylbutane and sec-amylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆.[1][2] As an alkylbenzene, its structure consists of a benzene ring substituted with a 1,2-dimethylpropyl group. This compound and its isomers are of interest in various chemical synthesis applications and as reference materials in analytical chemistry. Its physical properties, particularly its phase transition temperatures—the boiling and melting points—are critical parameters for its handling, purification, and application in research and development.

This guide provides a comprehensive analysis of the boiling and melting points of this compound (CAS No: 4481-30-5). We will delve into reported experimental and estimated values, discuss the underlying physicochemical principles, and present detailed, field-proven protocols for their accurate determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for scientific and drug development professionals.

Part 1: Summary of Physicochemical Properties

A critical first step in working with any chemical compound is to consolidate its known physical properties from reliable sources. The following table summarizes the key data for this compound. It is important to note the variability in reported boiling points, a phenomenon we will explore in the subsequent section.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₆[1][3]
Molecular Weight 148.25 g/mol [4]
CAS Number 4481-30-5[1]
Physical State Colorless Liquid (at 20°C)[3]
Boiling Point 188 °C (at 760 mmHg)[4][5]
186.3 °C (at 760 mmHg)[6]
185.5 - 189.85 °C (from various historical sources)[1][2]
Melting Point -44.72 °C (Estimated)[6]
-63 °C (Estimated via Joback Method)[2]
Density ~0.86 g/cm³[5][6]

Part 2: In-Depth Analysis of Phase Transition Temperatures

The Boiling Point: A Matter of Pressure and Purity

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor. For this compound, reported values range from approximately 186°C to 190°C.[1][2][6] This variation is not unusual and can be attributed to several factors, which a careful researcher must consider:

  • Atmospheric Pressure: The boiling point is highly dependent on atmospheric pressure. A lower ambient pressure results in a lower boiling point. For authoritative comparison, experimental values should always be corrected to standard pressure (760 mmHg or 101.3 kPa). The historical data reported by the National Institute of Standards and Technology (NIST) shows a range of values, likely due to measurements taken at different ambient pressures without uniform correction.[1]

  • Sample Purity: Impurities can either elevate or depress the boiling point and typically broaden the boiling range. A sharp, consistent boiling point is a strong indicator of a pure compound.[7]

  • Experimental Technique: The choice of apparatus and the rate of heating can influence the accuracy of the measurement. Localized superheating can cause bumping and lead to erroneously high readings.[8]

From a structural standpoint, the boiling point of 188°C is consistent with an alkylbenzene of this molecular weight. The branching in the alkyl side-chain (1,2-dimethylpropyl) results in a slightly lower boiling point compared to its straight-chain isomer, n-pentylbenzene, due to reduced van der Waals forces between the less-compact molecules.

The Melting Point: Challenges in Cryogenic Measurement

The melting point is the temperature at which a substance transitions from a solid to a liquid. For this compound, which exists as a liquid far below room temperature, its melting point is less frequently reported and the available data are estimations.[2][6] One source estimates the melting point at -44.72°C, while a computational model (the Joback method) predicts a value of -63°C.[2][6]

The experimental determination of such a low melting point presents a significant technical challenge. Standard laboratory equipment, such as a Mel-Temp apparatus, is designed for solids that melt above ambient temperature and lacks the necessary cooling capabilities. Accurate measurement requires a cryostatic system capable of controlled cooling and slow, precise heating, along with a low-temperature thermometer. The discrepancy between estimated values highlights the need for careful experimental determination for applications requiring precise low-temperature data.

Part 3: Experimental Determination Protocols

The following protocols describe authoritative, self-validating methods for determining the boiling and melting points of this compound.

Protocol for Boiling Point Determination (Thiele Tube Method)

This method is ideal for small sample volumes and promotes uniform heating, minimizing the risk of superheating.[9]

Methodology Steps:

  • Apparatus Setup: Securely clamp a Thiele tube to a ring stand within a fume hood. The tube should be filled with mineral oil to the level of the upper side arm.

  • Sample Preparation: Dispense approximately 0.5 mL of this compound into a small-diameter test tube (e.g., 10x75 mm).

  • Capillary Inversion: Place a standard melting point capillary tube (sealed at one end) into the test tube with the open end down. This inverted capillary acts as a miniature manometer to trap vapor.

  • Assembly: Attach the test tube to a thermometer (-10 to 250°C range) using a small rubber band or wire. The bottom of the test tube should align with the thermometer bulb. The rubber band must remain above the mineral oil level to prevent degradation.

  • Immersion: Insert the entire assembly into the Thiele tube, ensuring the sample is positioned centrally within the main body of the tube for optimal heat transfer.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun. The design of the tube creates a convection current, ensuring the entire oil bath heats evenly.[9]

  • Observation (First Stage): As the temperature rises, a fine stream of bubbles will emerge from the inverted capillary tip. This is the air initially trapped in the capillary being expelled.

  • Observation (Boiling Point): Continue heating until the bubbling becomes rapid and vigorous—a continuous stream where individual bubbles are barely distinguishable. This indicates the sample's vapor has displaced all the air and is now escaping. At this point, remove the heat source.

  • Reading the Boiling Point: The sample and oil bath will begin to cool. The moment the bubble stream slows and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point; at this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Pressure Correction: Record the ambient barometric pressure. If it deviates from 760 mmHg, apply a correction factor to normalize the observed boiling point.

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_final Finalization prep1 1. Fill small test tube with 0.5 mL of sample prep2 2. Insert inverted capillary tube prep1->prep2 prep3 3. Attach tube to thermometer prep2->prep3 meas1 4. Immerse assembly in Thiele tube oil bath prep3->meas1 meas2 5. Gently heat side arm of tube meas1->meas2 meas3 6. Observe for vigorous, continuous bubble stream meas2->meas3 meas4 7. Remove heat source meas3->meas4 meas5 8. Record temperature when liquid enters capillary meas4->meas5 final1 9. Record ambient barometric pressure meas5->final1 final2 10. Apply pressure correction to observed temperature final1->final2 result Final Boiling Point final2->result

Caption: Workflow for Boiling Point Determination.

Protocol for Low-Temperature Melting Point Determination

This protocol requires a cryo-cooling bath and careful observation to determine the solid-liquid phase transition.

Methodology Steps:

  • Sample Preparation: Seal a small amount (~5-10 µL) of this compound in a thin-walled glass capillary tube. Flame-sealing both ends is crucial to prevent atmospheric moisture contamination.

  • Apparatus Setup: Prepare a cooling bath in a Dewar flask. A dry ice/acetone slurry (~ -78°C) is suitable for reaching the expected melting point. Attach the sealed capillary to a low-temperature thermometer (e.g., alcohol or pentane-filled, with a range down to -100°C).

  • Cooling & Solidification: Slowly lower the thermometer and attached capillary into the cooling bath. The sample will freeze into a solid mass. Allow it to equilibrate for several minutes to ensure complete solidification.

  • Heating & Observation: Remove the assembly from the cooling bath and place it in an empty, insulated beaker that allows for slow warming at ambient temperature. This slow rate is critical for accurate observation.

  • Reading the Melting Point Range:

    • T1 (Onset of Melt): Observe the solid sample continuously through a magnifying lens. Record the temperature at which the first droplet of liquid appears.

    • T2 (Completion of Melt): Continue to observe as the sample melts. Record the temperature at which the last crystal of the solid phase disappears, leaving a clear liquid.

  • Reporting: The melting point is reported as the range from T1 to T2. For a pure substance, this range should be narrow (typically < 1°C).

Melting_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_final Finalization prep1 1. Seal liquid sample in glass capillary prep2 2. Attach capillary to low-temperature thermometer prep1->prep2 meas1 3. Immerse assembly in cryo-bath to freeze sample prep2->meas1 meas2 4. Remove from bath and allow to warm slowly meas1->meas2 meas3 5. Record T1: First droplet of liquid appears meas2->meas3 meas4 6. Record T2: Last solid crystal disappears meas3->meas4 final1 7. Report melting point as the range T1 - T2 meas4->final1 result Final Melting Point Range final1->result

Caption: Workflow for Low-Temperature Melting Point Determination.

Conclusion

The boiling and melting points are fundamental properties of this compound, dictating its behavior under various laboratory and industrial conditions. While its boiling point is well-documented around 188°C , researchers must account for atmospheric pressure to ensure accuracy. The melting point, estimated to be between -45°C and -63°C , is less defined and requires specialized cryogenic techniques for precise experimental determination. By employing the rigorous, self-validating protocols detailed in this guide, scientists can confidently measure these critical parameters, ensuring the integrity and reproducibility of their work.

References

Unveiling the Solvent Compatibility of (1,2-Dimethylpropyl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive analysis of the solubility of (1,2-dimethylpropyl)benzene in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying physicochemical principles that govern its behavior in solution. We will explore the molecular characteristics of this compound, the theoretical framework of solubility, and practical methodologies for solubility determination, providing a robust understanding for laboratory applications.

Executive Summary: The Solubility Profile of a Nonpolar Aromatic Hydrocarbon

This compound, a C11 alkylbenzene, is a nonpolar, hydrophobic compound with limited aqueous solubility. Its molecular structure, characterized by a benzene ring and a branched alkyl substituent, dictates its favorable interactions with nonpolar and weakly polar organic solvents. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature, its behavior can be confidently predicted based on the well-documented properties of structurally analogous alkylbenzenes such as isobutylbenzene, sec-butylbenzene, and tert-amylbenzene. These analogues exhibit high solubility or complete miscibility with solvents like ethanol, ether, acetone, and benzene.[1][2][3][4][5][6][7][8][9][10] This guide will leverage these comparisons to provide a thorough understanding of the expected solubility of this compound.

Physicochemical Characteristics of this compound

A foundational understanding of the physical and chemical properties of this compound is essential to comprehend its solubility.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₆[7][8]
Molecular Weight 148.24 g/mol [7]
Appearance Colorless to almost colorless clear liquidTokyo Chemical Industry
Boiling Point ~188 °CChemSynthesis
Density ~0.87 g/mLChemSynthesis
Water Solubility Very low (log₁₀WS = -3.25)Cheméo
Octanol-Water Partition Coefficient (logP) 3.446Cheméo

The high logP value and extremely low water solubility underscore the nonpolar nature of the molecule, predicting its affinity for lipophilic and nonpolar solvent environments.

The Theoretical Bedrock of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[11] This adage is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) determines the spontaneity of the dissolution process. For a solute to dissolve in a solvent, the intermolecular forces between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.

This compound is a nonpolar molecule due to the relatively even distribution of electron density across its hydrocarbon structure. The primary intermolecular forces at play are London dispersion forces. Consequently, it will be most soluble in solvents that also primarily exhibit London dispersion forces (nonpolar solvents) or have a significant nonpolar component.

Diagram 1: Factors Influencing the Dissolution of this compound

G cluster_solute Solute: this compound cluster_solvent Solvent cluster_outcome Solubility Outcome Solute Nonpolar (London Dispersion Forces) High_Solubility High Solubility / Miscibility Solute->High_Solubility Strong Interaction (Favorable ΔG) Moderate_Solubility Moderate to High Solubility Solute->Moderate_Solubility Moderate Interaction Low_Solubility Low to Very Low Solubility Solute->Low_Solubility Weak Interaction (Unfavorable ΔG) Solvent_Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Strong London Dispersion Forces Solvent_Nonpolar->High_Solubility Solvent_Polar_Aprotic Polar Aprotic Solvents (e.g., Acetone, THF) Dipole-Dipole & Dispersion Forces Solvent_Polar_Aprotic->Moderate_Solubility Solvent_Polar_Protic Polar Protic Solvents (e.g., Ethanol, Water) Hydrogen Bonding, Dipole-Dipole, Dispersion Solvent_Polar_Protic->Low_Solubility

Caption: Intermolecular force compatibility drives solubility.

Expected Solubility in Common Organic Solvents

Based on the principles of "like dissolves like" and data from analogous compounds, we can predict the solubility of this compound in various classes of organic solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, HeptaneHigh / MiscibleSimilar nonpolar nature and reliance on London dispersion forces.
Nonpolar Aromatic Toluene, Benzene, XyleneHigh / MiscibleThe aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvent molecules, in addition to strong dispersion forces.
Weakly Polar / Halogenated Diethyl Ether, DichloromethaneHigh / MiscibleThe large nonpolar regions of these solvents will readily interact with the alkylbenzene.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThese solvents have polar functional groups but also significant nonpolar hydrocarbon portions that can interact with the solute.
Polar Protic Ethanol, Methanol, IsopropanolModerateThe nonpolar alkyl chains of the alcohols will interact with the solute, but the strong hydrogen bonding network of the solvent may be disrupted, limiting miscibility compared to nonpolar solvents.
Highly Polar Protic WaterVery Low / ImmiscibleThe energy required to break the strong hydrogen bonds in water is not compensated by the weak interactions with the nonpolar solute.

Experimental Determination of Solubility: A Practical Workflow

For applications requiring precise solubility data, experimental determination is necessary. The "shake-flask" method is a widely accepted and reliable technique for determining the solubility of a liquid in a solvent.[2]

Standard Operating Procedure: Shake-Flask Method
  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial or flask). The presence of a distinct second phase of the solute is crucial to ensure saturation.

  • Equilibration:

    • Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent mixing.

  • Phase Separation:

    • Cease agitation and allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has completely separated from the saturated solvent phase. Centrifugation can be employed to accelerate this process.

  • Sampling and Analysis:

    • Carefully extract an aliquot of the clear, saturated solvent phase.

    • Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID) or UV-Vis spectroscopy, against a calibrated standard curve.

  • Calculation:

    • Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

Diagram 2: Experimental Workflow for Solubility Determination

G start Start prep 1. Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate 2. Equilibrate (Constant T Agitation, 24-72h) prep->equilibrate separate 3. Separate Phases (Settle or Centrifuge) equilibrate->separate sample 4. Sample Saturated Solvent Phase separate->sample analyze 5. Analyze Concentration (e.g., GC, UV-Vis) sample->analyze calculate 6. Calculate Solubility analyze->calculate end End calculate->end

Caption: Shake-flask method for solubility measurement.

Advanced Solubility Prediction Models

For theoretical estimations, several computational models can predict solubility.

  • Hansen Solubility Parameters (HSP): This model deconstructs the total Hildebrand solubility parameter into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11][12][13][14][15] A solvent is likely to dissolve a solute if their Hansen parameters are similar. The principle is that the "distance" between the solute and solvent in the three-dimensional Hansen space should be minimal.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group-contribution method that estimates activity coefficients in mixtures based on the functional groups present in the molecules.[16][17][18][19][20][21] It is a powerful tool for predicting phase equilibria, including solubility, without requiring experimental data for the specific mixture.

Conclusion and Future Directions

This compound, as a nonpolar aromatic hydrocarbon, is expected to be highly soluble in nonpolar organic solvents and moderately soluble in polar aprotic and short-chain polar protic solvents. Its solubility is primarily driven by London dispersion forces and, in the case of aromatic solvents, π-π interactions.

The notable absence of specific, quantitative solubility data for this compound in the scientific literature presents a research opportunity. The experimental and theoretical frameworks outlined in this guide provide a clear path for researchers to generate and validate this data, contributing valuable information to the chemical science community. Such data would be beneficial for a variety of applications, including reaction chemistry, separations, and formulation science.

References

Spectroscopic Data for (1,2-Dimethylpropyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (1,2-Dimethylpropyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of key analytical techniques used to characterize this alkylbenzene. By synthesizing theoretical knowledge with practical insights, this guide aims to serve as an authoritative resource for understanding the molecular structure and properties of this compound through spectroscopic analysis.

Introduction

This compound, with the chemical formula C₁₁H₁₆ and a molecular weight of approximately 148.25 g/mol , is an aromatic hydrocarbon.[1][2][3][4] Its structure, featuring a benzene ring substituted with a 1,2-dimethylpropyl group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra is crucial for its identification, purity assessment, and understanding its chemical behavior. This guide provides a detailed exploration of these spectroscopic techniques and their application to this compound.

Molecular Structure and Isomerism

The systematic name this compound precisely describes the connectivity of the atoms. It is important to distinguish it from its isomers, such as (1,1-dimethylpropyl)benzene or neopentylbenzene, as each isomer will exhibit distinct spectroscopic features.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule.

Theoretical Basis

The chemical shift (δ) of a proton is influenced by its electronic environment. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). The integration of a signal is proportional to the number of protons it represents. Spin-spin coupling, observed as signal splitting, provides information about the number of protons on adjacent carbons.[5][6][7]

Predicted ¹H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (C₆H₅)7.1 - 7.3Multiplet5H
Benzylic Proton (CH-Ph)2.5 - 2.9Multiplet1H
Methine Proton (CH-(CH₃)₂)1.7 - 2.1Multiplet1H
Methyl Protons (CH-CH₃)1.2 - 1.4Doublet3H
Methyl Protons (C-(CH₃)₂)0.8 - 1.0Doublet6H
Interpretation
  • Aromatic Region (7.1 - 7.3 ppm): The protons on the benzene ring are deshielded due to the ring current effect and will appear as a complex multiplet.[8][9][10]

  • Benzylic Proton (2.5 - 2.9 ppm): The proton attached to the carbon directly bonded to the benzene ring is deshielded by the aromatic ring and will be a multiplet due to coupling with the adjacent methine proton and the methyl protons.

  • Alkyl Region (0.8 - 2.1 ppm): The remaining protons of the dimethylpropyl group will appear in the upfield region, with their specific chemical shifts and multiplicities determined by their local electronic environments and neighboring protons.

Caption: Predicted ¹H NMR spectral correlations for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Theoretical Basis

Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shift is influenced by the hybridization and the electronic environment of the carbon atom. Aromatic carbons typically resonate in the range of 100-160 ppm, while aliphatic carbons appear at higher field (lower ppm values).[11][12][13][14]

Predicted ¹³C NMR Data for this compound

Based on the structure and typical chemical shifts for alkylbenzenes, the following ¹³C NMR signals can be predicted:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic Carbon (C-alkyl)145 - 150
Aromatic CH Carbons125 - 130
Benzylic Carbon (CH-Ph)40 - 45
Methine Carbon (CH-(CH₃)₂)30 - 35
Methyl Carbon (CH-CH₃)20 - 25
Methyl Carbons (C-(CH₃)₂)15 - 20
Interpretation
  • Aromatic Carbons (125 - 150 ppm): The six carbons of the benzene ring will give rise to several signals in this region. The carbon atom attached to the alkyl group (quaternary) will be the most downfield. Due to the asymmetry of the substituent, all aromatic carbons might be non-equivalent, leading to six distinct signals.

  • Aliphatic Carbons (15 - 45 ppm): The five carbons of the 1,2-dimethylpropyl group will appear in the upfield region of the spectrum. The benzylic carbon will be the most deshielded among the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST Chemistry WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound.[1][2]

Theoretical Basis

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of alkylbenzenes is often characterized by cleavage at the benzylic position.[15][16][17][18]

Expected Fragmentation Pattern
  • Molecular Ion (M⁺˙): A peak corresponding to the molecular weight of this compound (m/z = 148) is expected.

  • Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable benzylic carbocation. For this compound, this would involve the loss of a propyl radical (C₃H₇) to form a fragment at m/z 105, or the loss of an ethyl radical (C₂H₅) to form a fragment at m/z 119. The most stable secondary carbocation is expected to be the dominant fragment. Cleavage can also lead to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, a very common fragment for alkylbenzenes.[16]

  • Other Fragments: Further fragmentation of these primary ions can lead to smaller fragments.

m/z Proposed Fragment Significance
148[C₁₁H₁₆]⁺˙Molecular Ion
119[C₉H₁₁]⁺Loss of an ethyl radical
105[C₈H₉]⁺Loss of a propyl radical
91[C₇H₇]⁺Tropylium ion

digraph "Mass_Spec_Fragmentation" {
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#EA4335"];

M [label="[C₁₁H₁₆]⁺˙ (m/z 148)\nMolecular Ion"]; F1 [label="[C₉H₁₁]⁺ (m/z 119)"]; F2 [label="[C₈H₉]⁺ (m/z 105)"]; F3 [label="[C₇H₇]⁺ (m/z 91)\nTropylium Ion"];

M -> F1 [label="- C₂H₅˙"]; M -> F2 [label="- C₃H₇˙"]; F1 -> F3 [label="- C₂H₄"]; F2 -> F3 [label="- CH₄"]; }

Caption: Plausible mass spectral fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Theoretical Basis

Different chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. These absorptions are recorded as a spectrum, providing a fingerprint of the molecule's functional groups.[8][9][19][20]

Characteristic IR Absorptions for this compound

The IR spectrum of an alkylbenzene will show characteristic absorptions for both the aromatic ring and the alkyl substituent.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Strong
Aromatic C=C Stretch (in-ring)1600 - 1585 and 1500 - 1400Medium
C-H Bending (Alkyl)1465 - 1370Medium
C-H Out-of-Plane Bending (Aromatic)690 - 900Strong
Interpretation
  • C-H Stretching: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) is a key indicator of an alkylbenzene.[19][20]

  • Aromatic C=C Stretching: The characteristic absorptions in the 1400-1600 cm⁻¹ region are indicative of the benzene ring.[19][21]

  • Out-of-Plane Bending: The pattern of strong absorptions in the 690-900 cm⁻¹ region can often provide information about the substitution pattern on the benzene ring. For a monosubstituted benzene, two strong bands are typically observed.[8][19]

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H spectrum using appropriate pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum, and integrate the signals for ¹H NMR.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

  • Ionization: The sample is vaporized and then ionized by a beam of 70 eV electrons in the ion source.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared Spectroscopy (FT-IR)
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the sample in the instrument and record the IR spectrum.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. While experimental data for this specific compound is not widely disseminated in public repositories, a thorough understanding of the principles of spectroscopic interpretation for alkylbenzenes allows for a reliable prediction of its spectral features. This guide provides the foundational knowledge and expected data to aid researchers in the identification and characterization of this compound and related compounds. The methodologies and interpretative strategies outlined herein are fundamental to the broader field of organic structural analysis.

References

The Cornerstone of Modern Chemistry: A Technical Guide to the Discovery and Application of Alkylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Aromatic Revolution

Alkylbenzenes, organic compounds featuring one or more alkyl groups attached to a benzene ring, represent a class of molecules that are foundational to the chemical industry. From the production of plastics and detergents to their critical role as starting materials in the synthesis of life-saving pharmaceuticals, the influence of these aromatic hydrocarbons is both profound and pervasive. This guide provides an in-depth exploration of the discovery, synthesis, characterization, and industrial application of alkylbenzenes, tailored for researchers, scientists, and professionals in drug development. We will delve into the historical breakthroughs that unlocked the potential of these molecules, detail the core synthetic methodologies, and examine their modern-day significance in large-scale industrial processes and pharmaceutical manufacturing.

Part 1: Foundational Discoveries in Aromatic Chemistry

The story of alkylbenzenes is intrinsically linked to the discovery and structural elucidation of their parent compound, benzene. In 1825, the English scientist Michael Faraday first isolated a novel hydrocarbon from the oily residue of illuminating gas, which he termed "bicarburet of hydrogen".[1] It wasn't until 1834 that German chemist Eilhardt Mitscherlich produced the same compound by heating benzoic acid with lime, naming it "benzin".[2] The true nature of benzene's structure, with its unique 1:1 carbon-to-hydrogen ratio, remained a puzzle for decades.[1] In 1865, German chemist Friedrich August Kekulé famously proposed the cyclic structure of six carbon atoms with alternating single and double bonds, a concept that reportedly came to him in a daydream of a snake biting its own tail.[2] This revolutionary idea laid the groundwork for understanding the stability and reactivity of aromatic compounds.

The ability to functionalize the benzene ring and create alkylbenzenes was unlocked in 1877 by French chemist Charles Friedel and his American collaborator, James Crafts.[3][4] Their discovery of what is now known as the Friedel-Crafts reaction was a watershed moment in organic synthesis.[5] This set of reactions, which allows for the attachment of alkyl (alkylation) or acyl (acylation) groups to an aromatic ring, provided a versatile and powerful tool for creating a vast array of substituted benzene derivatives.[5]

Part 2: Core Synthetic Methodologies: The Friedel-Crafts Reactions

The Friedel-Crafts reactions are the cornerstone of alkylbenzene synthesis and proceed via electrophilic aromatic substitution. These reactions are typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6][7]

Friedel-Crafts Alkylation

This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide, alkene, or alcohol as the alkylating agent.[8][9] The Lewis acid catalyst activates the alkyl halide, generating a carbocation or a carbocation-like complex that acts as the electrophile.[6][10] The aromatic ring then attacks this electrophile, leading to the formation of an alkylbenzene.[4]

Reaction Mechanism:

The mechanism involves three primary steps:

  • Formation of the Electrophile: The Lewis acid abstracts the halide from the alkyl halide to form a carbocation.[11]

  • Electrophilic Attack: The π electrons of the benzene ring attack the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation: A weak base removes a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[11]

Friedel_Crafts_Alkylation cluster_regeneration Catalyst Regeneration Benzene Benzene AreniumIon Arenium Ion (Resonance Stabilized) Benzene->AreniumIon + R⁺ AlkylHalide R-X Carbocation R⁺ AlkylHalide->Carbocation + AlCl₃ LewisAcid AlCl₃ Alkylbenzene Alkylbenzene AreniumIon->Alkylbenzene - H⁺ HX H-X LewisAcidComplex [AlCl₃X]⁻ RegenLewisAcid AlCl₃ LewisAcidComplex->RegenLewisAcid + H⁺

Mechanism of Friedel-Crafts Alkylation.

Experimental Protocol: Synthesis of p-di-t-butylbenzene

This procedure demonstrates a typical Friedel-Crafts alkylation.

  • Reaction Setup: In a fume hood, equip a 5 mL conical vial with a spin vane and place it in an ice bath on a stirring plate. Add 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene to the vial.

  • Catalyst Addition: Weigh 0.05 g of anhydrous aluminum chloride quickly to minimize exposure to atmospheric moisture. Add the aluminum chloride to the chilled reaction mixture in three portions, stirring for 5 minutes after each addition. A white product should become visible.

  • Reaction Progression: After the final addition of the catalyst, remove the vial from the ice bath and allow it to warm to room temperature while stirring.

  • Quenching and Extraction: Carefully add 1 mL of ice-cold water and 2 mL of diethyl ether to the reaction mixture. Swirl the contents and separate the ether layer. Extract the aqueous layer twice more with 1 mL portions of diethyl ether.

  • Isolation and Purification: Combine the ether layers and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter the solution to remove the drying agent and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization.

Limitations of Friedel-Crafts Alkylation:

  • Polyalkylation: The product of the reaction, an alkylbenzene, is more reactive than the starting material because alkyl groups are activating. This can lead to the addition of multiple alkyl groups.[4][8]

  • Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable form, leading to a mixture of products.[4][8]

  • Substrate Limitations: The reaction fails with strongly deactivated aromatic rings (e.g., nitrobenzene) and is problematic with rings containing -NH₂, -NHR, or -NR₂ groups, which coordinate with the Lewis acid catalyst.[9][12]

Friedel-Crafts Acylation

To overcome some of the limitations of alkylation, Friedel-Crafts acylation is often employed. This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl halide or acid anhydride.[13] The resulting aryl ketone is less reactive than the starting aromatic compound, which prevents polyacylation.[14]

Reaction Mechanism:

The mechanism is similar to alkylation but involves the formation of a resonance-stabilized acylium ion as the electrophile.[15]

  • Formation of the Acylium Ion: The Lewis acid coordinates with the halogen of the acyl halide, facilitating its departure and forming a resonance-stabilized acylium ion.[11]

  • Electrophilic Attack: The aromatic ring attacks the electrophilic carbon of the acylium ion, forming an arenium ion intermediate.[16]

  • Deprotonation: A proton is removed to restore aromaticity, yielding the aryl ketone.[11]

Friedel_Crafts_Acylation cluster_regeneration Catalyst Regeneration Benzene Benzene AreniumIon Arenium Ion (Resonance Stabilized) Benzene->AreniumIon + [R-C≡O]⁺ AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ (Acylium Ion) AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ ArylKetone Aryl Ketone AreniumIon->ArylKetone - H⁺ HCl HCl LewisAcidComplex [AlCl₄]⁻ RegenLewisAcid AlCl₃ LewisAcidComplex->RegenLewisAcid + H⁺

Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Acylation of Isobutylbenzene (First Step in Ibuprofen Synthesis)

This protocol is adapted from a reported synthesis of a precursor to ibuprofen.[13]

  • Reaction Setup: To a 50 mL round-bottom flask, add 5.40 g of AlCl₃ and 20 mL of CH₂Cl₂ and cool the mixture in an ice bath.

  • Reagent Addition: Slowly add 4.03 g of isobutylbenzene and 3.06 g of acetic anhydride to the cooled, stirred mixture. Continue stirring at 0 °C for 45 minutes.

  • Quenching: Remove the flask from the ice bath, allow it to warm to room temperature, and then quench the reaction by slowly adding a 4M HCl solution at 0 °C.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers and wash sequentially with 20 mL of 10% NaOH, 20 mL of 50% brine solution, and 20 mL of water.

  • Isolation: Separate the organic layer, dry it over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain p-isobutylacetophenone.

Part 3: Spectroscopic Characterization of Alkylbenzenes

The structural elucidation of alkylbenzenes relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry is a powerful tool for analyzing alkylbenzenes.[17] The molecular ion peak is typically prominent. A characteristic fragmentation pattern for many alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl cation or a tropylium ion at m/z 91.[12] For alkylbenzenes with longer side chains (three or more carbons), a McLafferty rearrangement can occur, producing a peak at m/z 92.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the aromatic ring and its substitution pattern.

  • Aromatic C-H Stretch: A weak to medium absorption is typically observed between 3030-3100 cm⁻¹.[18]

  • C=C Ring Stretching: A series of medium-intensity absorptions appear in the 1450-1600 cm⁻¹ region.[19]

  • Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 650-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[18] For example, monosubstituted benzenes show strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹.[20] The positions of these bands differ for ortho-, meta-, and para-disubstituted benzenes.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of alkylbenzenes.

  • ¹H NMR: Aromatic protons typically resonate in the δ 7.0-7.5 ppm region. The protons on the carbon directly attached to the ring (benzylic protons) appear in the δ 2.5-3.0 ppm region. The integration of the signals provides the ratio of different types of protons.

  • ¹³C NMR: Aromatic carbons resonate in the δ 120-150 ppm region.[22] The number of signals can indicate the degree of symmetry in the molecule. For instance, ethylbenzene shows six distinct carbon signals due to the symmetry of the phenyl group.[18][22]

Table 1: Summary of Spectroscopic Data for Ethylbenzene

Spectroscopic TechniqueKey FeatureTypical Value/Observation
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 106
Base Peakm/z 91 (Tropylium ion)
Infrared (IR) Spectroscopy Aromatic C-H Stretch~3030 cm⁻¹
C=C Ring Stretch~1605, 1495 cm⁻¹
Monosubstitution OOP Bend~740, 695 cm⁻¹
¹H NMR Spectroscopy Aromatic Protons (C₆H₅)δ ~7.2 ppm (multiplet, 5H)
Methylene Protons (-CH₂-)δ ~2.6 ppm (quartet, 2H)
Methyl Protons (-CH₃)δ ~1.2 ppm (triplet, 3H)
¹³C NMR Spectroscopy Aromatic Carbonsδ ~125.7, 127.9, 128.4, 144.3 ppm
Methylene Carbon (-CH₂-)δ ~28.9 ppm
Methyl Carbon (-CH₃)δ ~15.6 ppm

Part 4: Industrial Production of Key Alkylbenzenes

The large-scale production of alkylbenzenes is crucial for numerous downstream industries. Modern processes are highly optimized for efficiency, yield, and environmental safety.

Linear Alkylbenzene (LAB) for Detergents

Linear alkylbenzenes are the primary precursors to linear alkylbenzene sulfonates (LAS), the most widely used synthetic surfactants in detergents.[23] The modern production of LAB, such as the UOP Detal™ process, utilizes a solid acid catalyst, which is safer and less corrosive than the previously used hydrofluoric acid (HF).[24][25]

Process Overview (UOP Detal™ Process):

  • Dehydrogenation: Linear paraffins (typically C₁₀-C₁₃) are dehydrogenated to form linear olefins.

  • Alkylation: The resulting olefins are reacted with benzene in a fixed-bed reactor containing a solid, non-corrosive acid catalyst.[23]

  • Separation and Purification: The reaction mixture is then sent to a series of distillation columns to separate the desired LAB product from unreacted benzene and paraffins (which are recycled) and heavier alkylate byproducts.[24]

Cumene for Phenol and Acetone Production

The cumene process is the dominant industrial method for synthesizing phenol and acetone.[26] It begins with the Friedel-Crafts alkylation of benzene with propylene to produce cumene (isopropylbenzene).[27]

Process Overview:

  • Alkylation: Benzene and propylene are reacted, typically over a zeolite catalyst, to form cumene.[28]

  • Oxidation: The cumene is then oxidized with air to form cumene hydroperoxide.[5]

  • Cleavage: The cumene hydroperoxide is treated with an acid (e.g., sulfuric acid) to induce a rearrangement and cleavage, yielding phenol and acetone.[5]

  • Purification: The products are separated and purified through distillation.

Styrene from Ethylbenzene

Styrene is a vital monomer for the production of polystyrene and other polymers.[7] The vast majority of styrene is produced by the catalytic dehydrogenation of ethylbenzene.[3]

Process Overview:

  • Ethylbenzene Synthesis: Ethylbenzene is first produced via the Friedel-Crafts alkylation of benzene with ethylene, often using a zeolite catalyst.[29]

  • Dehydrogenation: The ethylbenzene is mixed with superheated steam and passed over a catalyst (typically iron oxide-based) at high temperatures (around 600-650°C).[30] The steam supplies the heat for the endothermic reaction and helps to keep the catalyst clean.[24]

  • Separation: The crude product stream, containing styrene, unreacted ethylbenzene, and byproducts like benzene and toluene, is sent to a series of distillation columns for purification.[30]

Industrial_Applications Alkylbenzenes Alkylbenzenes LAB Linear Alkylbenzene (LAB) Alkylbenzenes->LAB Cumene Cumene (Isopropylbenzene) Alkylbenzenes->Cumene Ethylbenzene Ethylbenzene Alkylbenzenes->Ethylbenzene Pharmaceuticals Pharmaceuticals Alkylbenzenes->Pharmaceuticals Detergents Detergents (LAS) LAB->Detergents Phenol Phenol Cumene->Phenol Acetone Acetone Cumene->Acetone Styrene Styrene Ethylbenzene->Styrene Polymers Polymers (Polystyrene, ABS, SBR) Styrene->Polymers

Central role of alkylbenzenes in industrial chemistry.

Part 5: Applications in Drug Development

The synthetic versatility of alkylbenzenes makes them invaluable starting materials in the pharmaceutical industry. The principles of Friedel-Crafts reactions are frequently applied in the synthesis of active pharmaceutical ingredients (APIs).

Ibuprofen Synthesis

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), can be synthesized starting from isobutylbenzene.[5]

  • The Boots Process: The original synthesis begins with the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride.[1] The resulting ketone undergoes a series of transformations to build the propionic acid side chain.[1]

  • The BHC Process: A more modern, "greener" synthesis also starts with the Friedel-Crafts acylation of isobutylbenzene, but utilizes recyclable hydrogen fluoride as the catalyst and solvent.[14] This three-step process has a much higher atom economy than the original six-step Boots process.[14]

Nabumetone Synthesis

Nabumetone is another NSAID whose synthesis can involve precursors derived from naphthalene, an extended aromatic system. While not a simple benzene derivative, the synthetic strategies often employ principles analogous to those used in alkylbenzene chemistry. One reported synthesis starts from 2-bromo-6-methoxynaphthalene and introduces the butanone side chain through a palladium-catalyzed coupling reaction.[31]

Experimental_Workflow Start Start: Aromatic Substrate + Alkylating/Acylating Agent Reaction Friedel-Crafts Reaction (Lewis Acid Catalyst, Cooled) Start->Reaction Quench Quenching (e.g., Ice Water/HCl) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction Washing Washing Organic Layer (e.g., Brine, Base) Extraction->Washing Drying Drying (Anhydrous Agent) Washing->Drying Isolation Solvent Evaporation (Crude Product) Drying->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End Final Product: Pure Alkylbenzene Analysis->End

Generalized experimental workflow for alkylbenzene synthesis.

Conclusion

From Faraday's initial isolation of benzene to the sophisticated, large-scale industrial processes of the 21st century, the journey of alkylbenzenes is a testament to the power of fundamental chemical discovery. The Friedel-Crafts reaction, in particular, has proven to be an enduring and indispensable tool, enabling the synthesis of a vast portfolio of molecules that are integral to modern life. For researchers and professionals in the chemical and pharmaceutical sciences, a deep understanding of the history, synthesis, and characterization of alkylbenzenes is not merely academic; it is essential for the innovation of new materials, more efficient industrial processes, and the development of next-generation therapeutics.

References

Isomers of C11H16 aromatic hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of C11H16 Aromatic Hydrocarbons: Synthesis, Characterization, and Applications

Executive Summary

Aromatic hydrocarbons are fundamental building blocks in organic chemistry, serving as precursors for a vast array of materials, from pharmaceuticals to advanced polymers. The isomeric family of C11H16, primarily comprising pentylbenzenes and their multi-substituted analogues, presents a compelling case study in the principles of electrophilic aromatic substitution, steric hindrance, and carbocation chemistry. This guide provides an in-depth exploration of the synthesis, characterization, and application of key C11H16 isomers. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic causality that governs reaction outcomes. We will delve into the nuances of the Friedel-Crafts alkylation, a cornerstone of C-C bond formation, and examine the analytical techniques required to distinguish between structurally similar isomers.

Introduction to C11H16 Aromatic Hydrocarbons

The Aromatic Hydrocarbon Landscape

Aromatic hydrocarbons are organic compounds characterized by one or more planar rings of atoms joined by delocalized pi (π) electrons, with benzene (C6H6) being the archetypal example.[1][2] This electron delocalization confers unique stability and reactivity upon these molecules, making them less prone to addition reactions and more susceptible to electrophilic aromatic substitution (EAS).[3] Alkylbenzenes, which feature one or more alkyl groups attached to a benzene ring, are a critical subclass with widespread industrial importance as solvents, raw materials, and intermediates in the synthesis of drugs, plastics, and dyes.[2]

Significance and Structural Diversity of C11H16 Isomers

The molecular formula C11H16 corresponds to a benzene ring substituted with alkyl groups totaling five carbon atoms (a C5H11 substituent). This seemingly simple formula belies a significant degree of structural diversity. The arrangement of these five carbon atoms can vary, leading to numerous isomers with distinct physical properties, reactivity, and applications. The primary isomers are the pentylbenzenes, where a single C5 chain is attached to the ring. However, numerous other isomers exist, such as those with a methyl and a butyl group or an ethyl and a propyl group in various positions on the ring. Understanding and controlling the synthesis of a specific isomer is a common challenge in organic synthesis, particularly in drug development where precise molecular architecture is paramount.

A Focus on Pentylbenzene Isomers

The most direct isomers of C11H16 are the pentylbenzenes. The structure of the pentyl group dictates the isomer's properties and the synthetic strategy required for its preparation.

n-Pentylbenzene

n-Pentylbenzene, also known as 1-phenylpentane, consists of a benzene ring substituted with a linear five-carbon chain.[4] It is a colorless liquid used as a solvent and an intermediate in the synthesis of materials like surfactants and lubricant additives.[4]

Physicochemical Properties of n-Pentylbenzene

PropertyValueSource
CAS Number 538-68-1[4][5]
Molecular Weight 148.24 g/mol [5]
Boiling Point 205 °C[6][7]
Melting Point -75 °C[6][7]
Density 0.863 g/mL at 25 °C[6]
Appearance Colorless liquid[4][8]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[4][6]

Synthesis via Friedel-Crafts Alkylation The most common laboratory and industrial synthesis of n-pentylbenzene is the Friedel-Crafts alkylation of benzene using a pentylating agent, such as 1-chloropentane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).[3][4]

Causality Behind Experimental Choices: The core of this reaction is the generation of an electrophile. The Lewis acid (AlCl3) interacts with the alkyl halide (1-chloropentane), polarizing the C-Cl bond and inducing sufficient carbocation character on the α-carbon for it to be attacked by the electron-rich benzene ring.[9] Anhydrous conditions are critical because water would react with and deactivate the AlCl3 catalyst.[4] Careful temperature control is necessary to minimize side reactions, including polyalkylation and carbocation rearrangement.[4] A primary carbocation is highly unstable and prone to rearrangement via a hydride shift to form a more stable secondary carbocation. This is a significant limitation of Friedel-Crafts alkylation when attempting to synthesize straight-chain alkylbenzenes.[10][11]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration RCl 1-Chloropentane Carbocation Pentyl Carbocation Complex [R---Cl---AlCl₃]ᵟ⁺ RCl->Carbocation + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Benzene Benzene Ring Sigma Arenium Ion Intermediate (Sigma Complex) Benzene->Sigma + Carbocation Complex Product n-Pentylbenzene Sigma->Product - H⁺ AlCl4 [AlCl₄]⁻ AlCl4->AlCl3 + H⁺ - HCl

Mechanism of Friedel-Crafts Alkylation.
Branched Pentylbenzene Analogues: Lessons from Butylbenzenes

The synthesis of branched alkylbenzenes, such as sec-butylbenzene and tert-butylbenzene (C10H14 isomers), provides critical insights applicable to their C11H16 counterparts (sec-pentylbenzene and tert-pentylbenzene).

  • sec-Butylbenzene: Can be prepared by reacting benzene with sec-butyl alcohol in the presence of AlCl3 and HCl.[12][13] The secondary carbocation formed is relatively stable, leading to a good yield of the desired product.

  • tert-Butylbenzene: This isomer is readily synthesized from benzene and tert-butyl chloride or tert-butyl alcohol.[14] The tertiary carbocation is the most stable of the simple alkyl carbocations, so rearrangement is not a concern.[15] The bulky tert-butyl group also deactivates the ring slightly and sterically hinders further reactions, which helps to reduce polyalkylation compared to less-branched isomers.[15][16]

These principles directly apply to C11H16 synthesis. Attempting to synthesize n-pentylbenzene via Friedel-Crafts alkylation with 1-chloropentane will likely yield a mixture containing a significant amount of sec-pentylbenzene due to carbocation rearrangement. To synthesize a pure branched isomer like tert-pentylbenzene, one would use a precursor that readily forms the stable tertiary carbocation, such as 2-chloro-2-methylbutane.

Synthetic Methodologies: A Deeper Dive

The Friedel-Crafts Alkylation: Protocol and Limitations

This reaction remains a cornerstone for forming C-C bonds with aromatic rings.[10]

Experimental Protocol: Synthesis of tert-Butylbenzene This protocol is adapted from established methods and serves as a model for the synthesis of sterically hindered alkylbenzenes.[14][15]

  • Preparation: In a fume hood, equip a round-bottomed flask with a magnetic stirrer and a dropping funnel. The apparatus must be dry.

  • Reagents: Charge the flask with anhydrous aluminum chloride (a Lewis acid catalyst) and dry benzene.[14] Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition: Place tert-butyl chloride in the dropping funnel and add it dropwise to the stirred benzene-catalyst mixture over several hours, maintaining the low temperature.[14] The slow addition and low temperature are crucial to control the exothermic reaction and prevent side products.

  • Quenching: After the addition is complete, continue stirring for an additional hour. Then, slowly add crushed ice to the reaction mixture to decompose the aluminum chloride complex and quench the reaction.[14]

  • Workup: Transfer the mixture to a separatory funnel. The organic layer, containing tert-butylbenzene and unreacted benzene, is separated, washed with water and brine, and dried over an anhydrous salt (e.g., CaCl2).

  • Purification: The final product is purified by fractional distillation to separate the tert-butylbenzene from residual benzene and any potential di-substituted products.[14]

G cluster_workflow Synthesis Workflow: tert-Butylbenzene A 1. Combine Benzene & Anhydrous AlCl₃ B 2. Cool to 0-5 °C A->B C 3. Add tert-Butyl Chloride (Dropwise) B->C D 4. Quench with Ice C->D E 5. Aqueous Workup (Separatory Funnel) D->E F 6. Dry Organic Layer E->F G 7. Fractional Distillation F->G H Pure tert-Butylbenzene G->H

General workflow for Friedel-Crafts alkylation.
Alternative Synthetic Routes

To overcome the limitations of Friedel-Crafts alkylation, particularly carbocation rearrangement, other methods can be employed. For example, Friedel-Crafts acylation followed by a reduction (like the Wolff-Kishner or Clemmensen reduction) installs a straight-chain alkyl group without rearrangement. The synthesis of isobutylbenzene, a key intermediate for the NSAID Ibuprofen, often utilizes this approach.[17][18]

Analytical and Separation Techniques

Distinguishing between isomers of C11H16 is a non-trivial analytical challenge that relies on a combination of spectroscopic and chromatographic methods.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the electronic environment and connectivity of protons. For pentylbenzene isomers, the aromatic region (~7.0-7.3 ppm) will be similar, but the alkyl region (0.8-2.7 ppm) will be highly diagnostic. The splitting patterns (multiplicity) and integration values allow for unambiguous structural assignment. For example, n-pentylbenzene will show a triplet for the terminal methyl group, while tert-pentylbenzene will show a singlet for its two equivalent methyl groups.

  • ¹³C NMR: Shows the number of unique carbon environments. Symmetry in an isomer (e.g., in 1,4-di-substituted isomers) will result in fewer signals than the total number of carbons, a key diagnostic clue.

Mass Spectrometry (MS): Electron Ionization (EI) MS typically results in fragmentation of the parent molecule. The fragmentation pattern is often characteristic of the isomer. Alkylbenzenes commonly fragment at the benzylic C-C bond, which is the weakest bond in the alkyl chain. This often leads to a prominent peak at m/z 91 (the tropylium ion, [C7H7]⁺) for isomers with at least one benzylic proton.[19] The pattern of other fragment ions can help differentiate isomers. For instance, sec-butylbenzene shows a strong base peak at m/z 105, resulting from the loss of an ethyl radical, while the molecular ion peak is at m/z 134.[20][21][22]

Spectroscopic Data for Select Alkylbenzenes

IsomerKey ¹H NMR Features (Alkyl Region)[23]Key Mass Spec Fragments (m/z)[19][20][21][22]
n-Pentylbenzene Triplet ~0.9 ppm (CH₃), Multiplets for CH₂ groups148 (M⁺), 92, 91 (base peak)
Isobutylbenzene Doublet ~0.9 ppm (2x CH₃), Multiplet ~1.8 ppm (CH), Doublet ~2.4 ppm (CH₂)134 (M⁺), 91
sec-Butylbenzene Triplet ~0.8 ppm (CH₃), Doublet ~1.2 ppm (CH₃), Multiplets for CH and CH₂134 (M⁺), 105 (base peak)
tert-Butylbenzene Singlet ~1.3 ppm (3x CH₃)134 (M⁺), 119 (base peak)
Chromatographic Separation

Gas Chromatography (GC) is the premier technique for separating volatile isomers like the C11H16 family. Separation is typically achieved using a non-polar or semi-polar capillary column (e.g., based on polydimethylsiloxane). The isomers will elute based on their boiling points and interactions with the stationary phase. Generally, more branched, compact isomers are more volatile and have lower retention times than their linear counterparts. Kovats retention indices are often used to standardize retention times for identification purposes.[24]

Applications in Industry and Drug Development

The isomers of C11H16 and their close analogues are not merely academic curiosities; they have significant real-world applications.

  • Pharmaceutical Intermediates: The synthesis of the widely used anti-inflammatory drug Ibuprofen famously starts from isobutylbenzene (C10H14).[18][25] This highlights the importance of having scalable, high-purity syntheses for specific alkylbenzene isomers.

  • Solvents and Reagents: Due to their non-polar nature and liquid state at room temperature, various alkylbenzenes are used as solvents in organic synthesis and for industrial applications like coatings and resins.[16][26][27]

  • Polymer Science: tert-Butylbenzene is used in the synthesis of specialized polymers. It can act as a building block or a crosslinking agent to enhance the thermal stability and mechanical strength of polymer matrices.

Safety and Toxicological Profile

Aromatic hydrocarbons as a class present potential health hazards.[2]

  • General Toxicity: Acute exposure to high concentrations of volatile aromatic hydrocarbon vapors can cause central nervous system depression, leading to dizziness, headache, and nausea.[4] Chronic exposure to benzene itself is a known risk factor for hematological disorders.[1][28]

  • Pentylbenzene: Is considered to have low acute toxicity but can cause mild irritation to the skin, eyes, and respiratory tract upon prolonged exposure.[4] It is classified as harmful to aquatic life with long-lasting effects.[4]

  • Handling Precautions: As with all organic solvents and reagents, these compounds should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. They are flammable liquids and should be stored away from ignition sources.[26]

Conclusion

The C11H16 aromatic hydrocarbons provide a rich field for exploring fundamental concepts of organic chemistry that have direct relevance to industrial and pharmaceutical applications. The ability to selectively synthesize a single isomer from a pool of many possibilities is a testament to the power of modern synthetic methodology. While the Friedel-Crafts alkylation is a powerful tool, a thorough understanding of its mechanisms and limitations—particularly carbocation rearrangements—is essential for any researcher in this field. The continued development of more selective catalysts and synthetic routes will undoubtedly expand the utility of these versatile chemical building blocks.

References

An In-depth Technical Guide to the Thermodynamic Properties of (1,2-Dimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Thermodynamic Properties in Scientific Research

(1,2-Dimethylpropyl)benzene (C₁₁H₁₆) is an aromatic hydrocarbon that, like other alkylbenzenes, can be a component in complex hydrocarbon mixtures and may serve as a synthetic intermediate.[1][2] Its thermodynamic properties, such as enthalpy of formation, heat capacity, and entropy, are fundamental to understanding its chemical behavior. These properties govern energy changes in reactions, phase equilibria, and the spontaneity of processes, making them indispensable for chemical engineers and medicinal chemists alike. For instance, knowledge of the heat of reaction is critical for the safe scale-up of chemical syntheses, preventing dangerous thermal runaway events.[3]

This guide will delve into the theoretical and practical aspects of determining the thermodynamic properties of this compound, offering both a summary of what is known and a roadmap for acquiring new data.

Molecular Structure and Identifiers

A clear identification of the molecule is the first step in any rigorous scientific investigation.

Identifier Value Source(s)
Chemical Name This compound[1]
Synonyms 2-Methyl-3-phenylbutane, sec-Amylbenzene[1][4]
CAS Number 4481-30-5[1]
Molecular Formula C₁₁H₁₆[1]
Molecular Weight 148.24 g/mol [1]
SMILES CC(C)C(C)c1ccccc1[5]
InChI Key NQRMTOKLHZNAQH-UHFFFAOYSA-N[1]

Estimated Thermodynamic Properties

In the absence of extensive experimental data, computational methods provide valuable initial estimates of thermodynamic properties. The Joback method, a group-contribution technique, is frequently employed for this purpose.[1][6] It estimates properties by summing the contributions of individual functional groups within the molecule.

The following table summarizes the estimated thermodynamic properties of this compound, primarily sourced from Cheméo, which utilizes the Joback method.[5][7] It is crucial to recognize that these are theoretical values and should be used with an understanding of their inherent limitations.

Property Value Unit Method Source(s)
Standard Enthalpy of Formation (Gas, 298.15 K) -44.40kJ/molJoback[7]
Standard Gibbs Free Energy of Formation (Gas, 298.15 K) 149.27kJ/molJoback[7]
Enthalpy of Vaporization (at normal boiling point) 41.58kJ/molJoback[7]
Enthalpy of Fusion 11.24kJ/molJoback[7]
Ideal Gas Heat Capacity (Cp) at 298.15 K 254.61J/(mol·K)Joback[7]
Ideal Gas Heat Capacity (Cp) at 500 K 317.21J/(mol·K)Joback[7]
Ideal Gas Heat Capacity (Cp) at 800 K 388.36J/(mol·K)Joback[7]
Ideal Gas Heat Capacity (Cp) at 1000 K 512.12J/(mol·K)Joback[7]
Normal Boiling Point 457.00 ± 6.00KExperimental[1]
Normal Boiling Point 458.65 ± 6.00KExperimental[1]
Normal Boiling Point 459.00 ± 4.00KExperimental[1]
Normal Boiling Point 463.00 ± 4.00KExperimental[1]
Melting Point 210.15KJoback[7]
Critical Temperature 688.31KJoback[7]
Critical Pressure 2693.00kPaJoback[7]
Critical Volume 0.531m³/kmolJoback[7]

Methodologies for Thermodynamic Property Determination

A multi-faceted approach, combining computational and experimental techniques, is essential for a comprehensive understanding of a molecule's thermodynamic properties.

G cluster_comp Computational Methods cluster_exp Experimental Methods cluster_data Thermodynamic Properties Comp_Intro Computational Estimation Group_Contrib Group Contribution Methods Comp_Intro->Group_Contrib Quantum_Chem Quantum Chemical Calculations Comp_Intro->Quantum_Chem Joback Joback Method Group_Contrib->Joback Simpler, broader applicability Benson Benson Method Group_Contrib->Benson More accurate for hydrocarbons Enthalpy_F Enthalpy of Formation (ΔHf°) Joback->Enthalpy_F Heat_Cap Heat Capacity (Cp) Joback->Heat_Cap Benson->Enthalpy_F Benson->Heat_Cap DFT Density Functional Theory (DFT) Quantum_Chem->DFT Good balance of accuracy and cost Ab_Initio Ab Initio Methods (e.g., G4, CCSD) Quantum_Chem->Ab_Initio High accuracy, computationally expensive Quantum_Chem->Enthalpy_F Quantum_Chem->Heat_Cap Entropy Entropy (S°) Quantum_Chem->Entropy Exp_Intro Experimental Determination Calorimetry Calorimetry Exp_Intro->Calorimetry Vapor_Pressure Vapor Pressure Measurement Exp_Intro->Vapor_Pressure Adiabatic_Cal Adiabatic Calorimetry Calorimetry->Adiabatic_Cal Measures heat capacity and enthalpy of fusion Combustion_Cal Oxygen Bomb Calorimetry Calorimetry->Combustion_Cal Determines enthalpy of combustion DSC Differential Scanning Calorimetry (DSC) Calorimetry->DSC Measures heat flow during transitions Adiabatic_Cal->Heat_Cap Adiabatic_Cal->Entropy Calculated from Cp data Combustion_Cal->Enthalpy_F Derived from ΔHc° Phase_Trans Phase Transitions (ΔHvap, ΔHfus) DSC->Phase_Trans Static_App Static Apparatus Vapor_Pressure->Static_App Ebulliometry Ebulliometry Vapor_Pressure->Ebulliometry Vapor_Pressure->Phase_Trans Via Clausius-Clapeyron equation

Caption: A workflow diagram illustrating the interplay between computational and experimental methods for determining key thermodynamic properties.

Computational Methodologies: A Deeper Dive

Group contribution methods are founded on the principle that the thermodynamic properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.[8]

  • Joback Method : This method is an extension of the Lydersen method and is widely used due to its simplicity and broad applicability to a range of organic compounds.[1][6] It predicts eleven key thermodynamic properties from molecular structure alone. However, its assumption of no interactions between groups can lead to inaccuracies, especially for complex molecules.[1]

  • Benson Group Increment Theory : This is a more refined group additivity method, particularly for hydrocarbons.[8][9] It considers the immediate neighbors of a central atom, leading to a larger set of group definitions but generally higher accuracy.[8][10] For alkylbenzenes, specific group values for aromatic carbons and carbons in the alkyl side chain are used.[11]

Modern computational chemistry offers powerful tools for predicting thermodynamic properties with high accuracy. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.[9][12]

  • Density Functional Theory (DFT) : DFT is a popular quantum chemical method that balances computational cost with accuracy. It can be used to calculate optimized molecular geometries, vibrational frequencies (which are used to determine heat capacity and entropy), and electronic energies (from which enthalpy of formation can be derived).[13]

  • Ab Initio Methods : High-level ab initio methods, such as G4 theory or Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), can provide very accurate thermodynamic data, often approaching experimental accuracy.[9] However, these methods are computationally intensive and may be challenging for a molecule of the size of this compound.

A typical workflow for quantum chemical calculation of thermodynamic properties is as follows:

G Input Input Molecular Structure Geom_Opt Geometry Optimization Input->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Optimized Geometry Energy_Calc Single-Point Energy Calculation Geom_Opt->Energy_Calc Optimized Geometry Thermochem Thermochemical Analysis Freq_Calc->Thermochem Vibrational Frequencies Energy_Calc->Thermochem Electronic Energy Output Thermodynamic Properties (ΔHf°, Cp, S°) Thermochem->Output

Caption: A generalized workflow for the quantum chemical calculation of thermodynamic properties.

Experimental Methodologies: The Gold Standard

Experimental determination remains the most reliable source of thermodynamic data.

Calorimetry directly measures heat changes associated with physical or chemical processes.

  • Oxygen Bomb Calorimetry : This technique is used to determine the enthalpy of combustion (ΔHc°) .[14] A known mass of the substance is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released is absorbed by a surrounding water bath, and the temperature change is measured. The standard enthalpy of formation (ΔHf°) can then be calculated from the enthalpy of combustion using Hess's Law.

    Protocol for Oxygen Bomb Calorimetry:

    • A precisely weighed sample of this compound (typically in a gelatin capsule) is placed in the crucible of the bomb.

    • A fuse wire is attached to the electrodes, in contact with the sample.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through the fuse wire.

    • The final temperature of the water is recorded after thermal equilibrium is reached.

    • The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

  • Adiabatic Calorimetry : This is a highly accurate method for measuring heat capacity (Cp) as a function of temperature.[3][15] The sample is placed in a thermally isolated container, and a known amount of heat is supplied electrically.[15] The resulting temperature increase is measured. By performing these measurements over a range of temperatures, a detailed heat capacity curve can be generated. This data is also used to determine the enthalpy and entropy of fusion at the melting point and to calculate the standard entropy of the substance.[12]

    Protocol for Adiabatic Calorimetry:

    • The sample is placed in a sealed container within the adiabatic calorimeter.

    • The system is cooled to the starting temperature (e.g., liquid nitrogen temperature).

    • A known amount of electrical energy is supplied to the sample heater, and the temperature increase is measured.

    • The heat capacity is calculated from the energy input and the temperature change.

    • This process is repeated at increasing temperatures to map out the heat capacity curve.

    • At the melting point, the energy required to complete the phase transition at a constant temperature gives the enthalpy of fusion.

The relationship between vapor pressure and temperature is crucial for determining the enthalpy of vaporization (ΔHvap) via the Clausius-Clapeyron equation.

  • Static Apparatus : The sample is placed in a thermostated container, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer at various temperatures.

  • Ebulliometry : This technique involves measuring the boiling point of the liquid at different externally applied pressures.

Comparative Analysis with Isomers

While experimental data for this compound is scarce, data for its isomers can provide valuable context. For instance, the thermodynamic properties of other C₁₁H₁₆ alkylbenzenes, if available, can be compared to highlight the effects of branching in the alkyl side chain on properties like boiling point and enthalpy of formation. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.

Conclusion and Future Directions

This guide has synthesized the available estimated thermodynamic data for this compound and outlined the robust computational and experimental methodologies required for their definitive determination. While computational methods like the Joback and Benson group-contribution schemes, as well as quantum chemical calculations, provide valuable initial estimates, they are not a substitute for rigorous experimental validation.

For researchers and professionals in drug development and chemical process design, it is strongly recommended that key thermodynamic parameters, such as the enthalpy of formation and heat capacity, be determined experimentally, particularly for processes where thermal safety is a concern. The protocols for oxygen bomb calorimetry and adiabatic calorimetry detailed herein represent the gold standard for acquiring this critical data. Future work should focus on the experimental measurement of these properties for this compound to provide a more complete and accurate understanding of its thermodynamic behavior.

References

Octanol-water partition coefficient of (1,2-Dimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Octanol-Water Partition Coefficient of (1,2-Dimethylpropyl)benzene

Authored by: Gemini, Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the octanol-water partition coefficient (LogP) of the aromatic hydrocarbon this compound. We will delve into the theoretical underpinnings of LogP, its critical importance in pharmacology and environmental science, the methodologies for its determination, and a specific analysis of the subject molecule. This document is structured to provide not just data, but a causal understanding of the scientific principles and experimental choices involved in the study of lipophilicity.

The Octanol-Water Partition Coefficient (LogP): A Cornerstone of Physicochemical Profiling

The n-octanol-water partition coefficient (Kow), or its logarithmic form LogP, is a fundamental measure of a compound's lipophilicity (affinity for a lipid-like environment) versus its hydrophilicity (affinity for an aqueous environment).[1] It is defined as the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium in a two-phase system.[1]

LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a higher affinity for the aqueous phase (hydrophilic).[1] A value of zero means the compound partitions equally between the two phases.[1] This single parameter is a powerful predictor of a molecule's behavior in biological and environmental systems.

  • In Drug Discovery and Development: Lipophilicity is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. It governs a molecule's ability to cross cell membranes, penetrate the blood-brain barrier, and bind to metabolic enzymes. As part of Lipinski's "Rule of Five," a LogP value of less than 5 is generally considered favorable for oral bioavailability in drug candidates.[2]

  • In Environmental Science: LogP is used to predict the environmental fate and ecotoxicity of chemicals.[1] Compounds with high LogP values tend to adsorb to soil and sediment and are more likely to bioaccumulate in the fatty tissues of organisms, posing potential risks to the ecosystem.[1]

The subject of this guide, This compound , is an alkylbenzene, a class of compounds relevant to both industrial chemistry and as environmental markers.[3]

Physicochemical Profile: this compound

Understanding the fundamental properties of a molecule is the first step in any detailed analysis. This compound is an aromatic hydrocarbon characterized by a benzene ring substituted with a branched five-carbon alkyl group.

PropertyValueSource(s)
CAS Number 4481-30-5[3]
Molecular Formula C₁₁H₁₆[3]
Molecular Weight 148.24 g/mol [3]
Synonyms 2-Methyl-3-phenylbutane, 3-Methyl-2-phenylbutane[3]
Boiling Point ~186-188 °C (459-461 K)[2][3]
Density ~0.86-0.87 g/mL[2]

LogP Value of this compound: A Data Synthesis

A thorough literature review reveals no publicly available, experimentally determined LogP value for this compound. This is not uncommon for compounds that are not primary subjects of pharmaceutical or environmental regulation. However, several robust computational models provide reliable estimates. These in silico predictions are indispensable in modern chemistry for prioritizing research and screening large numbers of compounds.

Prediction Method/ModelPredicted LogP ValueSource(s)
XLogP3 4.5[2]
Crippen Method 3.446[4]

The variance in predicted values highlights a crucial aspect of computational chemistry: different algorithms use different approaches, leading to slightly different results. The XLogP3 model is an atom-additive method that also includes corrective factors, while the Crippen method is a fragment-based approach. The consensus from these models is that this compound is a highly lipophilic compound, with a LogP value significantly above the range typically associated with good aqueous solubility.

Methodologies for LogP Determination

The determination of LogP can be approached through direct experimental measurement or computational prediction. As a Senior Application Scientist, it is imperative to understand the causality behind the choice of method, its domain of applicability, and its inherent limitations.

Experimental Determination: The Gold Standard and High-Throughput Alternatives

A. The Shake-Flask Method (OECD Guideline 107)

Considered the "gold standard" for its directness and accuracy, the shake-flask method is the definitive technique for LogP determination.[5] Its primary advantage is that it is a direct measurement of the partition coefficient at equilibrium.

Principle of Causality: This method physically replicates the partitioning phenomenon. By dissolving the analyte in a pre-saturated biphasic system of n-octanol and water and allowing it to reach equilibrium through vigorous mixing, the resulting concentrations in each phase directly yield the partition coefficient. Pre-saturation of the solvents is critical to prevent volume changes that would alter the final concentration measurements.

Detailed Experimental Protocol:

  • Solvent Preparation: Prepare a sufficient quantity of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4 for drug discovery applications). Vigorously mix equal volumes of the n-octanol and buffer in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[5]

  • Analyte Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO for many organic compounds) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vessel with a screw cap, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer. The volume ratio of the two phases should be adjusted based on the expected LogP to ensure the analyte concentration is measurable in both phases.

  • Analyte Addition: Add a small aliquot of the analyte stock solution to the biphasic system. The final concentration should not exceed 0.01 mol/L in either phase.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically several hours). Centrifugation is often required afterward to ensure a clean separation of the two phases, especially if emulsions have formed.

  • Quantification: Carefully separate the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) for a volatile compound like this compound.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ (Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ).

Workflow Diagram: Shake-Flask Method

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Pre-saturate n-Octanol & Water E1 Add Analyte to Biphasic System P1->E1 E2 Shake to Equilibrium E1->E2 E3 Separate Phases (Centrifuge) E2->E3 E4 Aqueous Phase E3->E4 E5 Octanol Phase E3->E5 A1 Quantify Concentration (e.g., HPLC/GC) E4->A1 E5->A1 A2 Calculate LogP A1->A2

Caption: Workflow of the OECD Guideline Shake-Flask Method for LogP determination.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput, RP-HPLC offers a rapid and reliable indirect method for estimating LogP. This technique requires significantly less compound and is less sensitive to impurities.

Principle of Causality: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value. Lipophilic compounds interact more strongly with the hydrophobic stationary phase and thus have longer retention times. By calibrating the system with a set of standards with known LogP values, a linear relationship between the logarithm of the capacity factor (log k') and LogP can be established. The LogP of an unknown compound can then be interpolated from its measured retention time.

Detailed Experimental Protocol:

  • System Setup: Use an HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Standard Selection: Choose a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the analyte. The standards should be structurally similar if possible.

  • Calibration Curve Generation: a. Inject each standard individually onto the column and record its retention time (t_R). b. Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil). c. Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t₀) / t₀ . d. Plot the known LogP values of the standards (y-axis) against their calculated log k' values (x-axis). e. Perform a linear regression to obtain the calibration equation: LogP = m(log k') + c .

  • Analyte Measurement: Inject the this compound sample under the identical chromatographic conditions.

  • LogP Calculation: a. Measure the retention time (t_R) of the analyte. b. Calculate its log k'. c. Use the calibration equation to calculate the LogP of this compound.

Workflow Diagram: HPLC-Based LogP Estimation

HPLC_Method cluster_cal Calibration cluster_ana Analyte Measurement cluster_res Result C1 Inject Standards with Known LogP Values C2 Measure Retention Times (tR) C1->C2 C3 Calculate log k' for each Standard C2->C3 C4 Plot LogP vs. log k' (Generate Calibration Curve) C3->C4 R1 Interpolate LogP from Calibration Curve C4->R1 A1 Inject this compound A2 Measure its Retention Time A1->A2 A3 Calculate its log k' A2->A3 A3->R1

Caption: Workflow for estimating LogP using the RP-HPLC method.

Computational (In Silico) Determination

The absence of experimental data for many compounds necessitates the use of predictive models. These methods are crucial in early-stage research for screening virtual libraries and prioritizing synthetic targets.[6]

Principle of Causality: Computational methods operate on the principle that the LogP of a molecule is a function of its structure. By deconstructing the molecule into constituent atoms or fragments with known lipophilic contributions, or by calculating whole-molecule properties correlated with lipophilicity, an estimate of the LogP can be derived.

  • Fragment-Based Methods: These models, such as the Crippen method (as seen in Cheméo) or ClogP, calculate LogP by summing the contributions of individual functional groups and structural fragments.[4] They rely on extensive databases of experimentally determined values for these fragments.

  • Atom-Based Methods: Models like XLogP3 dissect the molecule into its constituent atoms and sum their contributions, often applying correction factors for intramolecular interactions.

  • Whole-Molecule Property Methods: These approaches use quantum chemical calculations to determine molecular properties like solvent-accessible surface area, polarizability, and dipole moments, which are then correlated to LogP through regression equations.

  • Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to build a correlation between a set of calculated molecular descriptors and the experimentally determined LogP for a training set of molecules.[7][8] This model can then be used to predict the LogP of new compounds.

Logical Relationship Diagram: Computational LogP Methods

Computational_Methods LogP LogP Prediction Methods Frag Fragment-Based (e.g., ClogP, Crippen) LogP->Frag Atom Atom-Based (e.g., XLogP3) LogP->Atom Prop Whole-Molecule Property (e.g., Surface Area, QM) LogP->Prop QSAR QSPR Models (e.g., Kowwin) LogP->QSAR

Caption: Classification of major in silico LogP prediction methodologies.

Structural Analysis and Implications for this compound

The predicted high LogP value (3.4–4.5) of this compound is a direct consequence of its molecular structure.

  • Aromatic Ring: The benzene ring is a large, nonpolar, hydrophobic moiety that significantly contributes to the molecule's lipophilicity.

  • Alkyl Side Chain: The C₅H₁₁ alkyl group is also highly hydrophobic. The combination of these two features results in a molecule with very poor affinity for water.

  • Branching: The branching in the 1,2-dimethylpropyl group slightly reduces the molecule's surface area compared to a linear pentyl chain (n-pentylbenzene). This can sometimes lead to a minor decrease in LogP, as a more compact structure may be more easily accommodated in the structured water environment. However, the overall effect is dominated by the large hydrophobic mass.

Field-Proven Insights: The Practical Consequences of a High LogP

Based on the predicted LogP of ~4.5, we can infer the following practical implications for this compound:

  • Pharmaceutical Context:

    • Poor Oral Bioavailability: A LogP of 4.5 is high and suggests very low aqueous solubility. This would likely lead to poor absorption from the gastrointestinal tract, making it an unfavorable candidate for oral drug delivery according to Lipinski's guidelines.[2]

    • Tissue Sequestration: Highly lipophilic compounds tend to distribute into and accumulate in fatty tissues. This can lead to a long biological half-life and a large volume of distribution, which can be problematic for dosing and can increase the risk of toxicity.

    • Metabolic Liability: The molecule would likely be a substrate for cytochrome P450 enzymes in the liver, which are responsible for metabolizing lipophilic xenobiotics to facilitate their excretion.

  • Environmental Context:

    • Environmental Fate: As an alkylbenzene, its fate is governed by its hydrophobicity. With a high LogP, this compound will have a strong tendency to partition out of the water column and adsorb onto organic matter in soil and sediment.

    • Bioaccumulation: The high LogP value strongly suggests a potential for bioaccumulation in aquatic organisms. The compound would be readily absorbed and stored in lipid-rich tissues, potentially biomagnifying up the food chain. This is a key concern for persistent organic pollutants.[1]

Conclusion

References

Vapor Pressure of (1,2-Dimethylpropyl)benzene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the vapor pressure of (1,2-Dimethylpropyl)benzene, a compound of interest in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the determination and application of this critical physicochemical property.

Introduction: Understanding this compound

This compound, also known as sec-amylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₁H₁₆ and a molecular weight of approximately 148.24 g/mol .[1][2][3] Its structure consists of a benzene ring substituted with a 1,2-dimethylpropyl group. The compound's CAS Registry Number is 4481-30-5.[1][2][3] Understanding its vapor pressure is crucial for a variety of applications, including process design, safety assessments, and environmental fate modeling. The normal boiling point of this compound has been reported to be 188 °C.[4]

The Theoretical Framework of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[5] This property is a fundamental indicator of a liquid's volatility and is strongly dependent on temperature. As temperature increases, more molecules gain sufficient kinetic energy to overcome intermolecular forces and escape into the vapor phase, leading to a higher vapor pressure.[5][6]

Two key thermodynamic relationships are central to understanding and predicting vapor pressure:

  • The Clausius-Clapeyron Equation: This equation relates the vapor pressure of a substance to its temperature and enthalpy of vaporization (ΔHvap).[5][6][7] A common form of the equation is:

    ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

    Where P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively, and R is the ideal gas constant (8.3145 J·mol⁻¹·K⁻¹).[6][7][8] This relationship is invaluable for interpolating or extrapolating vapor pressure data.

  • The Antoine Equation: This semi-empirical equation provides a more precise correlation between vapor pressure and temperature over a specific range.[9][10] The equation is typically written as:

    log₁₀(P) = A - (B / (T + C))

    Where P is the vapor pressure, T is the temperature, and A, B, and C are empirically determined constants specific to the substance.[9]

Experimental Vapor Pressure Data for this compound

The following table summarizes available experimental vapor pressure data for this compound (sec-Amylbenzene).

Temperature (°C)Vapor Pressure (mm Hg)
29.01
55.85
69.210
83.820
100.040
110.460
124.1100
145.2200
168.0400
193.0760

Data sourced from compiled vapor pressure data.[11]

Experimental Determination of Vapor Pressure: The Static Method

The static method is a direct and widely used technique for accurately measuring the vapor pressure of a pure substance over a range of temperatures.[12] The choice of this method is based on its ability to achieve a true thermodynamic equilibrium between the liquid and vapor phases, minimizing potential errors associated with dynamic methods.

Step-by-Step Protocol for the Static Method
  • Sample Preparation and Degassing: A pure sample of this compound is introduced into a thermostatted sample cell. It is crucial to thoroughly degas the sample to remove any dissolved atmospheric gases, which would otherwise contribute to the total pressure reading. This is typically achieved by several freeze-pump-thaw cycles.

  • Apparatus Evacuation: The apparatus, including the sample cell and the pressure transducer, is evacuated to a high vacuum (typically < 10⁻⁵ Pa) to eliminate any residual gases.[12]

  • Temperature Control: The sample cell is immersed in a precision thermostat capable of maintaining a stable temperature to within ±0.01 K.

  • Equilibrium Attainment: The sample is heated to the desired temperature, and the system is allowed to reach thermal and phase equilibrium. This is indicated by a stable pressure reading over time.

  • Pressure Measurement: The vapor pressure at the established equilibrium is measured using a high-precision pressure transducer (e.g., a capacitance diaphragm gauge).

  • Data Acquisition: The temperature and corresponding vapor pressure are recorded. The temperature is then incrementally changed, and the process is repeated to obtain a set of data points over the desired temperature range.

Diagram of the Static Method Workflow

StaticMethodWorkflow cluster_prep Sample Preparation cluster_measurement Vapor Pressure Measurement Sample Pure this compound Degas Freeze-Pump-Thaw Cycles Sample->Degas Remove dissolved gases Apparatus Evacuated Static Apparatus Degas->Apparatus Introduce degassed sample Equilibrium Achieve Thermal & Phase Equilibrium Apparatus->Equilibrium Thermostat Precision Thermostat Thermostat->Equilibrium Set & maintain temperature Pressure Measure Pressure with Transducer Equilibrium->Pressure Data Record Temperature & Pressure Pressure->Data Data->Thermostat Increment temperature for next point

Caption: Workflow for vapor pressure determination using the static method.

Data Analysis and Visualization

The relationship between the natural logarithm of vapor pressure and the inverse of temperature for this compound is expected to be linear, as predicted by the Clausius-Clapeyron equation.

Temperature vs. Vapor Pressure Relationship

VaporPressureRelationship cluster_relationship Conceptual Relationship Temp Temperature KE Molecular Kinetic Energy Temp->KE Increases IMFs Intermolecular Forces KE->IMFs Overcomes Evaporation Rate of Evaporation IMFs->Evaporation Increases VaporPressure Vapor Pressure Evaporation->VaporPressure Increases

Caption: The causal relationship between temperature and vapor pressure.

Conclusion

This guide has provided a detailed examination of the vapor pressure of this compound. By understanding the theoretical underpinnings, utilizing reliable experimental data, and employing robust experimental methodologies, researchers can confidently work with this important chemical compound. The data and protocols presented herein serve as a valuable resource for professionals in chemistry and drug development, facilitating more accurate process modeling and safety assessments.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (1,2-Dimethylpropyl)benzene from Benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1,2-dimethylpropyl)benzene, also known as 3-methyl-2-phenylbutane[1], from benzene. The primary synthetic route explored is the Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution in organic chemistry[2][3][4]. A significant focus is placed on the mechanistic intricacies of this reaction, particularly the inevitable carbocation rearrangements that present a formidable challenge in achieving the target molecule with high selectivity[5][6][7][8]. This document offers researchers, scientists, and drug development professionals a detailed protocol for a related synthesis that illustrates these principles, an in-depth mechanistic discussion, and an analysis of the expected product distribution.

Introduction: The Challenge of Isomeric Purity in Friedel-Crafts Alkylation

This compound is an alkylarene of interest in various fields of chemical research. Its synthesis via the direct alkylation of benzene with a suitable five-carbon alkylating agent is theoretically appealing. The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts in 1877, provides a classical method for forming carbon-carbon bonds to an aromatic ring by reacting it with an alkyl halide in the presence of a Lewis acid catalyst[4][6].

However, a well-documented limitation of this reaction is the propensity of the intermediate carbocation to rearrange to a more stable species[5][6][7][8]. This rearrangement, typically through a hydride or alkyl shift, often leads to a mixture of isomeric products, with the most stable carbocation yielding the major product. In the context of synthesizing this compound, this rearrangement is a critical consideration that dictates the final product distribution.

This guide will specifically address the reaction of benzene with 2-chloro-3-methylbutane. While this alkyl halide corresponds to the carbon skeleton of the desired product, the secondary carbocation initially formed will readily rearrange to a more stable tertiary carbocation, leading to the formation of 2-methyl-2-phenylbutane (tert-amylbenzene) as the major product[9][10][11]. Understanding this mechanistic diversion is paramount for any researcher attempting to synthesize specific alkylbenzene isomers.

Reaction Mechanism and Carbocation Rearrangement

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The key steps, including the critical rearrangement, are outlined below.

Generation of the Electrophile

The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the alkyl halide by coordinating with the halogen, which facilitates the formation of a carbocation[3][5][12]. In the case of 2-chloro-3-methylbutane, this initially generates a secondary carbocation.

The Inevitable Hydride Shift

The initially formed secondary carbocation is less stable than a tertiary carbocation. Consequently, a rapid 1,2-hydride shift occurs, where a hydrogen atom from the adjacent tertiary carbon migrates with its pair of electrons to the positively charged carbon[7][8][9]. This rearrangement results in the formation of a more stable tertiary carbocation.

Electrophilic Attack and Aromatization

The newly formed, more stable tertiary carbocation then acts as the electrophile and is attacked by the nucleophilic π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex[5][13]. Subsequent deprotonation of the arenium ion by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final alkylated benzene product[3][13].

The following diagram illustrates the complete mechanistic pathway:

Friedel_Crafts_Alkylation cluster_0 Carbocation Formation & Rearrangement cluster_1 Electrophilic Aromatic Substitution AlkylHalide 2-Chloro-3-methylbutane SecondaryCarbocation Secondary Carbocation (Less Stable) AlkylHalide->SecondaryCarbocation + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) TertiaryCarbocation Tertiary Carbocation (More Stable) SecondaryCarbocation->TertiaryCarbocation 1,2-Hydride Shift MinorProduct This compound (Minor Product) SecondaryCarbocation->MinorProduct Direct Attack (Minor Pathway) AreniumIon Arenium Ion (Sigma Complex) TertiaryCarbocation->AreniumIon + Benzene Benzene Benzene MajorProduct 2-Methyl-2-phenylbutane (Major Product) AreniumIon->MajorProduct - H⁺

Caption: Mechanism of the Friedel-Crafts alkylation of benzene with 2-chloro-3-methylbutane.

Experimental Protocol: Synthesis of Amylbenzenes

This protocol details the Friedel-Crafts alkylation of benzene with 2-chloro-3-methylbutane. Researchers should be aware that the primary product will be 2-methyl-2-phenylbutane due to carbocation rearrangement.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Benzene78.11100 mL~1.12Anhydrous, excess
2-Chloro-3-methylbutane106.5910.66 g0.10Anhydrous
Aluminum Chloride (AlCl₃)133.3413.33 g0.10Anhydrous, freshly crushed
1 M Hydrochloric Acid-100 mL-For quenching
Saturated Sodium Bicarbonate-50 mL-For neutralization
Anhydrous Magnesium Sulfate---For drying
Diethyl Ether---For extraction

Safety Precautions: Benzene is a known carcinogen and is highly flammable. Aluminum chloride reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Procedure
  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using drying tubes (e.g., filled with calcium chloride).

  • Initial Charging: Add anhydrous benzene (100 mL) and freshly crushed anhydrous aluminum chloride (13.33 g) to the flask. Stir the mixture to form a slurry.

  • Addition of Alkyl Halide: Place 2-chloro-3-methylbutane (10.66 g) in the dropping funnel. Add the alkyl halide dropwise to the stirred benzene-AlCl₃ slurry over 30 minutes. The reaction is exothermic; maintain the temperature at approximately 20-25°C using a water bath if necessary.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding 100 mL of 1 M hydrochloric acid through the dropping funnel. This will hydrolyze the aluminum chloride and dissolve any remaining solids.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the excess benzene and diethyl ether (if used for extraction) by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the isomeric amylbenzenes.

Expected Results

The primary product of this reaction will be 2-methyl-2-phenylbutane (tert-amylbenzene). This compound will be formed as a minor product. The ratio of the products is highly dependent on the reaction conditions, but the rearranged product will predominate.

Overcoming Rearrangements: Alternative Synthetic Strategies

To synthesize this compound as the major product, the Friedel-Crafts alkylation must be avoided. A more reliable approach is the Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation Pathway
  • Acylation: React benzene with 3-methyl-2-butanoyl chloride in the presence of AlCl₃. The acylium ion formed is resonance-stabilized and does not undergo rearrangement[3][5]. This will produce 3-methyl-1-phenyl-2-butanone.

  • Reduction: The resulting ketone can then be reduced to the desired alkylbenzene using methods such as the Clemmensen reduction (amalgamated zinc and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).

The following diagram illustrates this alternative pathway:

Friedel_Crafts_Acylation cluster_0 Friedel-Crafts Acylation cluster_1 Reduction Benzene Benzene Ketone 3-Methyl-1-phenyl-2-butanone Benzene->Ketone + Acyl Chloride, AlCl₃ AcylChloride 3-Methyl-2-butanoyl chloride TargetProduct This compound Ketone->TargetProduct Reduction Reduction Clemmensen or Wolff-Kishner Reduction

Caption: An alternative, rearrangement-free synthesis of this compound.

Conclusion

The direct synthesis of this compound from benzene via Friedel-Crafts alkylation is synthetically challenging due to the inherent tendency of the intermediate carbocation to rearrange to a more stable isomer. The reaction of benzene with 2-chloro-3-methylbutane will predominantly yield 2-methyl-2-phenylbutane. For the selective synthesis of this compound, a multi-step approach involving Friedel-Crafts acylation followed by reduction is the recommended and more reliable strategy. This guide provides researchers with both a practical understanding of the limitations of the Friedel-Crafts alkylation and a viable alternative for achieving their target molecule.

References

Application Note: High-Resolution Gas Chromatography for the Analysis of (1,2-Dimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed guide for the analysis of (1,2-Dimethylpropyl)benzene, an alkylbenzene of interest in various industrial and environmental contexts. The methodologies provided are designed for researchers, scientists, and professionals in drug development and related fields, ensuring both scientific rigor and practical applicability. This document delves into the causal reasoning behind procedural choices, from sample preparation to the selection of gas chromatography parameters, to equip the user with a comprehensive understanding of the analytical workflow. The protocols are structured to be self-validating, promoting accuracy and reproducibility.

Introduction: The Analytical Significance of this compound

This compound, also known as 2-methyl-3-phenylbutane, is a member of the alkylbenzene family.[1][2][3] These compounds are important in various industrial processes, including as intermediates in the synthesis of detergents and other chemicals.[4][5] Their presence in environmental samples can also be an indicator of specific types of contamination.[5] Accurate and reliable analytical methods are therefore crucial for quality control, environmental monitoring, and research applications.

Gas chromatography (GC) is the premier analytical technique for the separation and quantification of volatile and semi-volatile organic compounds like this compound.[6] Its high resolution, sensitivity, and compatibility with various detectors, such as Flame Ionization Detectors (FID) and Mass Spectrometers (MS), make it the method of choice. This note will detail robust GC methods for the analysis of this specific analyte.

Analyte Profile: this compound

PropertyValueReference
Chemical FormulaC₁₁H₁₆[1][2][3][7]
Molecular Weight148.24 g/mol [1][2][3][7]
CAS Number4481-30-5[1][2][3]
Boiling Point186.3 °C at 760 mmHg[8]
Density0.857 g/cm³[8]
Synonyms2-Methyl-3-phenylbutane, 3-Methyl-2-phenylbutane[1][2][3]

Foundational Principles: Gas Chromatographic Separation

The separation of this compound from a sample matrix is achieved based on its physicochemical properties. In gas chromatography, the sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase). The inner surface of the column is coated with a stationary phase. The separation of analytes is governed by their boiling points and their specific interactions with the stationary phase.[6]

For alkylbenzenes, a non-polar stationary phase is generally preferred. This is because the primary separation mechanism will be based on the boiling points of the components, which is ideal for a homologous series of compounds.[9] Polar stationary phases, on the other hand, separate based on dipole-dipole or hydrogen bonding interactions, which are less relevant for non-polar aromatic hydrocarbons.[10]

Experimental Workflow: From Sample to Signal

The overall analytical process can be visualized as a series of sequential steps, each critical for the final result's accuracy.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample_Collection Sample Collection Solvent_Selection Solvent Selection & Dilution Sample_Collection->Solvent_Selection Filtration Filtration/Centrifugation Solvent_Selection->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the GC analysis of this compound.

Sample Preparation: Ensuring a Clean Injection

Proper sample preparation is paramount to protect the analytical instrumentation and to ensure accurate quantification.[11] The primary goal is to introduce the analyte in a suitable solvent at an appropriate concentration, free from non-volatile residues and particulates.[6][12]

Protocol 1: Standard Liquid Sample Preparation

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[6]

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is soluble. Hexane, dichloromethane, or iso-octane are excellent choices.[6] Avoid water and non-volatile solvents.[6][13]

  • Dilution: Dilute the sample to a concentration within the linear range of the detector. A starting concentration of approximately 10 µg/mL is often suitable for a 1 µL injection.[13]

  • Homogenization: Ensure the sample is thoroughly mixed.

  • Cleanup: If the sample contains suspended solids, centrifuge and collect the supernatant, or filter through a 0.22 µm syringe filter to remove particulates that could block the injector or column.[12]

  • Transfer: Transfer the final prepared sample to a 2 mL glass autosampler vial for analysis.

For trace-level analysis or for samples with complex matrices, more advanced techniques such as Solid Phase Microextraction (SPME) or headspace analysis may be employed.[14] Headspace analysis is particularly useful for volatile compounds in solid or viscous liquid matrices.[14]

Gas Chromatography Methodologies

Two primary detector types are commonly used for the analysis of alkylbenzenes: the Flame Ionization Detector (FID) for robust quantification and the Mass Spectrometer (MS) for definitive identification.

GC-FID Method for Quantification

The FID is a sensitive and universally responsive detector for hydrocarbons, making it ideal for quantitative analysis.

Table 1: Recommended GC-FID Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise electronic pneumatic control.
Injector Split/SplitlessAllows for a wide range of sample concentrations.
Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Split Ratio50:1 (adjustable based on concentration)Prevents column overloading and ensures sharp peaks.
Injection Volume1 µLA standard volume for capillary GC.
Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5MS)A non-polar phase that separates based on boiling point, ideal for hydrocarbons.[15]
Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good resolution and sample capacity.[15]
Oven Program
Initial Temperature70 °C, hold for 2 minutesAllows for focusing of early-eluting compounds.
Ramp Rate10 °C/min to 280 °CProvides efficient separation of a range of alkylbenzenes.
Final HoldHold at 280 °C for 5 minutesEnsures elution of all components and cleans the column.
Carrier Gas Helium or Hydrogen
Flow Rate1.0 mL/min (constant flow)Optimal for column efficiency.
Detector Flame Ionization Detector (FID)
Temperature300 °CPrevents condensation of analytes.
H₂ Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N₂)25 mL/min
GC-MS Method for Identification and Confirmation

For unambiguous identification, especially in complex matrices, coupling the GC to a mass spectrometer is essential. The MS provides mass spectral data that can be compared to library spectra for positive identification.

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC System Same as GC-FID
Injector Same as GC-FID
Column Same as GC-FID
Oven Program Same as GC-FID
Carrier Gas Helium (preferred for MS)
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique for volatile organics.
Ionization Energy70 eVProvides reproducible fragmentation patterns.[15]
MS Transfer Line Temp.280 °CPrevents cold spots and analyte condensation.
MS Source Temp.230 °CStandard source temperature.
MS Quad Temp.150 °CStandard quadrupole temperature.
Acquisition ModeScanTo obtain full mass spectra for identification.
Scan Range40-400 m/zCovers the expected mass range of the analyte and its fragments.

Data Analysis and Interpretation

Identification

With GC-MS, the primary identification is based on the retention time and the mass spectrum. The experimental mass spectrum of the chromatographic peak should be compared to a reference spectrum, such as that from the NIST library.[1][2][3] Key fragment ions for alkylbenzenes often include m/z 91 (tropylium ion) and 105.[16][17]

Quantification

For quantitative analysis, a calibration curve should be constructed using certified reference standards of this compound. Prepare a series of standards of known concentrations and inject them under the same conditions as the samples. Plot the peak area response versus the concentration and perform a linear regression to determine the concentration of the analyte in the unknown samples.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method should be validated. Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

  • Precision: The degree of agreement among individual measurements, expressed as relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Regularly running quality control (QC) samples, such as a mid-range calibration standard and a solvent blank, is essential to monitor the performance of the instrument and the method over time.

Conclusion

The gas chromatographic methods detailed in this application note provide a robust framework for the reliable analysis of this compound. By understanding the principles behind the selection of each parameter, from sample preparation to detector settings, researchers can confidently implement and adapt these protocols for their specific applications. The use of a non-polar stationary phase coupled with either FID for quantification or MS for identification offers a powerful and versatile analytical solution.

References

GC-MS analysis of alkylbenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the GC-MS Analysis of Alkylbenzene Isomers

Introduction

Alkylbenzenes are a significant class of aromatic hydrocarbons, characterized by a benzene ring substituted with one or more alkyl groups. They are fundamental components in various industrial products, including gasoline, solvents, and as precursors for the synthesis of widely used surfactants like linear alkylbenzene sulfonates (LAS).[1][2] The specific isomeric structure of an alkylbenzene can significantly influence its physical, chemical, and toxicological properties. Consequently, the accurate separation and identification of these isomers are crucial for quality control in industrial processes, environmental monitoring of pollutants, and in the comprehensive analysis of petroleum-based products.[3][4][5]

The primary analytical challenge lies in the structural similarity of alkylbenzene isomers, which often results in very close boiling points and similar polarities. This makes their separation by gas chromatography (GC) a non-trivial task, requiring highly efficient capillary columns and optimized analytical conditions. Gas chromatography coupled with mass spectrometry (GC-MS) stands as the definitive technique for this application, offering the high-resolution separation of GC with the confident identification provided by mass spectral data.[1][6]

This application note provides a detailed, field-proven protocol for the analysis of C8-alkylbenzene isomers (ethylbenzene, p-xylene, m-xylene, and o-xylene) as a representative example. It delves into the causality behind experimental choices, from column selection to MS parameter tuning, to equip researchers, scientists, and drug development professionals with a robust and self-validating methodology.

Principle and Theory

Gas Chromatographic Separation

The separation of alkylbenzene isomers is governed by their differential partitioning between a gaseous mobile phase (typically an inert gas like helium or hydrogen) and a liquid stationary phase coated on the inner wall of a capillary column.[6] The elution order is primarily dictated by the volatility of the compounds and their specific interactions with the stationary phase.[7]

  • Volatility and Boiling Point: Generally, compounds with lower boiling points are more volatile and will elute from the GC column earlier. For C8-alkylbenzenes, the boiling points are very close (o-xylene: 144 °C, m-xylene: 139 °C, p-xylene: 138 °C, ethylbenzene: 136 °C), necessitating a high-resolution column and precise temperature control for effective separation.

  • Stationary Phase Selection: The choice of stationary phase is critical. For alkylbenzenes, which are non-polar to moderately polar, a non-polar stationary phase is an excellent starting point.[7] A 5% phenyl / 95% dimethylpolysiloxane phase is a common and effective choice, as it separates compounds largely based on their boiling points while offering subtle selectivity differences due to the phenyl groups.[7]

Mass Spectrometric Detection and Identification

Following chromatographic separation, the eluted isomers enter the mass spectrometer. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to ionize and fragment in a reproducible manner.[8]

  • Molecular Ion (M•+): The peak representing the intact ionized molecule is the molecular ion peak. For C8-alkylbenzenes, this appears at a mass-to-charge ratio (m/z) of 106.[9]

  • Fragmentation Pattern: The key to distinguishing alkylbenzene isomers lies in their fragmentation patterns. The most characteristic fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring (benzylic cleavage).[10] This is because it results in the formation of a highly stable, resonance-stabilized benzyl or tropylium cation. For ethylbenzene and xylenes, the loss of a methyl group (CH₃•) leads to a prominent ion at m/z 91. This tropylium ion is often the base peak in the mass spectrum.[11] While the mass spectra of xylene isomers are nearly identical, their unique retention times from the GC allow for their unambiguous identification.[11][12]

Experimental Workflow

The overall process for the is a systematic workflow designed to ensure accuracy and reproducibility from sample preparation through to data interpretation.

GC-MS Workflow for Alkylbenzene Isomers cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_start Define Analytes & Matrix std_prep Prepare Calibration Standards (e.g., in Hexane) prep_start->std_prep sample_prep Sample Dilution or Extraction (LLE/SPE if necessary) prep_start->sample_prep injection Inject Sample into GC std_prep->injection sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI, 70 eV) separation->ionization detection Mass Analysis & Detection (Scan or SIM mode) ionization->detection data_acq Data Acquisition & Peak Integration detection->data_acq qual_id Qualitative Identification (Retention Time & Mass Spectrum) data_acq->qual_id quant Quantitative Analysis (Calibration Curve) qual_id->quant report Generate Final Report quant->report

Caption: High-level workflow for alkylbenzene isomer analysis.

Methodology and Protocols

This protocol is optimized for the separation of C8-alkylbenzene isomers.

Materials and Reagents
  • Solvents: HPLC-grade or GC-grade n-Hexane.

  • Standards: High-purity (>99%) analytical standards of ethylbenzene, p-xylene, m-xylene, and o-xylene.

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (if used).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Standard and Sample Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of each isomer into a 10 mL volumetric flask. Dissolve and bring to volume with n-hexane.

  • Working Standards (0.5 - 50 µg/mL): Prepare a series of calibration standards by serially diluting the stock standard with n-hexane. This creates a calibration curve for quantification.[1]

  • Sample Preparation: For liquid samples like petroleum naphthas, dilute accurately with n-hexane to bring the analyte concentration within the calibration range. For environmental samples, a pre-concentration step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required.[1]

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point and adhere to principles outlined in standard methods like ASTM D5134.[3][13]

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC (or equivalent)Provides precise electronic pneumatic control for reproducible retention times.
Injection ModeSplit (Ratio 50:1)Prevents column overload and ensures sharp peaks for concentrated samples.[14] Use splitless for trace analysis.[14]
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.
Carrier GasHeliumSafe, inert, and provides good efficiency.[7] Hydrogen can be used for faster analysis.[7]
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to balance speed and resolution.
Column5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm filmA workhorse non-polar column providing excellent separation based on boiling points.[7]
Oven ProgramInitial: 40 °C, hold for 2 min. Ramp: 5 °C/min to 150 °C. Hold: 5 min.A slow ramp rate is crucial to resolve the closely eluting xylene isomers.[15] The initial hold ensures good peak focusing.
Mass Spectrometer
MS SystemAgilent 5977B MSD (or equivalent)A sensitive and reliable detector for routine analysis.
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable spectra.
Ionization Energy70 eVThe standard energy for generating consistent fragmentation patterns found in spectral libraries like NIST.[8]
Source Temperature230 °CMinimizes analyte condensation and contamination within the ion source.
Quadrupole Temp.150 °CEnsures consistent mass filtering and ion transmission.
Transfer Line Temp.280 °CPrevents cold spots and ensures efficient transfer of analytes from the GC to the MS.[8]
Acquisition ModeFull Scan (m/z 40-200)Acquires the complete mass spectrum for confident identification of unknowns and isomers.
Step-by-Step Analytical Protocol
  • System Equilibration: Before analysis, bake out the column and injector to remove contaminants. Run a solvent blank (n-hexane) to ensure the system is clean.

  • Calibration: Inject the series of working standards, from lowest to highest concentration, to generate a calibration curve.

  • Sample Analysis: Inject the prepared samples. It is good practice to run a solvent blank between samples to prevent carryover.

  • Data Processing:

    • Integrate the chromatographic peaks for each target isomer in both the standard and sample runs.

    • For identification, confirm that the retention time of the peak in the sample matches that of the standard.

    • Further confirm identity by comparing the acquired mass spectrum of the sample peak to a reference spectrum from the standard or a library (e.g., NIST).[16]

    • Quantify the amount of each isomer in the sample using the generated calibration curve.

Results and Discussion

Chromatographic Separation

Under the specified conditions, baseline or near-baseline resolution of the four C8-alkylbenzene isomers can be achieved. The expected elution order on a 5% phenyl column is based on boiling points: Ethylbenzene → p-Xylene → m-Xylene → o-Xylene . The critical pair for separation is typically p-xylene and m-xylene due to their very close boiling points. The slow temperature ramp is essential to maximize the separation between them.

Mass Spectral Analysis

All C8 isomers will exhibit a molecular ion at m/z 106 . The dominant fragmentation pathway for all four isomers is the loss of a methyl group (a benzylic cleavage) to form the highly stable tropylium ion at m/z 91 .[11] This will typically be the base peak. Other smaller fragments may be present, but the m/z 91 ion is the most characteristic feature.

References

Application Note: Elucidating the Structure of (1,2-Dimethylpropyl)benzene through Mass Spectrometry Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed guide to understanding the electron ionization (EI) mass spectrometry fragmentation pattern of (1,2-Dimethylpropyl)benzene. We delve into the core principles of alkylbenzene fragmentation, including benzylic cleavage, the formation of the highly stable tropylium ion, and other characteristic fragmentation pathways. A comprehensive protocol for sample analysis is provided, followed by an in-depth interpretation of the resulting mass spectrum. This guide serves as a practical resource for researchers utilizing mass spectrometry for the structural elucidation of aromatic hydrocarbons and related compounds in various scientific and industrial settings.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1][2] In organic chemistry, it is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion.[3] The investigation of alkylbenzenes, in particular, has been a cornerstone in the development of organic mass spectrometry, offering deep insights into the stability and reactivity of organic ions in the gas phase.[4][5] This application note focuses on this compound, a C11H16 alkylbenzene, to illustrate the key fragmentation mechanisms that are characteristic of this class of compounds.

Theoretical Background: Fragmentation of Alkylbenzenes

Upon electron ionization, alkylbenzene molecules lose an electron to form a molecular ion (M+•).[6] The subsequent fragmentation of this molecular ion is governed by the formation of stable carbocations. For alkylbenzenes, the most significant fragmentation pathways involve the cleavage of bonds at the benzylic position and rearrangements to form highly stable ions.[6][7]

Benzylic Cleavage and Tropylium Ion Formation

The most prominent fragmentation pathway for many alkylbenzenes is the cleavage of the bond beta to the aromatic ring, known as benzylic cleavage.[6][7] This results in the formation of a stable benzylic carbocation. In the case of compounds that can form a C7H7+ fragment, this benzyl cation often rearranges to the even more stable, aromatic tropylium ion.[6][8][9][10] The tropylium ion is a seven-membered ring with 6 π-electrons, fulfilling Hückel's rule for aromaticity, which accounts for its high abundance in the mass spectra of many alkylbenzenes.[9][10] The formation of the tropylium ion (m/z 91) is a hallmark of compounds containing a benzyl group.[8][10]

α-Cleavage and Other Fragmentation Pathways

Cleavage of the bond alpha to the aromatic ring can also occur, though it is generally less favored than benzylic cleavage. Additionally, longer alkyl chains can undergo other fragmentation processes, including sequential loss of alkyl radicals.

McLafferty Rearrangement

For alkylbenzenes with a side chain of at least three carbon atoms and a hydrogen on the gamma (γ) carbon relative to the phenyl group, a McLafferty rearrangement is possible.[6][11] This rearrangement involves the transfer of the γ-hydrogen to the aromatic ring through a six-membered transition state, followed by the elimination of a neutral alkene molecule.[12][13][14] For n-alkylbenzenes, this often results in a prominent peak at m/z 92.[6][11]

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This section outlines a standard operating procedure for acquiring the EI mass spectrum of this compound.

3.1. Sample Preparation

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or hexane.

  • For analysis by gas chromatography-mass spectrometry (GC-MS), inject an appropriate volume (e.g., 1 µL) of the solution into the GC inlet.

  • For direct infusion analysis, introduce the sample into the ion source via a heated probe or a suitable direct inlet system.

3.2. Mass Spectrometer Parameters (Typical)

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Range: m/z 40-200

  • Scan Rate: 1 scan/second

  • Inlet System: Gas Chromatograph or Direct Infusion Probe

3.3. Data Acquisition and Processing

  • Acquire the mass spectrum of the sample.

  • If using GC-MS, obtain the mass spectrum corresponding to the chromatographic peak of this compound.

  • Process the raw data to obtain a calibrated and background-subtracted mass spectrum.

Below is a workflow diagram for the experimental process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample This compound Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC-MS Dilution->Injection Ionization Electron Ionization (70 eV) Injection->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector RawData Raw Mass Spectrum Detector->RawData ProcessedData Processed Spectrum RawData->ProcessedData Interpretation Fragmentation Analysis ProcessedData->Interpretation

Caption: Experimental workflow for GC-MS analysis.

Results and Discussion: Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound (molecular weight: 148.24 g/mol ) is characterized by several key fragment ions that provide definitive structural information.[15] The molecular ion peak (M+•) is observed at m/z 148.

Table 1: Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonRelative IntensityProposed Mechanism of Formation
148[C11H16]+•ModerateMolecular Ion
105[C8H9]+Base PeakBenzylic cleavage with loss of a propyl radical (•C3H7)
91[C7H7]+HighLoss of an ethene molecule from the m/z 119 ion (not observed) or rearrangement and loss from other fragments. Often associated with the tropylium ion.
77[C6H5]+ModerateLoss of a neutral acetylene molecule from the m/z 105 ion.
The Base Peak: Benzylic Cleavage (m/z 105)

The most abundant ion in the spectrum (the base peak) is observed at m/z 105. This corresponds to the loss of a propyl radical (•C3H7, mass 43) from the molecular ion. This is a classic example of benzylic cleavage, where the bond between the benzylic carbon and the adjacent carbon of the alkyl chain is broken. This fragmentation is highly favored due to the formation of a stable secondary benzylic carbocation. For comparison, in the isomer 3-phenylpentane, the base peak is at m/z 119, resulting from the loss of an ethyl radical.[16]

The formation of the m/z 105 ion is illustrated in the following diagram:

Caption: Formation of the m/z 105 ion via benzylic cleavage.

Formation of the Tropylium Ion (m/z 91) and Phenyl Cation (m/z 77)

A significant peak is also observed at m/z 91, which is characteristic of the tropylium ion.[8][17] While not the base peak in this specific isomer, its presence is a strong indicator of an alkylbenzene structure. The formation of the tropylium ion often involves rearrangements from other fragment ions.[6][18]

The peak at m/z 77 corresponds to the phenyl cation ([C6H5]+). This ion is typically formed by the loss of a neutral acetylene (C2H2) molecule from the m/z 105 ion.[19]

The fragmentation cascade leading to these ions is depicted below:

fragmentation_cascade mol_ion [C₁₁H₁₆]+• m/z 148 ion_105 [C₈H₉]+ m/z 105 mol_ion->ion_105 - •C₃H₇ (Benzylic Cleavage) ion_91 [C₇H₇]+ m/z 91 (Tropylium ion) ion_105->ion_91 - CH₄ (Rearrangement) ion_77 [C₆H₅]+ m/z 77 ion_105->ion_77 - C₂H₂

Caption: Key fragmentation pathways of this compound.

Conclusion

The mass spectrum of this compound is dominated by fragments resulting from benzylic cleavage, leading to a base peak at m/z 105. The presence of other significant ions at m/z 91 and 77 further confirms its identity as an alkylbenzene. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify and characterize alkylbenzene structures in complex mixtures. This application note provides a framework for the analysis of such compounds, combining theoretical principles with a practical experimental approach.

References

(1,2-Dimethylpropyl)benzene: A Versatile Chemical Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of (1,2-Dimethylpropyl)benzene, also known as 3-methyl-2-phenylbutane, a significant chemical intermediate in organic synthesis. This document details its synthesis via Friedel-Crafts alkylation, outlining the critical parameters and mechanistic underpinnings of the reaction. Furthermore, it presents validated protocols for key transformations of this compound, including its benzylic halogenation and oxidation, which yield valuable precursors for more complex molecules. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Strategic Importance of this compound

This compound (Figure 1) is an aromatic hydrocarbon characterized by a benzene ring substituted with a 1,2-dimethylpropyl group. Its molecular structure offers a unique combination of aromatic reactivity and a sterically hindered benzylic position, making it a valuable precursor in multi-step organic syntheses. While not always a household name in blockbuster drug synthesis, its utility lies in the generation of tailored molecular scaffolds.

The strategic importance of this intermediate stems from the reactivity of the benzene ring and the benzylic carbon. The aromatic ring can undergo further electrophilic substitution, while the benzylic position is susceptible to oxidation and halogenation, opening pathways to a variety of functionalized derivatives such as alcohols, ketones, and halogenated compounds. These derivatives are often key building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

This guide will provide a comprehensive overview of the synthesis of this compound and its subsequent application as a chemical intermediate. The protocols described herein are designed to be self-validating, with explanations for critical steps to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of this compound via Friedel-Crafts Alkylation

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene. This electrophilic aromatic substitution reaction involves the reaction of benzene with an alkylating agent in the presence of a Lewis acid catalyst.

Mechanistic Insights

The Friedel-Crafts alkylation proceeds through the formation of a carbocation electrophile. The Lewis acid, typically aluminum chloride (AlCl₃), abstracts a halide from the alkyl halide, generating a carbocation. This carbocation is then attacked by the nucleophilic π-electron system of the benzene ring. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the alkylated benzene.

A critical consideration in Friedel-Crafts alkylation is the potential for carbocation rearrangement. Primary carbocations, if formed, will readily rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. To synthesize this compound, an alkylating agent that forms a secondary carbocation corresponding to the 1,2-dimethylpropyl structure is required. Suitable precursors include 3-methyl-2-butanol or 2-chloro-3-methylbutane.

Experimental Protocol: Synthesis from Benzene and 3-Methyl-2-butanol

This protocol describes the synthesis of this compound using benzene and 3-methyl-2-butanol as the alkylating agent, with aluminum chloride as the Lewis acid catalyst.

Materials:

  • Benzene (anhydrous)

  • 3-Methyl-2-butanol

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of 3-methyl-2-butanol (1.0 equivalent) in anhydrous benzene (5.0 equivalents). Add this solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice in a beaker. This will hydrolyze the aluminum chloride and quench the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Table 1: Typical Reaction Parameters and Expected Yield

ParameterValue
Reactant Ratio (Benzene:Alcohol:AlCl₃) 5 : 1 : 1.1
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2.5 hours
Expected Yield 60-70%

Figure 2: Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification setup 1. Charge AlCl3 and DCM to flask. 2. Cool to 0 °C. addition 3. Add Benzene and 3-Methyl-2-butanol dropwise. setup->addition react 4. Stir at room temperature for 2 hours. addition->react quench 5. Quench with ice. react->quench wash 6. Wash with HCl, NaHCO3, and brine. quench->wash dry 7. Dry and concentrate. wash->dry purify 8. Purify by distillation. dry->purify

Caption: Step-by-step workflow for the synthesis of this compound.

Applications of this compound as a Chemical Intermediate

The synthetic utility of this compound lies in the selective functionalization of either the aromatic ring or the benzylic position.

Benzylic Halogenation

The benzylic position of this compound is susceptible to free-radical halogenation, providing a route to halogenated derivatives. These compounds are valuable intermediates for introducing other functional groups via nucleophilic substitution.

Protocol: Benzylic Bromination using N-Bromosuccinimide (NBS)

This protocol describes the selective bromination of the benzylic position of this compound using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in carbon tetrachloride. Add NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by observing the consumption of the solid NBS.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture to remove the succinimide.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product, 2-bromo-3-methyl-2-phenylbutane, can be purified by vacuum distillation.

Oxidation to Benzoic Acid Derivatives

Oxidation of the benzylic carbon of this compound can lead to the formation of benzoic acid derivatives, which are common structural motifs in pharmaceuticals. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can cleave the alkyl chain and oxidize the benzylic carbon to a carboxylic acid.

Protocol: Oxidation to a Benzoic Acid Derivative

This protocol provides a general procedure for the oxidation of the benzylic position.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Water

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a solution of this compound (1.0 equivalent) in water containing a small amount of sodium hydroxide.

  • Oxidation: Heat the mixture to reflux and add a solution of potassium permanganate (excess) in water portion-wise over 1-2 hours. Continue to reflux until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct. Acidify the filtrate with concentrated hydrochloric acid to precipitate the benzoic acid derivative.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Conclusion

This compound is a versatile and accessible chemical intermediate with significant potential in organic synthesis. Its preparation via Friedel-Crafts alkylation is a robust and scalable process, although careful control of reaction conditions is necessary to avoid side reactions. The subsequent functionalization of this compound through reactions such as benzylic halogenation and oxidation provides access to a range of valuable building blocks for the synthesis of complex organic molecules, including those with potential applications in the pharmaceutical and agrochemical industries. The protocols detailed in this guide provide a solid foundation for researchers and synthetic chemists to utilize this intermediate in their synthetic endeavors.

(1,2-Dimethylpropyl)benzene: A High-Performance Aromatic Solvent for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond Conventional Aromatic Solvents

In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a chemical transformation. While traditional aromatic solvents such as toluene and xylenes are ubiquitous, the demand for solvents with specialized properties for high-temperature reactions and improved process control is ever-present. (1,2-Dimethylpropyl)benzene, also known as 2-methyl-3-phenylbutane, emerges as a compelling alternative, offering a unique combination of a high boiling point, chemical inertness, and favorable solvation characteristics. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols for utilizing this compound as a high-performance solvent in key chemical reactions.

Physicochemical Properties and Strategic Advantages

This compound is a colorless liquid with a chemical formula of C₁₁H₁₆ and a molecular weight of 148.24 g/mol .[1][2] Its distinct physical properties make it a valuable tool in the synthetic chemist's arsenal.

Key Physicochemical Data:

PropertyValueSource
CAS Number 4481-30-5[1][2]
Molecular Formula C₁₁H₁₆[1][2]
Molecular Weight 148.24 g/mol [3][4]
Boiling Point 188 °C (461.15 K)[2][5]
Density 0.87 g/mL[5]
Flash Point 56.9 °C
Appearance Colorless to almost colorless clear liquid[1]
Solubility Slightly soluble in water; soluble in common organic solvents[6]

Causality Behind Experimental Choices: The Advantages of this compound

The primary motivation for selecting this compound over more conventional aromatic solvents lies in its higher boiling point. This property is particularly advantageous for reactions that require elevated temperatures to overcome activation energy barriers, such as certain palladium-catalyzed cross-coupling reactions. The ability to conduct reactions at temperatures above the boiling point of toluene (111 °C) can lead to significantly faster reaction rates, improved yields, and the ability to couple more challenging or sterically hindered substrates.

Furthermore, its nature as a non-polar aromatic solvent makes it highly compatible with organometallic reagents and intermediates that are prevalent in cross-coupling and Grignard reactions. Its chemical stability under typical reaction conditions ensures it does not participate in unwanted side reactions.[6]

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of a non-polar, high-boiling solvent like this compound can be instrumental in optimizing these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a versatile method for the formation of carbon-carbon bonds between organoboranes and organic halides, often benefits from higher reaction temperatures. Aromatic solvents are known to be suitable for many Suzuki-Miyaura catalyst systems.[7]

Conceptual Workflow for Suzuki-Miyaura Coupling:

reagents Aryl Halide + Arylboronic Acid reaction Reaction Mixture Assembly (Inert Atmosphere) reagents->reaction solvent This compound solvent->reaction catalyst Palladium Catalyst + Ligand catalyst->reaction base Base (e.g., K2CO3) base->reaction heating Heating (e.g., 120-150 °C) reaction->heating Elevated Temperature workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Biaryl Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction utilizing this compound.

Representative Protocol for Suzuki-Miyaura Coupling:

This protocol is a generalized procedure and should be adapted and optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., potassium carbonate, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Solvent Addition: Add anhydrous this compound to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS). The high boiling point of this compound allows for a broad temperature range for optimization.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Kumada Coupling

The Kumada coupling provides a powerful method for the formation of carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[8][9] While etheral solvents are most common for Grignard reagent formation and subsequent coupling, the use of a high-boiling aromatic solvent can be advantageous for the coupling step, particularly with less reactive aryl chlorides.

Logical Relationship in Kumada Coupling:

cluster_grignard Grignard Formation (in Ether) cluster_coupling Coupling Reaction Organic Halide (R'-X) Organic Halide (R'-X) Grignard Reagent (R'-MgX) Grignard Reagent (R'-MgX) Organic Halide (R'-X)->Grignard Reagent (R'-MgX) + Mg Aryl Halide (Ar-X) Aryl Halide (Ar-X) Coupled Product (Ar-R') Coupled Product (Ar-R') Aryl Halide (Ar-X)->Coupled Product (Ar-R') + Grignard Reagent Catalyst (Ni or Pd) Catalyst (Ni or Pd) Catalyst (Ni or Pd)->Coupled Product (Ar-R') This compound This compound This compound->Coupled Product (Ar-R')

Caption: Logical flow for a Kumada coupling, separating Grignard formation from the high-temperature coupling step.

Representative Protocol for Kumada Coupling:

This protocol assumes the prior preparation of the Grignard reagent in an appropriate etheral solvent. Extreme care must be taken to exclude moisture and air.

  • Reaction Setup: In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv) and the nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, 0.05 equiv) in anhydrous this compound.

  • Grignard Addition: Slowly add the freshly prepared Grignard reagent (1.1 equiv in THF or diethyl ether) to the reaction mixture at room temperature.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) to drive the reaction to completion, especially if using a less reactive aryl chloride. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Safety and Handling

This compound is a flammable liquid and vapor. All handling should be performed in a well-ventilated fume hood, away from heat, sparks, and open flames.[1] Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn.

Precautionary Measures:

  • Keep the container tightly closed and store in a cool, well-ventilated place.[1]

  • Ground and bond container and receiving equipment to prevent static discharge.[1]

  • Use only non-sparking tools and explosion-proof electrical equipment.[1]

  • In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion: Expanding the Synthetic Chemist's Toolkit

This compound represents a valuable, high-performance solvent that expands the capabilities of modern synthetic chemistry. Its high boiling point and chemical stability make it an excellent choice for high-temperature applications, particularly in palladium-catalyzed cross-coupling reactions where it can facilitate the coupling of challenging substrates and improve reaction kinetics. By understanding its properties and following appropriate protocols, researchers can leverage this compound to overcome synthetic hurdles and develop more efficient and robust chemical processes.

References

Application Notes and Protocols for the Purification of (1,2-Dimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust protocol for the purification of (1,2-Dimethylpropyl)benzene, a substituted aromatic hydrocarbon. The purification strategy is designed to address the typical impurity profile resulting from its synthesis, most commonly via Friedel-Crafts alkylation. This document provides a multi-step purification process involving an initial aqueous workup, followed by high-efficiency fractional distillation. An alternative and complementary chromatographic method is also described. The rationale behind each step is explained to provide a thorough understanding of the purification process, ensuring the attainment of high-purity this compound suitable for research and development applications.

Introduction: The Challenge of Purifying this compound

This compound, also known as 2-methyl-3-phenylbutane, is a valuable organic intermediate. Its synthesis, typically achieved through the Friedel-Crafts alkylation of benzene, presents significant purification challenges. The inherent nature of the Friedel-Crafts reaction often leads to a complex mixture of products, including constitutional isomers, poly-alkylated species, and unreacted starting materials.

The primary hurdles in isolating pure this compound stem from:

  • Carbocation Rearrangements: Friedel-Crafts alkylations are notorious for carbocation rearrangements, leading to a variety of isomeric alkylbenzenes with closely related boiling points.[1][2][3]

  • Polyalkylation: The initial alkylation product is often more reactive than benzene itself, leading to the formation of di- and tri-substituted byproducts.[1][2]

  • Starting Material Carryover: Inefficient reactions can result in the presence of unreacted benzene and alkylating agent.

This guide provides a systematic approach to navigate these challenges and achieve a high degree of purity.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueSource
CAS Number 4481-30-5[1][2]
Molecular Formula C₁₁H₁₆[1][3]
Molecular Weight 148.25 g/mol [1]
Boiling Point ~188 °C[1][2]
Appearance Colorless to almost colorless liquid[1]
Density ~0.87 g/mL[2]
Flash Point 57 °C[1]

Safety Precautions: this compound is a flammable liquid and vapor.[1][4] All handling and purification steps should be performed in a well-ventilated fume hood, away from ignition sources.[1][5] Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves, must be worn.[5][6]

Overall Purification Workflow

The recommended purification strategy is a sequential process designed to remove specific classes of impurities at each stage.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup Crude->Workup Remove Catalyst & Acidic Impurities Distillation Fractional Distillation Workup->Distillation Separate by Boiling Point (Isomers, Benzene, Polyalkylated) Chromatography Column Chromatography (Optional) Distillation->Chromatography For Highest Purity or Difficult Separations Pure Pure this compound Distillation->Pure Chromatography->Pure

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Aqueous Workup for Catalyst Removal

Rationale: The initial step focuses on quenching the reaction and removing the Lewis acid catalyst (e.g., AlCl₃) and any acidic byproducts. This is crucial to prevent further reactions and degradation of the product during subsequent heating.

Materials:

  • Crude reaction mixture

  • Deionized water (ice-cold)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

Procedure:

  • Carefully and slowly pour the crude reaction mixture into a beaker containing ice-cold deionized water with stirring. Caution: This quenching process can be exothermic.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL for every 100 mL of organic layer)

    • Saturated NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid. Observe for any gas evolution, which indicates neutralization.

    • Brine (1 x 50 mL) to aid in the separation of the aqueous and organic layers.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ for at least 30 minutes.

  • Filter the drying agent to yield the crude, dry product.

Protocol 2: Purification by Fractional Distillation

Rationale: Fractional distillation is the primary method for separating components with different boiling points.[7][8] This step is designed to separate the target this compound (b.p. ~188 °C) from lower-boiling components like unreacted benzene (b.p. 80.1 °C) and isomeric byproducts which may have very similar boiling points, as well as higher-boiling polyalkylated products.[8][9][10]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the dried crude product into the round-bottom flask with a stir bar or boiling chips.

  • Slowly heat the mixture.

  • Collect the fractions based on the temperature at the distillation head:

    • Fraction 1 (Low-boiling): Collect any distillate that comes over at a temperature significantly below the target boiling point. This will primarily be unreacted benzene.

    • Fraction 2 (Intermediate): As the temperature approaches the boiling point of this compound, there may be a mixture of isomers. It is advisable to collect this as a separate fraction.

    • Fraction 3 (Product): Collect the distillate at a stable temperature corresponding to the boiling point of this compound (~188 °C).

    • Residue (High-boiling): Do not distill to dryness. The residue in the flask will contain higher-boiling polyalkylated byproducts.

  • Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine their purity.

Protocol 3: Alternative Purification by Column Chromatography

Rationale: For achieving the highest purity or when fractional distillation is insufficient to separate close-boiling isomers, column chromatography can be employed.[11][12] This technique separates compounds based on their differential adsorption to a stationary phase. Aromatic hydrocarbons like this compound are relatively nonpolar and can be separated from more polar or significantly less polar impurities.

Materials:

  • Silica gel (for column chromatography)

  • Hexane or other nonpolar solvent (mobile phase)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Concentrate a small amount of the distilled product under reduced pressure and dissolve it in a minimal amount of hexane.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with hexane, collecting fractions.

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Conclusion

The successful purification of this compound from a crude synthetic mixture is a multi-step process that requires careful consideration of the potential impurities. A preliminary aqueous workup is essential for catalyst removal, followed by high-efficiency fractional distillation to separate the target compound from isomers and other byproducts. For applications demanding the highest purity, column chromatography serves as an excellent polishing step. By following these detailed protocols, researchers can obtain high-purity this compound for their scientific endeavors.

References

Application Notes & Protocols: A Comprehensive Guide to the Safe Handling and Storage of Flammable Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Intrinsic Risks of Flammable Aromatic Compounds

Flammable aromatic compounds, such as benzene, toluene, and xylene, are foundational solvents and reagents in research, development, and pharmaceutical manufacturing. Their unique chemical properties, however, present significant fire and health hazards. The aromatic structure contributes to their flammability, and many are classified as volatile organic compounds (VOCs), meaning they readily evaporate at room temperature, creating potentially explosive vapor-air mixtures.[1][2] The vapors are often heavier than air and can accumulate in low-lying areas, traveling considerable distances to an ignition source, which can then flash back to the source of the liquid.[3]

Beyond the immediate risk of fire, many aromatic compounds pose considerable health threats. For instance, benzene is a known human carcinogen, and chronic exposure can lead to serious health issues, including leukemia.[4][5] Other compounds can cause skin and eye irritation, respiratory issues, and neurological damage upon acute or chronic exposure.[6][7] Therefore, a robust understanding and strict adherence to safety protocols are not merely best practices but essential for the protection of personnel and infrastructure.

This guide provides a detailed framework for the safe handling and storage of flammable aromatic compounds, grounded in established safety standards from bodies such as the Occupational Safety and Health Administration (OSHA) and the National Fire Protection Association (NFPA). It is designed to provide researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary to mitigate the inherent risks associated with these valuable yet hazardous materials.

I. Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A thorough risk assessment is the cornerstone of laboratory safety. Before any work with flammable aromatic compounds commences, a comprehensive evaluation of the potential hazards is mandatory. This involves consulting the Safety Data Sheet (SDS) for each specific compound to understand its physical and chemical properties, health hazards, and required safety precautions.[3]

Classification of Flammable Liquids

OSHA categorizes flammable liquids into four categories based on their flash points and boiling points.[8][9] The flash point is the lowest temperature at which a liquid can produce enough vapor to form an ignitable mixture with air.[1][2]

CategoryFlash PointBoiling PointExamples
Category 1 < 73.4°F (23°C)≤ 95°F (35°C)Diethyl Ether, Petroleum Ether
Category 2 < 73.4°F (23°C)> 95°F (35°C)Acetone, Benzene, Toluene, Ethanol, Isopropyl Alcohol
Category 3 ≥ 73.4°F (23°C) and ≤ 140°F (60°C)-Xylene, Diesel Fuel, Turpentine
Category 4 > 140°F (60°C) and ≤ 199.4°F (93°C)-Formaldehyde, Animal and Vegetable Oils

Source: OSHA[8][9]

Health Hazards of Common Aromatic Compounds
CompoundPrimary Health Hazards
Benzene Carcinogenic (leukemia), mutagenic, toxic.[4][5] Causes bone marrow damage and can harm the immune and nervous systems.[4][5]
Toluene Affects the nervous system and kidneys.[10] Can cause eye and mucous membrane irritation.[7]
Xylene Skin, eye, and respiratory tract irritant.[11]
Polycyclic Aromatic Hydrocarbons (PAHs) Many are carcinogenic, mutagenic, and teratogenic.[6][12] Can cause skin irritation and photosensitization.[6]

II. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.

Ventilation

Proper ventilation is critical to prevent the accumulation of flammable vapors.[2][13]

  • Chemical Fume Hoods: All work with open containers of flammable aromatic compounds must be conducted inside a certified chemical fume hood.[1][4][10] The fume hood should have an average face velocity of 80-120 feet per minute to effectively capture vapors.[14] Hoods must be inspected and certified annually.[14]

  • Laboratory Ventilation: The overall laboratory should be under negative pressure relative to adjacent corridors to prevent the escape of hazardous vapors.[14] The ventilation system should provide a sufficient number of air changes per hour to dilute any fugitive emissions.[13]

Explosion-Proof Equipment

In areas where flammable vapors may be present, all electrical equipment should be rated as explosion-proof or intrinsically safe to prevent ignition.[4] This includes refrigerators, freezers, stir plates, and other electrical devices. Standard domestic refrigerators must never be used for the storage of flammable liquids as they contain numerous ignition sources.[1][15]

III. Administrative Controls and Work Practices: Establishing a Culture of Safety

Administrative controls and safe work practices are procedural measures that reduce the risk of exposure and accidents.

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling flammable aromatic compounds.[16][17] The selection of PPE should be based on the specific hazards of the compound being used, as detailed in the SDS.[18]

  • Eye Protection: Chemical splash goggles or a face shield worn over safety glasses are mandatory to protect against splashes.[3][16][18]

  • Hand Protection: Chemical-resistant gloves are required. The type of glove material is crucial, as some materials offer better protection against specific solvents. For example, benzene readily penetrates standard nitrile gloves; therefore, Viton or neoprene gloves are recommended.[5] Always consult the glove manufacturer's compatibility chart.[3][18]

  • Body Protection: A flame-resistant or 100% cotton lab coat should be worn over clothing that covers the legs.[1][3] Synthetic fabrics should be avoided as they can melt and adhere to the skin in a fire.[1] Closed-toe shoes are also required.[3]

Grounding and Bonding for Solvent Transfer

The transfer of flammable liquids can generate static electricity, which can create a spark and ignite the solvent vapors.[19][20] To prevent this, grounding and bonding are essential when transferring flammable liquids between metal containers, especially for volumes greater than 4 liters (1 gallon).[21]

  • Bonding: Electrically connecting the dispensing container and the receiving container to equalize their electrical potential.[19][22]

  • Grounding: Connecting the dispensing container to an earth ground to dissipate any static charge.[19][22]

All connections must be made from bare metal to bare metal.[19]

Diagram: Grounding and Bonding for Flammable Liquid Transfer

G cluster_0 Dispensing Container (e.g., Drum) cluster_1 Receiving Container Dispensing Metal Drum Receiving Safety Can Dispensing->Receiving Bonding Cable Ground Earth Ground Dispensing->Ground Grounding Cable

Caption: Bonding equalizes potential, grounding dissipates charge.

IV. Storage of Flammable Aromatic Compounds: Containment and Segregation

Proper storage is crucial for preventing fires and minimizing the impact of spills.

Approved Containers and Cabinets

Flammable liquids must be stored in approved containers, such as Type I or Type II safety cans, which are designed to relieve internal pressure and prevent spills.[8] For larger quantities, approved flammable storage cabinets are required.[8][23] These cabinets are constructed to protect the contents from fire for a specified period.[1][24]

  • Cabinet Specifications: Flammable storage cabinets should be made of double-walled steel with a 1.5-inch air space and a liquid-tight sill at least 2 inches high.[1][23] They must be conspicuously labeled "FLAMMABLE - KEEP FIRE AWAY".[2][23]

Quantity Limits

Both OSHA and the NFPA set limits on the quantity of flammable liquids that can be stored in a laboratory.[15][24]

  • Outside of a Flammable Cabinet: Generally, no more than 10 gallons of Class I and Class II liquids combined may be stored outside of an approved cabinet in a single fire area.[23] OSHA allows up to 25 gallons of Category 1 liquids to be stored outside a cabinet.[8][25]

  • Inside a Flammable Cabinet: The maximum quantity of Class I and II liquids in a single cabinet is typically 60 gallons.[23][26]

Segregation

Flammable aromatic compounds should be stored separately from incompatible materials, such as oxidizers (e.g., peroxides, nitrates) and strong acids, to prevent violent reactions.[11][15]

V. Emergency Procedures: Preparedness and Response

A well-defined emergency plan is essential for responding effectively to spills and fires.

Spill Response

The response to a chemical spill depends on its size and the hazards of the material.

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.[3]

    • If the material is flammable, eliminate all ignition sources.[27]

    • Increase ventilation by opening the fume hood sash.[3]

    • Don appropriate PPE.[3]

    • Contain the spill with absorbent materials (spill pads or pillows are preferred over loose absorbents to minimize dust).[28]

    • Collect the contaminated absorbent material, place it in a sealed, labeled container, and dispose of it as hazardous waste.[3][28]

    • Clean the spill area with soap and water.[3]

  • Large Spills (Beyond the capability of lab personnel):

    • Evacuate the area immediately.[29]

    • If safe to do so, close the laboratory door and pull the fire alarm to evacuate the building.[4]

    • Call emergency services and provide them with details about the spilled material.[29]

Diagram: Spill Response Decision Tree

G Start Spill Occurs Assess Assess Spill Size & Hazard Start->Assess Small Small & Manageable? Assess->Small Large Large or Highly Hazardous Small->Large No Cleanup Follow Small Spill Cleanup Protocol Small->Cleanup Yes Evacuate Evacuate Area Call Emergency Services Large->Evacuate

Caption: A decision-making guide for spill response.

Fire Response
  • In the event of a fire, the immediate priority is personal safety.

  • If a small fire can be extinguished without putting yourself at risk, use an appropriate fire extinguisher (typically a dry chemical ABC or carbon dioxide extinguisher).[1][3]

  • For larger fires, or if you are unsure, evacuate the area, activate the nearest fire alarm, and call emergency services.[29]

VI. Waste Disposal: Responsible Management

All waste contaminated with flammable aromatic compounds, including empty containers, absorbent materials, and contaminated PPE, must be treated as hazardous waste.[3][28]

  • Collection: Collect waste in designated, properly labeled, and sealed containers.[4]

  • Segregation: Do not mix incompatible waste streams.

  • Disposal: Follow institutional and regulatory guidelines for the disposal of hazardous waste.[30][31][32] Never pour flammable solvents down the drain.[31][33]

VII. Conclusion: A Commitment to Continuous Safety

The safe handling and storage of flammable aromatic compounds are non-negotiable aspects of laboratory work. By integrating the principles of hazard identification, engineering and administrative controls, proper storage, and emergency preparedness into daily operations, research institutions can create a robust safety culture. This guide serves as a comprehensive resource, but it is incumbent upon each individual to remain vigilant, informed, and committed to the highest standards of safety. Regular training, adherence to established protocols, and a proactive approach to risk mitigation are the keys to preventing accidents and ensuring a safe and productive research environment.

References

Application Notes and Protocols for the Potential Use of (1,2-Dimethylpropyl)benzene in Fragrance Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive theoretical framework for the evaluation of (1,2-Dimethylpropyl)benzene (CAS No. 4481-30-5) as a potential new ingredient in fragrance manufacturing. While direct olfactory data and established applications for this specific molecule in perfumery are not publicly documented, its chemical structure as a branched alkylbenzene suggests potential for use as a fragrance component or modifier. This document synthesizes available chemical data, general principles of fragrance chemistry, safety assessments of structurally related compounds, and regulatory considerations to propose a structured approach for its investigation. Protocols for olfactory evaluation, stability testing, and safety assessment are provided to guide researchers and fragrance development professionals in determining its viability.

Introduction: The Case for Investigating Novel Alkylbenzenes in Fragrance

The fragrance industry is in a continuous search for novel molecules that can offer unique scent profiles, improve stability, and provide cost-effective alternatives to existing ingredients. Aromatic compounds, particularly derivatives of benzene, are fundamental building blocks in modern perfumery, valued for their diverse olfactory characteristics and blending capabilities.[1][2] While many functionalized aromatics (alcohols, esters, aldehydes) are well-established, the role of simpler alkylated aromatic hydrocarbons is less explored but holds potential.

This compound is a C11H16 aromatic hydrocarbon. Its branched alkyl side chain is a structural motif that can influence volatility, lipophilicity, and interaction with olfactory receptors, thereby potentially yielding a distinct scent profile. While long-chain and branched alkylbenzenes are primarily known as intermediates in the production of surfactants, the potential for shorter-chain analogues to possess interesting organoleptic properties warrants investigation.[3] This document outlines the necessary steps to explore this potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a candidate molecule is foundational to its application in fragrance formulations.

PropertyValueSource
CAS Number 4481-30-5--INVALID-LINK--
Molecular Formula C11H16--INVALID-LINK--
Molecular Weight 148.24 g/mol --INVALID-LINK--
Appearance Colorless to almost colorless clear liquidTCI Chemicals
Boiling Point ~185-186 °C (458-459 K)--INVALID-LINK--
Purity (Typical) >98.0% (GC)TCI Chemicals

Hypothetical Olfactory Profile and Application

In the absence of documented olfactory data, we must infer potential scent characteristics based on structure. Simple, non-functionalized alkylbenzenes can range from solvent-like to nutty, green, or spicy notes. The branching in the propyl group may contribute to a less linear, more complex, and potentially less harsh aromatic character than simpler alkylbenzenes like toluene or xylene.

Potential Applications:

  • Top to Middle Note Modifier: Given its boiling point, it would likely function as a top-to-middle note, influencing the initial impression and early development of a fragrance.

  • Solvent/Diluent with Olfactive Contribution: It could serve as a specialty solvent that also contributes to the overall scent profile, particularly in simple accords.

  • Blender for Woody or Spicy Accords: Its aromatic character might blend well with woody, spicy, or even certain floral compositions, adding a unique facet.

The following diagram illustrates a hypothetical workflow for evaluating the olfactory properties of a novel ingredient like this compound.

olfactory_evaluation_workflow cluster_prep Preparation cluster_eval Olfactory Evaluation cluster_app Application Testing prep_start Obtain High-Purity This compound (>98%) prep_dilute Prepare Serial Dilutions in Ethanol (e.g., 10%, 1%, 0.1%) prep_start->prep_dilute eval_strip Dip Scent Strips in Dilutions prep_dilute->eval_strip eval_panel Evaluation by Trained Perfumery Panel eval_strip->eval_panel eval_profile Document Olfactory Profile: - Top, Middle, Base Notes - Scent Descriptors - Intensity and Tenacity eval_panel->eval_profile app_accord Incorporate into Simple Test Accords (e.g., Floral, Woody) eval_profile->app_accord app_eval Evaluate Accord Performance: - Blending Quality - Impact on other notes - Overall Harmony app_accord->app_eval

Caption: Workflow for Olfactory Evaluation of a Novel Fragrance Ingredient.

Safety and Regulatory Considerations

As this compound is a benzene derivative, a rigorous safety assessment is paramount. While this specific compound lacks a dedicated safety review by bodies like the Cosmetic Ingredient Review (CIR) or the Scientific Committee on Consumer Safety (SCCS), we can draw inferences from assessments of related substances.

The CIR Expert Panel has reviewed alkyl benzoates and dodecylbenzenesulfonate salts, finding them safe for use in cosmetics when formulated to be non-irritating.[4][5][6] These assessments considered endpoints such as skin irritation, sensitization, and systemic toxicity.[5] A key takeaway is that irritation potential is a primary concern for this class of compounds and is concentration-dependent.[5]

Key Safety Evaluation Pillars:

  • Purity: Ensure the material is free from carcinogenic contaminants like benzene.

  • Skin Irritation and Sensitization: These are the most probable adverse effects.

  • Phototoxicity: A potential concern for aromatic compounds.

  • Systemic Toxicity: While less likely at typical fragrance concentrations, it must be considered.

The following diagram outlines the workflow for a preliminary safety assessment.

safety_assessment_workflow cluster_data Data Collection & In Silico cluster_invitro In Vitro Testing cluster_risk Risk Assessment data_lit Systematic Literature Review (Toxicity of Alkylbenzenes) data_qsar In Silico Analysis (QSAR) - Skin Sensitization - Genotoxicity data_lit->data_qsar invitro_genotox Ames Test (Mutagenicity) data_qsar->invitro_genotox invitro_sens DPRA/KeratinoSens™ (Skin Sensitization) invitro_genotox->invitro_sens invitro_irrit Reconstructed Human Epidermis (RhE) Test (Skin Irritation) invitro_sens->invitro_irrit risk_exposure Exposure Assessment (Intended Use & Concentration) invitro_irrit->risk_exposure risk_margin Margin of Safety (MoS) Calculation risk_exposure->risk_margin risk_conclusion Conclusion on Safe Use risk_margin->risk_conclusion

Caption: Preliminary Safety Assessment Workflow.

Experimental Protocols

Protocol 1: Olfactory Evaluation

Objective: To characterize the scent profile, intensity, and tenacity of this compound.

Materials:

  • This compound (≥98% purity)

  • Undeodorized ethanol (200 proof)

  • Glass vials

  • Pipettes

  • Standard perfumer's smelling strips

Procedure:

  • Prepare stock solutions of this compound in ethanol at 10%, 1%, and 0.1% by weight.

  • Dip a smelling strip into the 1% solution, ensuring about 1 cm is submerged.

  • Allow the ethanol to evaporate for approximately 10-15 seconds.

  • Evaluate the scent immediately (top note), after 10 minutes, after 1 hour, and after 4 hours to assess the evolution of the fragrance and its tenacity.

  • Record all olfactory descriptors at each time point (e.g., green, spicy, woody, solvent-like).

  • Repeat the evaluation with the 10% and 0.1% solutions to understand the impact of concentration.

  • Compare the scent profile with known fragrance ingredients to identify potential blending synergies.

Protocol 2: Stability in a Simple Eau de Toilette (EDT) Base

Objective: To assess the chemical stability of this compound in a typical fragrance vehicle.

Materials:

  • A simple EDT base (e.g., 80% ethanol, 15% deionized water, 5% fragrance accord)

  • This compound

  • Control fragrance accord (without the test material)

  • Clear and amber glass bottles with spray pumps

  • GC-MS instrumentation

  • Incubators/ovens

Procedure:

  • Prepare a test fragrance accord containing 5% this compound.

  • Create two batches of the EDT: one with the control accord and one with the test accord.

  • Package the EDTs in both clear and amber glass bottles.

  • Store the bottles under various conditions:

    • Room temperature (20-22°C) with ambient light

    • Accelerated aging: 40°C in the dark

    • Light exposure: UV light box at room temperature

  • At time points 0, 1, 2, 4, and 8 weeks, evaluate the samples for:

    • Olfactory changes: Compare the scent of the aged samples to the initial sample.

    • Visual changes: Note any discoloration or precipitation.

    • Chemical integrity: Analyze the samples via GC-MS to quantify the concentration of this compound and identify any degradation products.

Conclusion and Future Work

This compound presents an intriguing, albeit unproven, candidate for fragrance applications. Its identity as a branched alkylbenzene places it in a class of compounds with established relevance in the broader chemical industry and with some precedence in fragrance creation through structurally related molecules. The primary barrier to its adoption is the lack of specific olfactory and safety data.

The protocols outlined in this document provide a clear and scientifically rigorous path for any researcher or fragrance house to:

  • Define the olfactory character of this compound.

  • Assess its stability and performance in a fragrance formulation.

  • Build a preliminary safety profile based on modern, animal-free testing methodologies.

Successful characterization through these steps would be the necessary prerequisite to any consideration of this compound for inclusion in commercial fragrance compositions.

References

The Strategic Role of (1,2-Dimethylpropyl)benzene in the Synthesis of Dinitroaniline Herbicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Niche Intermediate

In the vast landscape of agrochemical synthesis, the selection of starting materials is a critical determinant of efficiency, cost-effectiveness, and the final product's efficacy. (1,2-Dimethylpropyl)benzene, a substituted aromatic hydrocarbon, emerges as a valuable, albeit specialized, intermediate in the production of certain high-value agrochemicals.[1] Its primary application lies in the synthesis of dinitroaniline herbicides, a class of compounds renowned for their pre-emergent control of a wide spectrum of grass and broadleaf weeds.[2][3][4]

This technical guide provides an in-depth exploration of the application of this compound in this synthetic context. We will dissect the synthetic pathway, from the formation of the alkylated benzene precursor to the final dinitrated active ingredient. The causality behind experimental choices will be elucidated, and detailed, self-validating protocols will be presented to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 4481-30-5[1]
Molecular Formula C₁₁H₁₆[1]
Molecular Weight 148.24 g/mol [1]
Boiling Point 188 °C[1]
Density 0.866 g/cm³[1]

Synthetic Pathway Overview: From Benzene to a Dinitroaniline Herbicide

The journey from simple aromatic precursors to a complex dinitroaniline herbicide involves a multi-step synthetic sequence. The strategic incorporation of the 1,2-dimethylpropyl group is a key feature that influences the final molecule's herbicidal activity and selectivity.

Synthesis_Pathway Benzene Benzene FC_Alkylation Friedel-Crafts Alkylation Benzene->FC_Alkylation Alkylating_Agent Alkylating Agent (e.g., 2-methyl-1-butene or 3-methyl-2-butanol) Alkylating_Agent->FC_Alkylation DMPB This compound FC_Alkylation->DMPB Nitration1 Nitration DMPB->Nitration1 Nitro_DMPB Nitro-(1,2-dimethylpropyl)benzene Nitration1->Nitro_DMPB Reduction Reduction Nitro_DMPB->Reduction Aniline_Intermediate N-(1,2-dimethylpropyl)aniline Reduction->Aniline_Intermediate Dinitration Dinitration Aniline_Intermediate->Dinitration Herbicide Dinitroaniline Herbicide Dinitration->Herbicide

Caption: Overall synthetic workflow from benzene to a dinitroaniline herbicide.

Part 1: Synthesis of the Precursor - this compound

The journey commences with the synthesis of the core building block, this compound. The most industrially viable and well-established method for this transformation is the Friedel-Crafts alkylation of benzene.[5][6]

Causality of Experimental Choices:
  • Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃), is employed to generate the carbocation electrophile from the alkylating agent.[5]

  • Alkylating Agent: While alkyl halides can be used, the use of an alkene (e.g., 2-methyl-1-butene) or an alcohol (e.g., 3-methyl-2-butanol) in the presence of a strong acid catalyst is also common. The choice of agent can influence the reaction conditions and by-product profile.

  • Reaction Conditions: The reaction is typically conducted at low to moderate temperatures to control the rate of reaction and minimize polysubstitution, a common side reaction in Friedel-Crafts alkylations.[5] An excess of benzene is often used to favor mono-alkylation.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

Materials:

  • Benzene (anhydrous)

  • 2-methyl-1-butene (or 3-methyl-2-butanol)

  • Aluminum chloride (anhydrous, powdered)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Dry dichloromethane (DCM)

Procedure:

  • To a stirred, cooled (0-5 °C) solution of anhydrous benzene and a catalytic amount of anhydrous aluminum chloride in a flask equipped with a reflux condenser and a dropping funnel, slowly add 2-methyl-1-butene.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by GC-MS.

  • Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Part 2: Synthesis of the Key Intermediate - N-(1,2-dimethylpropyl)aniline

The conversion of this compound to the corresponding aniline is a pivotal step. This is typically achieved through a nitration-reduction sequence.

Aniline_Synthesis DMPB This compound Nitration Nitration DMPB->Nitration Nitrating_Mixture Nitrating Mixture (HNO₃/H₂SO₄) Nitrating_Mixture->Nitration Nitro_DMPB Nitro-(1,2-dimethylpropyl)benzene Nitration->Nitro_DMPB Reduction Reduction Nitro_DMPB->Reduction Reducing_Agent Reducing Agent (e.g., H₂/Pd-C or Sn/HCl) Reducing_Agent->Reduction Aniline_Intermediate N-(1,2-dimethylpropyl)aniline Reduction->Aniline_Intermediate

Caption: Synthesis of the key aniline intermediate.

Protocol 2.1: Nitration of this compound

Causality: A mixture of concentrated nitric acid and sulfuric acid is the classic and most effective nitrating agent for aromatic compounds. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Materials:

  • This compound

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • To a separate flask containing this compound, slowly add the cold nitrating mixture while maintaining the reaction temperature below 10 °C.

  • After the addition, stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water and sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude nitro-(1,2-dimethylpropyl)benzene.

Protocol 2.2: Reduction of Nitro-(1,2-dimethylpropyl)benzene

Causality: The nitro group is readily reduced to an amino group using various reducing agents. Catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) is a clean and efficient method. Alternatively, metal/acid combinations like tin and hydrochloric acid are also effective.

Materials:

  • Nitro-(1,2-dimethylpropyl)benzene

  • Ethanol

  • Palladium on carbon (10%)

  • Hydrogen gas

Procedure:

  • Dissolve the crude nitro-(1,2-dimethylpropyl)benzene in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain N-(1,2-dimethylpropyl)aniline.

Part 3: Synthesis of the Dinitroaniline Herbicide

The final step is the dinitration of the N-(1,2-dimethylpropyl)aniline intermediate. The directing effects of the amino and alkyl groups on the benzene ring are crucial in this step. The amino group is a strong activating ortho-, para-director, while the alkyl group is a weakly activating ortho-, para-director. The bulky 1,2-dimethylpropyl group will sterically hinder the positions ortho to it.

Causality of Experimental Choices:
  • Nitrating Agent: A stronger nitrating agent or more forcing conditions may be required compared to the initial nitration of the parent benzene derivative. A mixture of fuming nitric acid and sulfuric acid is often employed.

  • Regioselectivity: The nitration is expected to occur at the positions ortho and para to the strongly activating amino group. For the synthesis of 2,6-dinitroaniline herbicides, the conditions are optimized to favor dinitration at the positions ortho to the amino group.

Experimental Protocol: Dinitration of N-(1,2-dimethylpropyl)aniline

Materials:

  • N-(1,2-dimethylpropyl)aniline

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • Dissolve N-(1,2-dimethylpropyl)aniline in concentrated sulfuric acid, keeping the temperature low with an ice bath.

  • Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid to the aniline solution, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to stir at a slightly elevated temperature (e.g., 20-25 °C) for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid dinitroaniline herbicide will precipitate. Collect the solid by filtration.

  • Wash the solid with copious amounts of water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified dinitroaniline herbicide.

Contextual Example: Pendimethalin - A Structurally Related Dinitroaniline Herbicide

Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline) is a widely used dinitroaniline herbicide.[2][3] While its commercial synthesis often starts from 3,4-dimethylaniline (3,4-xylidine), the core chemistry of dinitration of an N-alkylated aniline is directly analogous to the pathway described above. The principles of electrophilic aromatic substitution and the directing effects of substituents are fundamental to both syntheses.

Conclusion

This compound serves as a key precursor in the synthesis of a specific class of dinitroaniline herbicides. The synthetic route, involving Friedel-Crafts alkylation, nitration, reduction, and a final dinitration, is a classic example of multi-step organic synthesis applied to the agrochemical industry. The protocols and explanations provided herein offer a comprehensive guide for researchers and professionals in this field, enabling a deeper understanding of the chemistry and practical application of this important intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,2-Dimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1,2-Dimethylpropyl)benzene. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and improve your reaction yields. Our focus is on providing scientifically sound, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you might encounter during the synthesis of this compound, primarily focusing on the most common synthetic route: Friedel-Crafts alkylation.

Issue 1: Low to No Yield of this compound

Q: My Friedel-Crafts alkylation reaction is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?

A: Low or nonexistent yields in Friedel-Crafts reactions can typically be traced back to issues with the catalyst, reactants, or overall reaction conditions. Here’s a breakdown of the most common culprits and their solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or starting materials will rapidly react with and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored anhydrous aluminum chloride.[2] The reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from contaminating the reaction.[1]

  • Deactivated Aromatic Ring: Friedel-Crafts reactions are electrophilic aromatic substitutions and are therefore highly sensitive to the electronic nature of the aromatic ring. If your benzene starting material is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH), the ring will be too deactivated for the reaction to proceed.[1][3]

    • Solution: For this specific synthesis, you should be starting with unsubstituted benzene. If you are working with a derivative, ensure it does not contain deactivating groups.

  • Insufficient Catalyst Loading: While termed a "catalyst," the Lewis acid in Friedel-Crafts reactions is often required in stoichiometric amounts, particularly in acylations where the product complexes with the catalyst.[1] In alkylations, while catalytic amounts can be used, insufficient loading can lead to a sluggish or incomplete reaction.

    • Solution: Start with a catalyst loading of at least 5-10 mol%. If the reaction is slow or incomplete, you can incrementally increase the catalyst amount.[2] Monitor the reaction progress by TLC or GC to find the optimal catalyst loading that maximizes yield without promoting unwanted side reactions.[2]

Issue 2: Formation of Isomeric Products Instead of this compound

Q: My main product is not this compound, but rather an isomer like (1,1-dimethylpropyl)benzene. Why is this happening and how can I obtain the desired product?

A: The formation of isomeric products is a classic issue in Friedel-Crafts alkylation and is due to carbocation rearrangement.[3][4] The initially formed carbocation can rearrange to a more stable carbocation via a hydride or alkyl shift before it alkylates the benzene ring.[3][5]

  • Mechanism of Rearrangement: In the synthesis of this compound, if you start with an alkyl halide like 1-chloro-2-methylbutane, the initial secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation, leading to the undesired isomer.[5][6]

  • Solution 1: Use an Alkylating Agent Less Prone to Rearrangement: If possible, choose an alkylating agent that forms a more stable initial carbocation that is less likely to rearrange. However, for the specific structure of this compound, this is challenging.

  • Solution 2: Friedel-Crafts Acylation Followed by Reduction: This is the most reliable method to prevent carbocation rearrangements.[3][6][7]

    • Acylation: First, perform a Friedel-Crafts acylation of benzene with an appropriate acyl chloride (e.g., 3-methylbutanoyl chloride) in the presence of AlCl₃. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[5][8][9]

    • Reduction: The resulting ketone (1-phenyl-3-methyl-1-butanone) is then reduced to the desired alkylbenzene. Common reduction methods include the Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base).[7][10]

Issue 3: Polyalkylation Leading to a Mixture of Products

Q: I'm observing the formation of di- and tri-alkylated benzene derivatives in my reaction mixture, which complicates purification and lowers the yield of my desired mono-alkylated product. How can I prevent this?

A: Polyalkylation occurs because the product of a Friedel-Crafts alkylation (an alkylbenzene) is more reactive than the starting material (benzene).[4][11] The electron-donating alkyl group activates the aromatic ring, making it more susceptible to further electrophilic attack.

  • Solution 1: Use a Large Excess of Benzene: By using a large excess of the aromatic substrate (benzene), you increase the probability that the electrophile will react with a molecule of benzene rather than the already alkylated product.[12] This is a common strategy in industrial settings.[13]

  • Solution 2: Control Reaction Time and Temperature: Monitor the reaction closely and stop it once a significant amount of the desired product has formed, before substantial polyalkylation can occur. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.

  • Solution 3: Friedel-Crafts Acylation: As mentioned previously, the acylation-reduction route also solves the polyalkylation problem.[9] The acyl group of the ketone product is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation.[4]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Alkylation

This is a general guideline. Optimal conditions (temperature, reaction time, stoichiometry) should be determined experimentally.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Reagents: Charge the flask with anhydrous benzene (a large excess is recommended to minimize polyalkylation) and the chosen solvent (e.g., carbon disulfide or nitrobenzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., 2-chloro-3-methylbutane) dropwise from the dropping funnel while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at the desired temperature (this may range from 0°C to reflux, depending on the reactivity of the substrates) and monitor its progress using TLC or GC.

  • Work-up: Once the reaction is complete, quench it by carefully pouring the mixture over crushed ice and dilute HCl.[1]

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Protocol 2: Friedel-Crafts Acylation and Clemmensen Reduction

Part A: Acylation

  • Setup: Use the same setup as for the alkylation.

  • Catalyst and Acylating Agent: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane). Cool to 0°C and slowly add the acyl chloride (e.g., 3-methylbutanoyl chloride, 1.0 equivalent).

  • Benzene Addition: Add benzene (1.2 equivalents) dropwise to the stirred mixture.

  • Reaction and Work-up: Allow the reaction to proceed to completion. The work-up is similar to the alkylation protocol.

Part B: Clemmensen Reduction

  • Reagents: In a flask equipped with a reflux condenser, add the ketone product from Part A, amalgamated zinc (prepared by treating zinc granules with a mercury(II) chloride solution), concentrated hydrochloric acid, and toluene.

  • Reaction: Heat the mixture to reflux for several hours. Additional portions of HCl may be needed.

  • Work-up and Purification: After cooling, separate the organic layer, wash with water and brine, dry, and purify by distillation.

Data Presentation

ParameterFriedel-Crafts AlkylationFriedel-Crafts Acylation/Reduction
Key Advantage Single synthetic stepAvoids carbocation rearrangement and polyalkylation
Common Yield Variable, often moderate due to side reactionsGenerally higher and cleaner product profile
Key Disadvantage Prone to rearrangement and polyalkylationTwo-step process, harsh reduction conditions
Catalyst Stoichiometry Can be catalytic, but often near-stoichiometricStoichiometric amount of Lewis acid required

Visualization of Workflows

Troubleshooting_FC_Alkylation start Low Yield of this compound check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_product Analyze Product Mixture start->check_product solution_catalyst Use anhydrous reagents/solvent. Run under inert atmosphere. check_catalyst->solution_catalyst Moisture contamination? solution_conditions Use large excess of benzene. Optimize temperature and time. check_conditions->solution_conditions Polyalkylation observed? solution_rearrangement Isomeric byproduct detected? check_product->solution_rearrangement solution_rearrangement->solution_conditions No acylation_route Switch to Acylation-Reduction Pathway solution_rearrangement->acylation_route Yes

Caption: Troubleshooting workflow for Friedel-Crafts alkylation.

Synthesis_Pathways cluster_0 Direct Alkylation cluster_1 Acylation-Reduction start_alk Benzene + Alkyl Halide fc_alk Friedel-Crafts Alkylation start_alk->fc_alk rearrangement Carbocation Rearrangement fc_alk->rearrangement product_alk This compound + Isomers + Polyalkylation products rearrangement->product_alk start_acyl Benzene + Acyl Halide fc_acyl Friedel-Crafts Acylation start_acyl->fc_acyl ketone Aryl Ketone (No Rearrangement) fc_acyl->ketone reduction Clemmensen or Wolff-Kishner Reduction ketone->reduction product_acyl This compound (High Purity) reduction->product_acyl

Caption: Comparison of direct alkylation vs. acylation-reduction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound? A1: The most common method discussed in the literature for preparing alkylbenzenes is the Friedel-Crafts alkylation.[13][14] However, due to its significant limitations, a more reliable, albeit two-step, approach is the Friedel-Crafts acylation followed by a chemical reduction of the intermediate ketone.[7][9] Other C-C bond-forming reactions like Grignard reactions or Suzuki couplings could theoretically be adapted, but Friedel-Crafts chemistry remains the most direct approach.

Q2: Are there alternative catalysts to aluminum chloride? A2: Yes, other Lewis acids like FeCl₃ can be used.[13] Additionally, various solid acid catalysts, such as zeolites and acid-exchanged clays (e.g., montmorillonite), have been developed for Friedel-Crafts alkylations, often in industrial or continuous-flow settings.[15][16][17] These can offer advantages in terms of reusability and reduced waste.

Q3: What are the critical safety precautions when working with aluminum chloride? A3: Anhydrous aluminum chloride is a hazardous substance that requires careful handling.

  • Reactivity with Water: It reacts violently and exothermically with water and moisture, releasing toxic and corrosive hydrogen chloride (HCl) gas.[18][19] All operations must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.[1][20]

  • Corrosivity: It causes severe skin burns and eye damage.[20] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or PVC), safety goggles, a face shield, and a lab coat, is mandatory.[18][21]

  • Inhalation: Inhalation of AlCl₃ dust can cause respiratory irritation and may lead to delayed effects like pulmonary edema.[19] Use a fume hood and handle the solid carefully to avoid generating dust.[21]

Q4: Can Grignard or Suzuki coupling reactions be used for this synthesis? A4: While both are powerful C-C bond-forming reactions, their application here is less direct than Friedel-Crafts chemistry.

  • Grignard Reaction: One could envision reacting a phenyl Grignard reagent (phenylmagnesium bromide) with an appropriate alkyl halide. However, Grignard reagents are highly basic and can cause side reactions. The synthesis of the specific (1,2-dimethylpropyl) halide might also be non-trivial.

  • Suzuki Coupling: This reaction typically couples an organoboron compound with an organohalide.[22][23] A possible route would be the coupling of a (1,2-dimethylpropyl)boronic acid with a halobenzene. While Suzuki couplings are known for their functional group tolerance, the synthesis of the required alkylboronic acid might be an additional synthetic step.[24][25]

Q5: How should I purify the final this compound product? A5: The primary method for purifying the final product, which is a liquid at room temperature, is fractional distillation. This is effective for separating the desired product from unreacted benzene (if used in excess), any isomeric byproducts, and higher-boiling polyalkylated products. If the product is contaminated with colored impurities, passing it through a plug of silica gel or alumina may be beneficial. For rigorous purification, especially to remove trace impurities, column chromatography can be employed.[1][26]

References

Technical Support Center: Alkylation of Benzene with 3-Methyl-2-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the Friedel-Crafts alkylation of benzene with 3-methyl-2-butanol. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical guidance for this specific electrophilic aromatic substitution reaction.

I. Core Concepts and Major Challenges

The alkylation of benzene with 3-methyl-2-butanol, typically catalyzed by a strong Brønsted or Lewis acid, is a classic example of a Friedel-Crafts alkylation.[1][2] While the primary goal is to introduce a pentyl group to the benzene ring, this reaction is notoriously prone to side reactions, primarily due to the nature of the carbocation intermediates involved.[3][4][5] Understanding and controlling these side reactions is critical for achieving the desired product in high yield and purity.

The two most significant challenges encountered in this reaction are:

  • Carbocation Rearrangement: The initial secondary carbocation formed from 3-methyl-2-butanol can rearrange to a more stable tertiary carbocation, leading to an isomeric product.[3][6][7]

  • Polyalkylation: The alkylated product is often more reactive than the starting benzene, leading to the addition of multiple alkyl groups to the aromatic ring.[4][5][8][9]

This guide will dissect these challenges and provide actionable solutions.

II. Mechanistic Pathways: Desired vs. Side Reactions

A clear understanding of the underlying reaction mechanisms is paramount for effective troubleshooting. The reaction proceeds via the formation of a carbocation from the alcohol, which then acts as the electrophile in an electrophilic aromatic substitution.[1][3][4]

A. The Desired Reaction Pathway (Hypothetical)

The direct alkylation of benzene with the secondary carbocation from 3-methyl-2-butanol would yield (3-methylbutan-2-yl)benzene. However, this is rarely the major product.

B. The Predominant Side Reactions
1. Carbocation Rearrangement via Hydride Shift

The initial secondary carbocation is prone to a 1,2-hydride shift to form a more stable tertiary carbocation.[3][6][7][10] This rearranged carbocation is the primary electrophile that reacts with benzene.

  • Mechanism:

    • Protonation of the hydroxyl group of 3-methyl-2-butanol by the acid catalyst (e.g., H₂SO₄ or AlCl₃).[3][11]

    • Loss of a water molecule to form a secondary carbocation.

    • A hydride ion (H⁻) from the adjacent carbon migrates to the positively charged carbon.

    • Formation of a more stable tertiary carbocation.

    • Electrophilic attack of the tertiary carbocation on the benzene ring.

    • Deprotonation to restore aromaticity and yield the major product, tert-pentylbenzene.[6][7]

G cluster_0 Carbocation Formation & Rearrangement cluster_1 Electrophilic Aromatic Substitution 3-Methyl-2-butanol 3-Methyl-2-butanol Protonated Alcohol Protonated Alcohol 3-Methyl-2-butanol->Protonated Alcohol + H+ Secondary Carbocation Secondary Carbocation Protonated Alcohol->Secondary Carbocation - H2O Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift Sigma Complex Sigma Complex Tertiary Carbocation->Sigma Complex + Benzene Benzene Benzene tert-Pentylbenzene tert-Pentylbenzene Sigma Complex->tert-Pentylbenzene - H+

Caption: Carbocation rearrangement leading to tert-pentylbenzene.

2. Polyalkylation

The introduction of an alkyl group, such as the tert-pentyl group, activates the benzene ring towards further electrophilic attack.[4][5][9] This makes the monoalkylated product more nucleophilic than benzene itself, leading to the formation of di- and tri-alkylated byproducts.[8][9]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the alkylation of benzene with 3-methyl-2-butanol in a question-and-answer format.

Q1: My main product is tert-pentylbenzene, not (3-methylbutan-2-yl)benzene. Why did this happen and how can I prevent it?

A1: The formation of tert-pentylbenzene is a direct consequence of carbocation rearrangement, a common occurrence in Friedel-Crafts alkylations.[3][4][5] The initially formed secondary carbocation rapidly rearranges to the more stable tertiary carbocation via a 1,2-hydride shift before it can react with benzene.[6][7]

  • Causality: Tertiary carbocations are significantly more stable than secondary carbocations due to hyperconjugation and inductive effects. This thermodynamic driving force makes the rearrangement highly favorable.

  • Solution: Preventing this rearrangement is challenging under typical Friedel-Crafts conditions. A more effective strategy to obtain the unrearranged product is to use Friedel-Crafts acylation followed by reduction.[4][12][13]

    • Acylation: React benzene with an appropriate acyl chloride (e.g., 3-methylbutanoyl chloride) in the presence of a Lewis acid. The resulting acylium ion is resonance-stabilized and does not rearrange.[1][14]

    • Reduction: The resulting ketone can then be reduced to the desired alkylbenzene using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction.[12][14]

Q2: My product mixture contains significant amounts of di- and tri-alkylated benzenes. How can I favor mono-alkylation?

A2: This is a classic case of polyalkylation.[8][9] The alkyl group added to the benzene ring is an activating group, making the product more reactive than the starting material.[4][5][9]

  • Causality: The electron-donating nature of the alkyl group increases the electron density of the aromatic ring, making it more susceptible to further electrophilic attack.

  • Troubleshooting Steps:

    • Use a Large Excess of Benzene: This is the most common and effective method. By increasing the concentration of benzene relative to the alkylating agent, the electrophile is statistically more likely to encounter and react with an unreacted benzene molecule.[8][15] A molar ratio of benzene to alcohol of 5:1 or higher is recommended.[8]

    • Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second and subsequent alkylation reactions.[8][9]

    • Slow Addition of Alkylating Agent: Adding the 3-methyl-2-butanol slowly to the benzene/catalyst mixture helps to maintain a low concentration of the electrophile, further favoring mono-alkylation.[8]

Q3: The reaction is sluggish, or the yield is very low. What could be the problem?

A3: Low or no yield can stem from several factors, primarily related to the catalyst and reaction conditions.[16]

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[16] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[16]

  • Insufficient Catalyst: When using an alcohol, the water produced as a byproduct can deactivate the Lewis acid catalyst. Therefore, more than a catalytic amount of the Lewis acid may be required.

  • Deactivated Aromatic Ring: If your starting benzene is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring will be deactivated towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[4][16]

G Start Low/No Product Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckRing Is the aromatic ring activated? CheckCatalyst->CheckRing Yes SolutionCatalyst Use anhydrous conditions. Ensure sufficient catalyst loading. CheckCatalyst->SolutionCatalyst No CheckConditions Are reaction conditions optimal? CheckRing->CheckConditions Yes SolutionRing Use an activated or unsubstituted benzene ring. CheckRing->SolutionRing No SolutionConditions Check temperature and reaction time. CheckConditions->SolutionConditions No Success Improved Yield SolutionCatalyst->Success SolutionRing->Success SolutionConditions->Success

References

Technical Support Center: Separation of (1,2-Dimethylpropyl)benzene from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and purification of (1,2-Dimethylpropyl)benzene and its isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the significant challenge of separating these closely related C11H16 alkylbenzenes. Due to their identical molecular weight and similar physicochemical properties, achieving baseline separation requires a nuanced understanding of chromatographic principles and a systematic approach to troubleshooting.

This document provides in-depth, field-proven insights, detailed experimental protocols, and robust troubleshooting guides to help you navigate the complexities of isomer separation.

Isomer Overview & Physicochemical Properties

This compound, also known as 3-Methyl-2-phenylbutane, is one of several structural isomers of pentylbenzene. These isomers often coexist in reaction mixtures, and their separation is critical for accurate characterization, activity screening, and regulatory compliance. The primary challenge stems from their very similar boiling points and polarities.

Table 1: Comparative Properties of C11H16 Alkylbenzene Isomers

Isomer NameStructureCAS NumberBoiling Point (°C)Rationale for Separation Difficulty
This compound sec-Pentylbenzene4481-30-5~185-188 °C[1]Branched alkyl chain affects molecular shape and interaction with stationary phases.
n-Pentylbenzene n-Amylbenzene538-68-1~205 °CThe linear chain allows for stronger van der Waals forces compared to branched isomers, resulting in a higher boiling point.[2]
(1-Methylbutyl)benzene 2-Phenylpentane5350-64-1~190 °CPositional isomer with a different branching point on the alkyl chain.
Isopentylbenzene 3-Methylbutylbenzene2049-94-7~198-200 °CBranching is further from the phenyl group, making its properties intermediate between linear and highly branched isomers.
Neopentylbenzene (2,2-Dimethylpropyl)benzene1007-26-7~188-190 °CHighly branched, compact structure reduces surface area for intermolecular forces, leading to a lower boiling point than less branched isomers.[3]

Note: Boiling points are approximate and can vary slightly based on the data source and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from its isomers? A: The difficulty arises from the fundamental similarities between the isomers. They are empirical isomers, meaning they share the same molecular formula (C11H16) and thus the same molecular weight.[4] Their structural differences, primarily in the branching of the pentyl group, lead to only subtle variations in boiling points, polarity, and molecular shape. These minor differences require highly selective separation techniques to resolve.

Q2: Which separation technique is generally best for these isomers? A: The choice of technique depends on the goal (analytical vs. preparative) and the scale.

  • For analytical-scale separation and quantitation , Gas Chromatography (GC), especially with a high-resolution capillary column, is typically the most powerful and preferred method.[5]

  • For preparative-scale separation , High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase can be effective.[6] Fractional distillation is often impractical unless separating isomers with the most significant boiling point differences (e.g., n-pentylbenzene from highly branched isomers).[7][8]

Q3: Can I use fractional distillation to separate these isomers? A: Fractional distillation separates compounds based on differences in boiling points.[9] While theoretically possible, it is extremely challenging for isomers of this compound because their boiling points are very close, often differing by only a few degrees.[10] Achieving a good separation would require a distillation column with a very high number of theoretical plates, leading to long run times and potentially low recovery.[8] It is generally not a practical method for achieving high purity of a single isomer from a complex mixture.[11]

Gas Chromatography (GC) Troubleshooting Guide

Gas chromatography is the cornerstone for the analytical separation of volatile and semi-volatile isomers like alkylbenzenes. Separation is governed by the compound's boiling point and its specific interactions with the column's stationary phase.

Principle of GC Separation

In GC, compounds partition between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a long capillary column. Isomers are separated based on differences in their volatility and affinity for the stationary phase. More volatile (lower boiling point) compounds and those with weaker interactions with the stationary phase elute faster. The choice of stationary phase is critical for resolving isomers with similar boiling points.

Workflow: Selecting a GC Separation Method

start Start: Isomer Mixture col_select Select GC Column start->col_select nonpolar Non-polar Column (e.g., 5% Phenyl Polysiloxane) Separation primarily by boiling point col_select->nonpolar Initial Screen polar Polar Column (e.g., WAX or Cyanopropyl) Separation by polarity & shape col_select->polar Boiling points too close? method_dev Method Development (Temp Program, Flow Rate) nonpolar->method_dev polar->method_dev analyze Analyze Results method_dev->analyze resolution_ok Resolution Acceptable? analyze->resolution_ok end End: Quantify Isomers resolution_ok->end Yes troubleshoot Troubleshoot Resolution resolution_ok->troubleshoot No troubleshoot->col_select Optimize

Caption: Workflow for selecting a GC separation method.

Example Protocol: GC-FID Analysis

This protocol provides a starting point for separating C11H16 alkylbenzene isomers.

  • Instrumentation and Materials:

    • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. A longer column (e.g., 60 m) can provide better resolution.[5]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Sample Preparation: Dilute the isomer mixture to ~100 µg/mL in hexane.

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 5°C/min to 220°C.

      • Hold: Hold at 220°C for 5 minutes.

    • Detector Temperature: 280°C (FID)

  • Procedure:

    • Equilibrate the GC system until a stable baseline is achieved.

    • Inject the prepared sample.

    • Acquire the data.

    • Identify peaks by comparing retention times to known standards or by mass spectral analysis if using GC-MS.[12]

Troubleshooting Q&A for GC

Q: My peaks are co-eluting or showing poor resolution. What should I do? A: This is the most common problem. Here’s a systematic approach:

  • Lower the Temperature Ramp Rate: A slower ramp (e.g., from 5°C/min to 2°C/min) increases the time each compound spends interacting with the stationary phase, which can significantly improve the separation of close-eluting peaks.

  • Use a Longer Column: Doubling the column length (e.g., from 30 m to 60 m) theoretically doubles the resolving power. This is a very effective but more expensive solution.[5]

  • Change the Stationary Phase: If separation on a non-polar column (like a 5% phenyl) is insufficient, the isomers' boiling points are likely too similar. Switch to a more polar stationary phase, such as a cyanopropyl or a polyethylene glycol (WAX) phase. These columns separate based on differences in polarity and molecular shape, which can resolve isomers that co-elute based on boiling point alone.[5]

Q: I'm seeing broad or tailing peaks for my isomers. What's the cause? A: Peak tailing or broadening can result from several factors:

  • Active Sites in the Inlet or Column: The glass liner in the inlet or the front end of the column may have active sites (e.g., silanols) that interact with the aromatic ring. Ensure you are using a deactivated inlet liner and consider trimming the first 10-20 cm from the front of the column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks. Try diluting your sample by a factor of 10 and re-injecting.

  • Incorrect Flow Rate: A flow rate that is too low or too high relative to the column's optimal velocity will reduce efficiency and broaden peaks. Verify your carrier gas flow rate is optimal for your column dimensions (typically ~1-1.5 mL/min for a 0.25 mm ID column).

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

While GC is often preferred for analysis, HPLC is a powerful tool for both analytical and preparative-scale purification of isomers without requiring heat, which can be beneficial for thermally labile compounds.

Principle of HPLC Separation

In reversed-phase HPLC (the most common mode for these compounds), isomers are separated based on their differential partitioning between a non-polar stationary phase (e.g., C18 or Phenyl) and a polar mobile phase (e.g., acetonitrile/water).[13] More hydrophobic (non-polar) isomers interact more strongly with the stationary phase and have longer retention times. Subtle differences in molecular shape and the accessibility of the aromatic ring for π-π interactions can be exploited for separation.[14]

Workflow: Troubleshooting HPLC Peak Shape

start Start: Poor Peak Shape (Tailing, Broadening) check_column Check Column Health start->check_column is_old Is column old or showing high backpressure? check_column->is_old flush_col Flush or Replace Column is_old->flush_col Yes check_mobile Check Mobile Phase is_old->check_mobile No flush_col->check_mobile is_buffered Is pH controlled (if needed)? Is buffer sufficient? check_mobile->is_buffered adjust_mobile Adjust pH or Buffer Strength is_buffered->adjust_mobile No check_sample Check Sample & Injection is_buffered->check_sample Yes adjust_mobile->check_sample is_overloaded Is sample overloaded? Is solvent mismatched? check_sample->is_overloaded adjust_sample Dilute Sample or Match Injection Solvent to Mobile Phase is_overloaded->adjust_sample Yes end End: Improved Peak Shape is_overloaded->end No adjust_sample->end

Caption: Troubleshooting workflow for HPLC peak shape issues.

Example Protocol: Reversed-Phase HPLC Analysis

This protocol is a starting point for separating alkylbenzene isomers using a phenyl-based column to leverage π-π interactions.

  • Instrumentation and Materials:

    • HPLC System with UV Detector (set to 254 nm).

    • Column: Phenyl-Hexyl column (or equivalent phenyl-based phase), 150 x 4.6 mm, 3.5 µm particle size. Phenyl phases offer alternative selectivity for aromatic compounds.[4][14]

    • Mobile Phase: A) Water; B) Acetonitrile.

    • Sample Preparation: Dissolve isomer mixture to 0.5 mg/mL in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Gradient Program:

      • Start at 60% B.

      • Linear gradient to 95% B over 20 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B and re-equilibrate for 5 minutes.

  • Procedure:

    • Degas the mobile phase thoroughly.

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the prepared sample.

    • Acquire the data and analyze the chromatogram.

Troubleshooting Q&A for HPLC

Q: I'm not getting any separation between my isomers on a C18 column. What's the next step? A: A standard C18 column separates primarily on hydrophobicity. Since your isomers have very similar hydrophobicity, this is not surprising.

  • Switch to a Phenyl Column: A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is the logical next step.[14] These columns provide strong π-π interactions with the benzene ring of your analytes. Subtle differences in how the branched alkyl chains sterically hinder this interaction can be a powerful mechanism for separation.

  • Optimize the Organic Modifier: Try switching from acetonitrile to methanol (or vice versa) in your mobile phase. Methanol is a protic solvent and can engage in different intermolecular interactions with your analytes compared to the aprotic acetonitrile, sometimes dramatically changing selectivity.

  • Consider a Shape-Selective Column: For very difficult separations, a C30 column or a column with a specific shape-selective phase (like those used for PAH analysis) can resolve isomers based on their rigid three-dimensional structure.[14][15]

Q: My aromatic compounds are showing significant peak tailing. A: This is a classic issue, often caused by secondary interactions between the analytes and exposed silanol groups (Si-OH) on the silica support of the stationary phase.[16]

  • Use an End-Capped Column: Modern, high-quality columns are "end-capped," meaning most of the reactive silanol groups have been chemically deactivated. Ensure you are using a well-maintained, end-capped column.[13]

  • Add a Mobile Phase Modifier: If tailing persists, especially with basic impurities, adding a small amount of a competitive base like triethylamine (TEA) (0.1%) to the mobile phase can mask the active silanol sites and improve peak shape.

  • Adjust Mobile Phase pH: While not directly applicable to non-ionizable alkylbenzenes, if your sample contains any acidic or basic impurities that are causing system problems, controlling the mobile phase pH with a buffer (e.g., 10-20 mM phosphate or acetate) can improve peak shape for those compounds and overall chromatographic performance.[16]

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Alkylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gas chromatography (GC) analysis. As a Senior Application Scientist, this guide is designed to provide you, our valued researchers and drug development professionals, with expert insights and actionable solutions for a common chromatographic challenge: peak tailing in the analysis of alkylbenzenes. Symmetrical, Gaussian peaks are the cornerstone of accurate quantification; peak tailing can compromise resolution and lead to inaccurate results.[1] This guide follows a systematic, question-and-answer format to help you diagnose and resolve specific issues you may encounter in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing and why is it a problem for my alkylbenzene analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its latter half is broader than the front half.[2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] For alkylbenzenes, which are non-polar aromatic hydrocarbons, peak tailing can be indicative of underlying issues in your GC system that can affect the accuracy and precision of your results. Significant tailing, often identified by a tailing or asymmetry factor greater than 1.5, can compromise the accuracy of peak integration and reduce the resolution between closely eluting isomers.[1][2]

The primary interactions governing the separation of non-polar compounds like alkylbenzenes on a non-polar stationary phase are dispersive forces (van der Waals forces), which generally lead to elution in order of increasing boiling point.[3] However, secondary interactions with active sites in the GC system can disrupt this ideal behavior and cause peak tailing.

Q2: All the peaks in my chromatogram are tailing, including the solvent peak. What's the likely cause?

A2: When all peaks in a chromatogram exhibit tailing, it strongly suggests a physical problem within the GC system rather than a chemical interaction specific to your alkylbenzene analytes.[2][4] The issue is likely related to a disruption in the carrier gas flow path. Here’s a prioritized troubleshooting workflow:

  • Improper Column Installation: This is a very common cause of universal peak tailing.[4] If the column is positioned too high or too low in the inlet, it can create unswept (dead) volumes, leading to turbulence in the carrier gas flow and causing peaks to tail.[4][5] Similarly, an incorrect installation in the detector can also lead to peak distortion.

    • Solution: Carefully reinstall the column, ensuring the correct insertion depth into both the injector and detector as specified by your instrument manufacturer.[6][7]

  • Poor Column Cut: A ragged or non-square cut of the fused silica column can create active sites and disrupt the flow of the carrier gas, causing turbulence that leads to peak tailing.[1][4]

    • Solution: Recut the column using a ceramic scoring wafer or a sapphire scribe to ensure a clean, square break.[7] Inspect the cut with a magnifying glass to confirm it is clean and perpendicular.[1][7]

  • System Leaks: Leaks in the carrier gas flow path, particularly at the inlet (e.g., a leaking septum), can disrupt the consistent flow required for symmetrical peaks.[2]

    • Solution: Perform a leak check of your system. Replace the inlet septum, as this is a common source of leaks.[6]

The following diagram illustrates the troubleshooting workflow for universal peak tailing:

start All Peaks Tailing q1 Is the column installed correctly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the column cut clean and square? a1_yes->q2 sol1 Reinstall column to correct depth a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are there any system leaks? a2_yes->q3 sol2 Recut column ends a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Perform leak check and replace septum a3_yes->sol3 end Consult instrument manual or service engineer a3_no->end

Caption: Troubleshooting workflow for universal peak tailing.

Q3: Only my alkylbenzene peaks are tailing, and the problem has worsened over time. What should I investigate?

A3: When peak tailing is specific to your analytes and deteriorates with an increasing number of injections, it points towards chemical issues, specifically the presence of active sites within the system that are interacting with your alkylbenzene molecules.[8] While alkylbenzenes are non-polar, they are polarizable due to the π-electrons in the aromatic ring, which can lead to interactions with active sites.[9]

  • Inlet Contamination: The inlet liner is a common site for the accumulation of non-volatile residues from previous samples.[2] These residues can create active sites that interact with analytes, causing tailing.[2][8]

    • Solution: Perform routine inlet maintenance. Replace the inlet liner and septum. A deactivated liner is crucial for minimizing interactions.[1][10]

  • Column Contamination: The front section of the GC column can become contaminated with non-volatile matrix components.[2][11] This contamination can interfere with the proper partitioning of analytes with the stationary phase, leading to tailing.[2]

    • Solution: Trim the front section of the column. Removing 10-20 cm from the inlet end can often restore peak shape by eliminating the contaminated portion.[1][12]

  • Column Degradation: Over time, and especially with exposure to oxygen at high temperatures, the stationary phase at the head of the column can degrade.[11][13] This degradation can expose active silanol groups on the fused silica surface, which can then interact with the polarizable alkylbenzenes, causing peak tailing.[2]

    • Solution: If trimming the column does not resolve the issue, and the column has been in use for a long time, it may be permanently damaged and require replacement.[14]

Q4: Can my injection technique or method parameters cause peak tailing for alkylbenzenes?

A4: Absolutely. Your injection technique and method parameters play a critical role in achieving sharp, symmetrical peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to broadened or tailing peaks.[2][10]

    • Solution: Reduce the injection volume or dilute your sample.[15] Alternatively, if using a split/splitless inlet, increase the split ratio to introduce less sample onto the column.[10]

  • Inlet Temperature: The inlet temperature must be high enough to ensure the complete and rapid vaporization of your alkylbenzene analytes.[16] An inlet temperature that is too low can lead to slow sample transfer to the column, resulting in broadened and tailing peaks.[10][13]

    • Solution: A good starting point for the inlet temperature is 250°C.[16] For higher-boiling alkylbenzenes, you may need to increase this temperature.[16] However, be cautious of setting the temperature too high, as it can cause degradation of thermally labile compounds.[16]

  • Solvent Effects (Splitless Injection): In splitless injection, an incorrect initial oven temperature relative to the solvent's boiling point can cause poor peak focusing and lead to tailing, especially for early eluting peaks.[1]

    • Solution: The initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to ensure proper solvent trapping and analyte focusing at the head of the column.[1]

Experimental Protocol: Inlet Maintenance

This procedure should be performed regularly as preventative maintenance and as a first step in troubleshooting peak tailing.[2]

  • Cool Down the GC: Ensure the inlet temperature is at a safe, ambient level before handling any components.

  • Turn Off Gases: Stop the flow of the carrier gas to the inlet.

  • Disassemble the Inlet: Carefully unscrew and remove the septum nut. Remove the old septum.

  • Remove the Liner: Using clean forceps, carefully remove the inlet liner. Be aware of any O-rings and their correct placement.

  • Inspect and Clean: Visually inspect the inside of the inlet for any residue or septum particles. Clean if necessary with an appropriate solvent and lint-free swabs.

  • Install New Components: Place a new, deactivated liner (with O-ring, if applicable) into the inlet. Ensure it is seated correctly. Place a new, high-quality septum into the septum nut.

  • Reassemble and Leak Check: Tighten the septum nut, restore the carrier gas flow, and perform a leak check.

Summary of Key GC Parameters for Alkylbenzene Analysis

The following table provides a starting point for method parameters for the analysis of alkylbenzenes. Optimization will be required based on the specific analytes and instrumentation.

ParameterRecommendationRationale
Column Stationary Phase Non-polar (e.g., 5% Phenyl Polysiloxane - DB-5, VF-5ms)"Like dissolves like" principle. Non-polar alkylbenzenes are best separated on a non-polar stationary phase.[3] Elution order generally follows boiling points.[3]
Column Dimensions 30 m length, 0.25 mm ID, 0.25 µm film thicknessA good general-purpose column providing a balance of resolution and analysis time.[8][17]
Carrier Gas Helium or HydrogenHelium is safe and provides good efficiency. Hydrogen can provide faster analysis times and higher efficiency.[8]
Inlet Temperature 250 - 300°CEnsures complete and rapid vaporization of alkylbenzenes.[16][18]
Injection Mode Split or SplitlessSplit injection is used for concentrated samples to prevent column overload. Splitless is for trace analysis.[8]
Oven Temperature Program Start ~20°C below solvent boiling point, ramp at 10-20°C/minAllows for proper focusing of analytes at the head of the column and separation of a wide range of boiling points.[1][8]
Logical Troubleshooting Diagram

This diagram provides a comprehensive, high-level workflow for diagnosing the root cause of peak tailing in your alkylbenzene analysis.

start Observe Peak Tailing in Alkylbenzene Analysis q_all_peaks Are ALL peaks tailing (including solvent)? start->q_all_peaks physical_issues Likely Physical/Flow Path Issue q_all_peaks->physical_issues Yes chemical_issues Likely Chemical/Activity Issue q_all_peaks->chemical_issues No check_install Check Column Installation (Inlet & Detector) physical_issues->check_install check_cut Check Column Cut Quality check_install->check_cut check_leaks Perform System Leak Check check_cut->check_leaks method_issues Check Method Parameters check_leaks->method_issues inlet_maint Perform Inlet Maintenance (Replace Liner & Septum) chemical_issues->inlet_maint trim_column Trim Front of Column (10-20 cm) inlet_maint->trim_column inlet_maint->method_issues replace_column Replace Column trim_column->replace_column trim_column->method_issues check_overload Check for Column Overload (Reduce volume/conc. or increase split) method_issues->check_overload check_inlet_temp Optimize Inlet Temperature method_issues->check_inlet_temp check_oven_temp Optimize Initial Oven Temperature method_issues->check_oven_temp

Caption: A step-by-step workflow for diagnosing the root cause of peak tailing.

References

Optimizing temperature for the distillation of (1,2-Dimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Distillation of (1,2-Dimethylpropyl)benzene

Welcome to the technical support center for the purification of this compound via distillation. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the distillation of this compound, ensuring high purity and yield.

Introduction to the Distillation of this compound

This compound, also known as sec-amylbenzene, is an alkylbenzene with a boiling point of approximately 188 °C at atmospheric pressure.[1] Due to its relatively high boiling point, purification by distillation often requires reduced pressure (vacuum distillation) to prevent thermal decomposition and achieve efficient separation.[2][3] This guide will address the critical parameters and potential challenges associated with both atmospheric and vacuum distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I distill this compound?

The optimal distillation temperature depends on the pressure. At atmospheric pressure (760 mmHg), the boiling point is approximately 188 °C.[1] However, to minimize the risk of thermal degradation, vacuum distillation is highly recommended.[2][3] By reducing the pressure, the boiling point can be significantly lowered. For instance, at 10 mmHg, the estimated boiling point is around 75-80 °C.

Q2: Why is vacuum distillation preferred for this compound?

Vacuum distillation is preferred for several reasons:

  • Prevents Thermal Decomposition: Many organic compounds, especially those with higher boiling points, can decompose at elevated temperatures.[2] Reducing the pressure lowers the boiling point, allowing for distillation at a temperature that preserves the integrity of the molecule.

  • Energy Efficiency: Lowering the boiling point requires less energy input to achieve vaporization, making the process more economical.[4]

  • Increased Safety: For flammable liquids like this compound, lower operating temperatures reduce the risk of fire and explosion.[5]

Q3: Can this compound form azeotropes?

Q4: What is the expected purity of distilled this compound?

With a properly optimized distillation setup, it is possible to achieve a purity of >98% (GC). The final purity will depend on the initial purity of the crude material, the efficiency of the distillation column, and the careful control of distillation parameters.

Troubleshooting Guide

This section addresses common issues encountered during the distillation of this compound and provides systematic solutions.

Issue 1: Low or No Distillate Collection

  • Possible Cause 1: Insufficient Heating: The heating mantle or oil bath may not be at the correct temperature to achieve the boiling point of the compound at the given pressure.

    • Solution: Gradually increase the temperature of the heating source. Ensure the thermometer is correctly placed to measure the vapor temperature accurately.

  • Possible Cause 2: Vacuum Leak: In a vacuum distillation, a leak in the system will prevent the pressure from being low enough to reach the corresponding boiling point.

    • Solution: Check all joints, seals, and tubing for leaks. A "wiggle test" on connections can sometimes reveal a leak.[8] For a more thorough check, a leak-up test can be performed by isolating the system from the vacuum pump and monitoring the pressure rise.[8]

  • Possible Cause 3: Inefficient Condenser: If the condenser is not adequately cooled, the vapor will not condense and will be lost to the vacuum pump.

    • Solution: Ensure a steady and sufficient flow of coolant through the condenser. Check the temperature of the coolant.

Issue 2: Product Purity is Below Expectations

  • Possible Cause 1: Bumping or Foaming: Sudden, violent boiling (bumping) can carry non-volatile impurities into the distillate.

    • Solution: Use boiling chips or a magnetic stirrer to ensure smooth boiling. In vacuum distillation, a slow stream of nitrogen or air can be introduced through a fine capillary.

  • Possible Cause 2: Inefficient Fractionation: If the crude mixture contains impurities with boiling points close to that of this compound, a simple distillation may not be sufficient.

    • Solution: Use a fractional distillation column (e.g., Vigreux or packed column) to improve separation efficiency.

  • Possible Cause 3: Thermal Decomposition: If the distillation is carried out at too high a temperature, the compound may decompose, leading to impurities in the distillate.

    • Solution: Use vacuum distillation to lower the boiling point. If decomposition is still suspected, reduce the pressure further.

Issue 3: Inconsistent Vacuum Pressure

  • Possible Cause 1: Fluctuating Vacuum Pump Performance: The vacuum pump may not be functioning correctly.

    • Solution: Check the oil level and quality in the vacuum pump. Change the oil if it is cloudy or contaminated. Ensure the pump is properly maintained.

  • Possible Cause 2: Outgassing from the System: Air or volatile substances adsorbed on the surface of the glassware can be released under vacuum.

    • Solution: Ensure all glassware is clean and dry before assembly. It can be helpful to pull a vacuum on the empty system for a period to allow for outgassing.

Troubleshooting Workflow Diagram

Caption: A workflow diagram for troubleshooting common distillation issues.

Experimental Protocols

Safety Precautions: this compound is a flammable liquid. All distillation procedures should be carried out in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Protocol 1: Atmospheric Distillation

This method is suitable for relatively pure samples where the risk of thermal decomposition is minimal.

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a heating mantle.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently.

  • Distillation: As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase. Collect the fraction that distills at a constant temperature, which should be the boiling point of this compound (~188 °C).

  • Completion: Stop the distillation when only a small amount of liquid remains in the distilling flask. Do not distill to dryness.

Protocol 2: Vacuum Distillation

This is the recommended method for purifying this compound.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. This is similar to the simple distillation setup but includes a vacuum adapter and is connected to a vacuum pump with a cold trap in between. Ensure all glassware is rated for vacuum use and is free of cracks.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Boiling chips are not effective under vacuum.

  • Evacuating the System: Close the system to the atmosphere and slowly open the connection to the vacuum pump. Allow the pressure to stabilize at the desired level.

  • Heating: Once the desired pressure is reached, begin heating the flask.

  • Distillation: Collect the fraction that distills at a constant temperature corresponding to the pressure in the system (see table below).

  • Completion: After the product has been collected, turn off the heat and allow the system to cool before slowly reintroducing air.

Boiling Point of this compound at Reduced Pressures

The following table provides estimated boiling points at various pressures, calculated using the Antoine equation with coefficients derived from available vapor pressure data.

Pressure (mmHg)Estimated Boiling Point (°C)
760188
100125
50108
2088
1075
561
135

Note: These are estimated values and may vary slightly depending on the experimental setup and the purity of the compound.

Relationship Between Pressure and Boiling Point

Caption: The relationship between pressure and boiling point in distillation.

References

Technical Support Center: Minimizing Byproducts in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during Friedel-Crafts alkylation and acylation. Our focus is to equip you with the knowledge to minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section directly addresses specific issues you might encounter during your experiments in a question-and-answer format, explaining the causality behind the problems and offering field-proven solutions.

Issue 1: Excessive Polyalkylation in Friedel-Crafts Alkylation

Q1: I'm observing significant amounts of di- and tri-substituted products in my Friedel-Crafts alkylation. Why is this happening?

A1: Polyalkylation is a prevalent side reaction in Friedel-Crafts alkylation.[1][2][3] The underlying reason is the nature of the alkyl group being introduced. An alkyl group is electron-donating, which activates the aromatic ring.[1][2][4] Consequently, the monoalkylated product is more nucleophilic and more reactive than the starting aromatic compound, making it highly susceptible to further alkylation.[1][4]

Q2: What are the most effective strategies to prevent or minimize polyalkylation?

A2: Several strategies can be employed to control and suppress this undesired follow-up reaction:

  • Utilize a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to the alkylating agent, you statistically favor the electrophile reacting with the starting material over the more reactive monoalkylated product.[1][2][4] In industrial applications, molar ratios of benzene to ethylene can be as high as 50:1 to ensure mono-substitution.[2]

  • Employ the Acylation-Reduction Two-Step Strategy: This is often the most robust method to achieve clean mono-alkylation.[1][4] First, perform a Friedel-Crafts acylation. The introduced acyl group is electron-withdrawing and deactivates the aromatic ring, effectively preventing any further substitution.[1][4][5] The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[4][5]

  • Optimize Reaction Conditions: Lowering the reaction temperature can decrease the rate of the second alkylation reaction.[1][4] Additionally, using a milder Lewis acid catalyst can sometimes provide better selectivity for the monoalkylated product.[2]

  • Control Stoichiometry: While less effective than using a large excess of the aromatic substrate, carefully controlling the molar ratio of reactants can help favor monoalkylation.[1][4]

Issue 2: My Product's Carbon Skeleton is Rearranged

Q3: The isolated product from my Friedel-Crafts alkylation has an isomeric alkyl structure compared to my starting alkyl halide. What caused this rearrangement?

A3: This is a classic hallmark of carbocation rearrangement, a common occurrence in Friedel-Crafts alkylation.[3][6][7] The reaction proceeds through a carbocation intermediate.[4][6] If the initially formed carbocation can rearrange to a more stable carbocation (e.g., a primary carbocation rearranging to a secondary or tertiary one) via a hydride or alkyl shift, this will happen before the aromatic ring is alkylated.[4][6][7] For instance, alkylating benzene with 1-chlorobutane will predominantly yield sec-butylbenzene, not n-butylbenzene.[8]

Q4: How can I synthesize my desired straight-chain alkylated arene without carbocation rearrangement?

A4: The most reliable method to circumvent carbocation rearrangements is to utilize the Friedel-Crafts acylation followed by a reduction step.[4][7] The electrophile in an acylation reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[3][5][9] This two-step sequence ensures that the carbon skeleton of the acyl group is maintained in the final alkylated product after reduction.

Issue 3: Low or No Product Yield

Q5: My Friedel-Crafts reaction is yielding very little or no product. What are the likely causes?

A5: Several factors can contribute to low or failed Friedel-Crafts reactions:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from occurring.[10][11][12]

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[10][11] Any water in your solvents, reagents, or glassware will react with and deactivate the catalyst. Maintaining strictly anhydrous conditions is critical.[10]

  • Substrate-Catalyst Interaction: Aromatic compounds containing amine (-NH₂) or hydroxyl (-OH) groups can react with the Lewis acid catalyst. The lone pairs on nitrogen or oxygen coordinate with the Lewis acid, forming a complex that deactivates the ring.[3][10]

  • Insufficient Catalyst (in Acylation): In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[10] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required for the reaction to go to completion.[10]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key decision points and mechanistic pathways.

Troubleshooting Workflow for Byproduct Formation Start High Byproduct Formation Byproduct_Type Predominant Byproduct? Start->Byproduct_Type Polyalkylation Polyalkylation Products Byproduct_Type->Polyalkylation Yes Rearrangement Rearranged Alkyl Products Byproduct_Type->Rearrangement No, is it rearranged? Other Other Byproducts (e.g., Isomers) Byproduct_Type->Other No Sol_Poly 1. Use Large Excess of Arene 2. Switch to Acylation-Reduction 3. Lower Temperature Polyalkylation->Sol_Poly Sol_Rearrange Switch to Acylation-Reduction Pathway Rearrangement->Sol_Rearrange Sol_Other 1. Modify Catalyst 2. Adjust Solvent & Temperature 3. Use Protecting Groups Other->Sol_Other

Caption: A logical workflow for troubleshooting byproduct formation.

Alkylation vs. Acylation-Reduction Pathways Start Desired Product: Mono-alkylated Arene Alkylation Direct Alkylation (R-X, AlCl3) Start->Alkylation Acylation Acylation (RCOCl, AlCl3) Start->Acylation Final_Product Final Product Alkylation->Final_Product Direct Path Side_Products Byproducts: - Polyalkylation - Rearrangement Alkylation->Side_Products Reduction Reduction (e.g., Clemmensen) Acylation->Reduction Reduction->Final_Product Clean Path

Caption: Comparison of direct alkylation and the acylation-reduction pathways.

Data-Driven Decisions: Optimizing Reaction Conditions

The choice of solvent and temperature can significantly influence the selectivity of a Friedel-Crafts reaction. For instance, in the acylation of naphthalene, the regioselectivity is solvent-dependent.[13]

Solvent SystemPredominant IsomerRationale
Non-polar (e.g., CS₂, CH₂Cl₂)1-acetylnaphthalene (Kinetic Product)The product-catalyst complex is insoluble and precipitates, preventing equilibration to the more stable isomer.[13]
Polar (e.g., Nitrobenzene)2-acetylnaphthalene (Thermodynamic Product)The product-catalyst complex is soluble, allowing for a reversible reaction that leads to the thermodynamically favored product.[13]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene to Synthesize 4-Methylacetophenone

This protocol provides a reliable method for the mono-acylation of an activated aromatic ring, which can then be used in a subsequent reduction step if the alkylated product is desired.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetyl Chloride

  • Toluene

  • Crushed Ice and dilute HCl for workup

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[4]

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) and toluene (1.0 equivalent) in anhydrous dichloromethane.[4]

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.[4]

  • Warming and Reflux: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 30 minutes.[4]

  • Workup: Cool the reaction mixture and carefully quench by pouring it over a mixture of crushed ice and dilute HCl.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and finally with brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Protocol 2: Clemmensen Reduction of 4-Methylacetophenone to 4-Ethyltoluene

This protocol details the reduction of the ketone synthesized in Protocol 1 to the corresponding alkane.

Materials:

  • 4-Methylacetophenone

  • Zinc Amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (for extraction)

Procedure:

  • Amalgam Preparation: Prepare zinc amalgam by stirring granulated zinc (10 equivalents) with a solution of mercury(II) chloride in water for 10-15 minutes. Decant the aqueous solution.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, 4-methylacetophenone (1 equivalent), and concentrated hydrochloric acid.[4]

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain a sufficient acid concentration.[4]

  • Workup: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.[4]

  • Extraction: Extract the aqueous layer with toluene. Combine all organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final product, 4-ethyltoluene.[4]

By understanding the underlying mechanisms and employing these strategic protocols, researchers can significantly minimize byproduct formation and achieve higher yields of their desired products in Friedel-Crafts reactions.

References

Technical Support Center: Interpreting Complex NMR Spectra of Alkylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges of interpreting complex NMR spectra of alkylated aromatic compounds. Here, we move beyond textbook examples to address the ambiguous, overlapping, and second-order effects that are common in real-world samples. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions during your structural elucidation process.

Section 1: Foundational Challenges & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of alkylated aromatic compounds.

FAQ 1: My aromatic proton signals (δ 6.5-8.5 ppm) are a crowded, uninterpretable mess. What is my first step?

Answer: This is the most frequent challenge, stemming from the small chemical shift dispersion of aromatic protons and complex spin-spin coupling. Before resorting to advanced 2D NMR, a simple and powerful first step is to change the deuterated solvent.[1]

Causality: Aromatic solvents like benzene-d₆ or toluene-d₈ induce differential solvent shifts, known as Aromatic Solvent Induced Shifts (ASIS). These solvents form weak π-π stacking interactions with the solute's aromatic ring. This interaction alters the shielding environment of protons depending on their spatial orientation relative to the solvent, often spreading out crowded signals and revealing hidden multiplicities. Protons on one side of the molecule may be shielded (shifted upfield) while others are deshielded (shifted downfield), improving spectral resolution.

Protocol 1: Solvent-Induced Signal Dispersion

  • Sample Preparation: Prepare at least two NMR samples of your compound at identical concentrations (e.g., 5-10 mg in 0.6 mL). Use your original solvent (e.g., CDCl₃) for one and an aromatic solvent (e.g., benzene-d₆) for the other.[1]

  • Internal Standard: Add a consistent internal standard like Tetramethylsilane (TMS) to each for accurate referencing.[1]

  • Acquisition: Acquire standard 1D ¹H NMR spectra for both samples under identical conditions (temperature, number of scans, etc.).

  • Analysis: Compare the aromatic regions of the two spectra. Look for changes in chemical shifts and resolution of multiplets that simplify interpretation.

FAQ 2: I have multiple alkyl substituents on my ring. How can I confirm their connectivity and relative positions (ortho, meta, para)?

Answer: Distinguishing constitutional isomers is a classic NMR problem that requires a multi-faceted approach combining 1D and 2D techniques.[2][3] The key lies in analyzing spin-spin coupling constants (J-values) in the ¹H spectrum and using 2D correlation experiments to map long-range interactions.

Expertise & Causality:

  • Coupling Constants (¹H NMR): The magnitude of the coupling constant between aromatic protons is highly dependent on the number of bonds separating them.[3]

    • ³J (ortho-coupling): Between adjacent protons. Typically the largest, in the range of 6-10 Hz.[3]

    • ⁴J (meta-coupling): Between protons separated by three bonds. Significantly smaller, around 2-3 Hz.[4]

    • ⁵J (para-coupling): Between protons across the ring. Often close to 0 Hz and not resolved.

  • Symmetry (¹³C NMR): The number of signals in the proton-decoupled ¹³C NMR spectrum is a powerful indicator of molecular symmetry. For a disubstituted benzene ring:

    • para isomers are highly symmetric and will show fewer aromatic carbon signals (often only 4) than expected.[5][6]

    • ortho and meta isomers are less symmetric and will typically show the full 6 aromatic carbon signals.[6]

  • Long-Range Correlations (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool here. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[7][8] By observing a correlation from a benzylic proton on an alkyl chain to a specific aromatic carbon, you can unambiguously establish the point of attachment.

Workflow: Isomer Differentiation

G start Start: Unknown Isomer h1_nmr Acquire ¹H NMR start->h1_nmr c13_nmr Acquire ¹³C NMR start->c13_nmr analyze_j Analyze Aromatic Region: Coupling Constants & Patterns h1_nmr->analyze_j hmbc_nmr Acquire ¹H-¹³C HMBC analyze_j->hmbc_nmr Ambiguity Remains structure Assign Structure analyze_j->structure Clear Pattern (e.g., para-doublets) count_signals Count Aromatic Carbon Signals c13_nmr->count_signals count_signals->hmbc_nmr Ambiguity Remains count_signals->structure Symmetry Confirmed (e.g., para isomer) correlate Identify Benzylic Proton to Aromatic Carbon Correlations hmbc_nmr->correlate correlate->structure

Caption: Workflow for differentiating alkylated aromatic isomers.

FAQ 3: The signals from my long alkyl chain are overlapping with my benzylic protons. How do I assign them correctly?

Answer: This is a common issue when alkyl chains contain three or more carbons. The solution is to use a combination of 2D NMR experiments: COSY and HSQC.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically through three bonds (H-C-C-H).[9] It allows you to "walk" along the alkyl chain. You start with an unambiguous signal (e.g., the terminal methyl group) and find its correlation to the adjacent methylene (CH₂) group, then find that methylene's correlation to the next, and so on, until you reach the benzylic protons.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[8] After tracing the proton connectivity with COSY, you can use the HSQC spectrum to definitively assign the chemical shift of each carbon in the alkyl chain.

Protocol 2: Step-by-Step Alkyl Chain Assignment

  • Acquire Data: Run standard ¹H, ¹³C{¹H}, COSY, and HSQC experiments.

  • Identify a Starting Point: Locate an easily identifiable signal in the ¹H NMR spectrum, such as the terminal methyl group (a triplet around δ 0.9 ppm).

  • Trace Connectivity with COSY:

    • Find the methyl proton signal on one axis of the COSY spectrum.

    • Look for an off-diagonal cross-peak. The coordinate of this cross-peak on the other axis is the chemical shift of the adjacent CH₂ protons.

    • Move to this new chemical shift on the first axis and find its next cross-peak to identify the subsequent CH₂ group.

    • Continue this process until you have identified all proton signals in the spin system, including the benzylic protons which will show a correlation to the aromatic ring protons.

  • Assign Carbons with HSQC:

    • For each proton signal you identified, find its cross-peak in the HSQC spectrum.

    • The coordinate of that cross-peak on the ¹³C axis is the chemical shift of the carbon directly attached to that proton.

Section 2: Advanced Troubleshooting & Data Interpretation

My ¹H spectrum shows complex, non-first-order splitting patterns in the aromatic region. What does this mean and how do I analyze it?

Answer: Complex splitting (or "second-order effects") occurs when the difference in chemical shift (Δν in Hz) between two coupled protons is not much larger than their coupling constant (J). This is very common in substituted aromatics where protons have similar electronic environments.[11] The resulting multiplets can become distorted, with "roofing" (inner peaks are taller, outer peaks are shorter) and the appearance of extra peaks that don't follow the simple n+1 rule.

Authoritative Grounding: When Δν/J < 10, simple first-order analysis is often insufficient. Analysis requires quantum mechanical simulation software (available in most modern NMR processing packages) for a precise fit. However, for structural elucidation, the goal is often just to extract the connectivity.

Practical Strategy:

  • Increase Magnetic Field Strength: If possible, re-run the sample on a higher-field spectrometer (e.g., move from 400 MHz to 600 MHz). Since Δν (in Hz) scales with the field strength while J (in Hz) does not, the Δν/J ratio will increase, often simplifying the spectrum back towards a first-order appearance.

  • Use 2D COSY: Even if the 1D multiplets are complex, a 2D COSY experiment will still show a cross-peak between the coupled protons, confirming their relationship.

  • Leverage HMBC: Use the HMBC experiment to bypass the complex proton-proton coupling and focus on the unambiguous 2- and 3-bond correlations from protons to carbons. For example, a complex multiplet can be assigned to a specific position if it shows an HMBC correlation to a known quaternary carbon.[12]

Section 3: Data Reference Tables

Table 1: Typical ¹H Chemical Shift Ranges

Proton TypeChemical Shift (δ ppm)Notes
Aromatic (Ar-H)6.5 - 8.5Highly dependent on substituent electronic effects.[5][11]
Benzylic (Ar-CH)2.0 - 3.0Protons on a carbon directly attached to the ring.[5][11]
Alkyl (CH₃)0.8 - 1.0Terminal methyl group, often a triplet.
Alkyl (CH₂)1.2 - 1.7Methylene groups in a chain.

Table 2: Typical Coupling Constants (J) for Aromatic Protons

Coupling TypeNumber of BondsTypical Range (Hz)
Ortho (³JHH)36 - 10
Meta (⁴JHH)42 - 3
Para (⁵JHH)50 - 1

Data compiled from various sources.[3][4]

Section 4: Key Experimental Protocols

Protocol 3: Acquiring a High-Quality ¹H-¹³C HMBC Spectrum

Purpose: To determine long-range (2- and 3-bond) connectivity between protons and carbons, essential for assigning substitution patterns and connecting fragments.

Methodology:

  • Setup: Load a properly shimmed sample. Obtain standard 1D ¹H and ¹³C spectra first to determine spectral widths.

  • Pulse Program: Select a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).[3]

  • Key Parameters:

    • ¹H Spectral Width (SW): Set to cover all proton signals (e.g., 0-12 ppm).

    • ¹³C Spectral Width (SW): Set to cover all carbon signals (e.g., 0-180 ppm).

    • Long-Range Coupling Constant (ⁿJCH): This is a critical parameter. The experiment is optimized to detect correlations for a specific coupling constant. A typical compromise value is 8 Hz . For systems with potentially smaller couplings, running a second experiment optimized for 5 Hz can be beneficial.[8]

    • Number of Scans (NS): Set between 4 and 16 per increment, depending on sample concentration.[3]

    • Increments (F1): Use 256-512 increments for adequate resolution in the indirect (¹³C) dimension.[3]

    • Relaxation Delay (d1): A delay of 1.5 - 2.0 seconds is standard.[3]

  • Processing & Analysis: After Fourier transformation, phase the spectrum. Look for cross-peaks that connect protons to carbons separated by multiple bonds. Remember, the absence of a correlation is not definitive proof against proximity, as the coupling constant could be near zero due to dihedral angle dependencies.[8]

HMBC Decision Logic

G start Observe Benzylic Proton Signal (e.g., Ar-CH₂) find_peak Find this ¹H signal on F2 axis of HMBC spectrum start->find_peak scan_f1 Scan vertically along F1 axis for cross-peaks find_peak->scan_f1 c2_corr Cross-peak to Ar-C (2 bonds away)? (Ipso-carbon) scan_f1->c2_corr c3_corr Cross-peak to Ar-C (3 bonds away)? (Ortho-carbons) scan_f1->c3_corr no_peak No cross-peak observed c2_corr->no_peak No assign Connectivity Established c2_corr->assign Yes c3_corr->no_peak No c3_corr->assign Yes

Caption: Decision process for analyzing HMBC correlations.

References

Technical Support Center: Scaling Up the Synthesis of (1,2-Dimethylpropyl)benzene for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for the industrial-scale synthesis of (1,2-dimethylpropyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important organic intermediate. This compound, also known as 3-methyl-2-phenylbutane, serves as a crucial building block in the production of various pharmaceuticals and agrochemicals.[1] This guide is structured to offer not just procedural steps, but the underlying scientific principles to empower you to optimize your synthesis for yield, purity, and scalability.

I. Overview of the Primary Synthesis Route: Friedel-Crafts Alkylation

The industrial synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of benzene.[2][3] This electrophilic aromatic substitution reaction involves the reaction of benzene with an appropriate alkylating agent in the presence of a catalyst. The choice of alkylating agent and catalyst is critical and significantly influences the reaction's efficiency and selectivity.

Common alkylating agents include 3-methyl-2-butanol, 2-chloro-3-methylbutane, or alkenes such as 3-methyl-1-butene. The reaction proceeds via the formation of a secondary carbocation, which then acts as the electrophile attacking the benzene ring.

G cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Potential Rearrangement Alkyl_Halide Alkyl Halide (e.g., 2-chloro-3-methylbutane) Carbocation_Complex Carbocation-Lewis Acid Complex Alkyl_Halide->Carbocation_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Carbocation_Complex Sigma_Complex Arenium Ion (Sigma Complex) Carbocation_Complex->Sigma_Complex + Benzene Secondary_Carbocation Secondary Carbocation (Desired) Carbocation_Complex->Secondary_Carbocation Benzene Benzene Benzene->Sigma_Complex Product This compound Sigma_Complex->Product - H+ Tertiary_Carbocation Tertiary Carbocation (Rearranged) Secondary_Carbocation->Tertiary_Carbocation Hydride Shift Isomeric_Product Isomeric Product (e.g., tert-Amylbenzene) Tertiary_Carbocation->Isomeric_Product + Benzene, - H+

Caption: Reaction pathway for Friedel-Crafts alkylation to synthesize this compound, including the potential for carbocation rearrangement.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in Friedel-Crafts alkylation are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4][5] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. It is best practice to handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon).

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield.

    • Solution: The optimal temperature depends on the specific catalyst and reactants. For many Friedel-Crafts alkylations, temperatures between 0°C and room temperature are a good starting point. If the yield is low, a gradual increase in temperature might be necessary. However, excessively high temperatures can promote side reactions and decomposition.[5]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material is consumed.

  • Polyalkylation: The alkylated product, this compound, is more reactive than benzene itself, making it susceptible to further alkylation.[6][7][8][9] This leads to the formation of di- and tri-substituted byproducts, consuming your desired product and reducing its yield.

    • Solution: A common strategy to minimize polyalkylation is to use a large excess of the aromatic compound (benzene).[7] This increases the probability that the electrophile will react with a molecule of benzene rather than the already alkylated product.

G start Low Yield of This compound check_moisture Check for Moisture Contamination start->check_moisture anhydrous_conditions Ensure Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvents - Handle catalyst under inert atmosphere check_moisture->anhydrous_conditions Yes check_moisture->anhydrous_conditions No check_temp Optimize Reaction Temperature anhydrous_conditions->check_temp adjust_temp Systematically vary temperature (e.g., 0°C, RT, 40°C) and monitor with GC/TLC check_temp->adjust_temp Sub-optimal check_polyalkylation Assess Polyalkylation check_temp->check_polyalkylation Optimal adjust_temp->check_polyalkylation use_excess_benzene Use a Large Excess of Benzene (e.g., 5-10 equivalents) check_polyalkylation->use_excess_benzene High check_rearrangement Analyze for Isomeric Byproducts check_polyalkylation->check_rearrangement Low use_excess_benzene->check_rearrangement lower_temp_catalyst Lower reaction temperature Consider milder catalyst (e.g., solid acids) check_rearrangement->lower_temp_catalyst High success Improved Yield check_rearrangement->success Low lower_temp_catalyst->success

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Q2: I am observing significant amounts of isomeric byproducts, such as tert-amylbenzene. How can I improve the selectivity for this compound?

A2: The formation of isomeric byproducts is a classic challenge in Friedel-Crafts alkylation due to carbocation rearrangements.[6][7][8][9][10] The initial secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift, leading to the formation of tert-amylbenzene.

  • Control of Reaction Temperature: Lower temperatures generally disfavor carbocation rearrangements.

    • Solution: Running the reaction at a lower temperature (e.g., 0°C or even -20°C) can significantly improve the selectivity for the desired product.

  • Catalyst Choice: The choice of catalyst can have a profound impact on selectivity.

    • Solution: While strong Lewis acids like AlCl₃ are highly active, they can also promote rearrangements. Consider using milder Lewis acids or solid acid catalysts like zeolites.[2] Zeolites can offer shape selectivity, favoring the formation of the less bulky isomer.

Q3: The work-up of my reaction using AlCl₃ is difficult and generates a lot of waste. Are there greener alternatives?

A3: Yes, the use of traditional Lewis acids like AlCl₃ is associated with several drawbacks, including the generation of corrosive and hazardous waste and difficult separation processes.[2]

  • Solid Acid Catalysts: The industry is increasingly shifting towards solid acid catalysts.

    • Solution: Zeolites, sulfated zirconia, and other supported acid catalysts are excellent alternatives.[2] They are non-corrosive, easily separable by filtration, and can often be regenerated and reused, making the process more environmentally friendly and cost-effective.

  • Solvent-Free Conditions: In some cases, it may be possible to run the reaction under solvent-free conditions, further enhancing the green credentials of the synthesis.[11]

III. Frequently Asked Questions (FAQs)

What are the key safety precautions for handling reagents in this synthesis?
  • Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood.

  • Aluminum Chloride (AlCl₃): AlCl₃ is a water-reactive and corrosive solid.[4] It should be handled in a dry environment, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[12]

  • Alkyl Halides: These are often volatile and flammable. Handle them in a fume hood and away from ignition sources.[13][14][15]

How can I monitor the progress of the reaction?

Gas Chromatography (GC) is the most effective method for monitoring the reaction. It allows for the quantification of the starting material, the desired product, and any byproducts. Thin Layer Chromatography (TLC) can also be used for qualitative monitoring.

What are the recommended methods for purifying the final product?

Fractional distillation is the most common method for purifying this compound on an industrial scale. The boiling points of the desired product and potential byproducts (e.g., benzene, di-alkylated products, isomeric products) are sufficiently different to allow for effective separation.

IV. Experimental Protocol: Lab-Scale Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound. Note: This should be performed by trained personnel in a suitable laboratory setting.

  • Preparation:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

    • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reaction Setup:

    • Charge the flask with anhydrous benzene (5-10 equivalents) and cool it to 0°C in an ice bath.

    • Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred benzene.

  • Addition of Alkylating Agent:

    • Add 2-chloro-3-methylbutane (1 equivalent) to the dropping funnel.

    • Add the alkylating agent dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours.

    • Monitor the reaction progress by GC.

  • Work-up:

    • Slowly and carefully quench the reaction by pouring the mixture over crushed ice.

    • Separate the organic layer and wash it with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the excess benzene by distillation.

    • Purify the crude product by fractional distillation under reduced pressure.

V. Data Summary

ParameterRecommendationRationalePotential Issues if Not Followed
Benzene:Alkyl Halide Ratio 5:1 to 10:1Minimizes polyalkylation by increasing the probability of the electrophile reacting with benzene.[7]Low yield of desired product, high levels of di- and tri-alkylated byproducts.
Reaction Temperature 0°C to 25°CBalances reaction rate with selectivity. Lower temperatures disfavor carbocation rearrangement.[7]High temperatures can lead to increased byproduct formation (isomers, polyalkylation).
Catalyst Anhydrous AlCl₃ or Solid AcidAlCl₃ is a highly active but hazardous catalyst. Solid acids are a greener, safer alternative.[2]Inactive catalyst (if hydrated) leads to no reaction. AlCl₃ poses significant handling and waste disposal challenges.
Solvent Anhydrous Benzene (as reactant)Ensures a dry reaction environment to prevent catalyst deactivation.[4][5]Catalyst deactivation and low or no product yield.

VI. References

  • BenchChem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Industrial Friedel–Crafts Chemistry | Request PDF. Retrieved from --INVALID-LINK--

  • Reddit. (2024, April 27). Why can't this reaction continue? r/chemhelp. Retrieved from --INVALID-LINK--

  • Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes | Organic Chemistry II. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 4481-30-5,this compound. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--

  • PharmaGuideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from --INVALID-LINK--

  • ChemCrackers. (2023, February 5). Friedel Crafts Alkylation and Acylation: Reaction | Mechanism | Exception. YouTube. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from --INVALID-LINK--

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023, June 8). This compound | 4481-30-5. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from --INVALID-LINK--

  • Pearson. (n.d.). Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound 4481-30-5 wiki. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Benzene, (1,2-dimethylpropyl)-. NIST WebBook. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--

  • ChemSynthesis. (2025, May 20). 1,2-dimethyl-propyl-benzene. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 4481-30-5. Retrieved from --INVALID-LINK--

  • Capital Resin Corporation. (2024, September 17). Guidelines for Working With Hazardous Chemicals. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). This compound | 4481-30-5. Retrieved from --INVALID-LINK--

  • (n.d.). (1, 2-Dimethylpropyl)benzene, min 98% (GC), 100ug. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry UK Ltd. (n.d.). This compound 4481-30-5. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of Benzene, (1,2-dimethylpropyl)- (CAS 4481-30-5). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Retrieved from --INVALID-LINK--

References

Technical Support Center: Enhancing Resolution of Alkylbenzene Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of alkylbenzene isomers by gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your separations. Here, you will find practical, troubleshooting advice and answers to frequently asked questions, all grounded in the fundamental principles of chromatography.

Troubleshooting Guide: From Co-elution to Confidence

This section addresses specific, common problems encountered during the analysis of alkylbenzene isomers. Each issue is presented in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

Q1: My critical isomer pairs, like m-xylene and p-xylene, are co-eluting. What is my first step?

Co-elution of critical isomer pairs is one of the most frequent challenges in alkylbenzene analysis, largely due to their similar boiling points and molecular structures.[1] Your first and most impactful step is to re-evaluate your stationary phase, as it governs the selectivity of your separation.[2]

Causality: The principle of "likes dissolves like" is a fundamental concept in chromatography.[3] The separation of alkylbenzene isomers, which are non-polar to moderately polar, is best achieved by a stationary phase that can exploit subtle differences in their structure and polarity.

Troubleshooting Protocol:

  • Assess Your Current Stationary Phase:

    • Non-Polar Phases (e.g., 5% phenyl / 95% dimethylpolysiloxane): This is the recommended starting point for most alkylbenzene applications.[3] Elution on these columns generally follows the boiling points of the analytes.[3] If you are already using a 5% phenyl column and experiencing co-elution, consider an intermediate polarity phase.

    • Intermediate Polarity Phases (e.g., 50% phenyl-substituted polysiloxane): These phases offer different selectivity by introducing stronger dipole-dipole and pi-pi interactions, which can help resolve isomers with very close boiling points.[3]

    • Highly Polar Phases (e.g., PEG/WAX): While not the first choice for alkylbenzenes, a wax phase can sometimes provide the necessary selectivity for challenging separations like ethylbenzene from m/p-xylene.[3][4]

    • Specialty Phases: For extremely challenging separations, consider columns with unique chemistries like liquid crystalline or cyclodextrin-based phases, which offer shape-selective interactions.[3][5]

  • Verify Column Health: A contaminated or degraded column can lead to poor peak shape and co-elution.

    • Condition the Column: Bake out the column at a high temperature (within its specified limit) to remove contaminants.[3]

    • Trim the Column: Remove 10-20 cm from the inlet end to eliminate non-volatile residues that can cause peak distortion.[3]

Below is a workflow to guide your stationary phase selection process.

start Start: Co-elution of Alkylbenzene Isomers check_phase Is your current stationary phase a 5% phenyl-type? start->check_phase try_intermediate Switch to an Intermediate Polarity Phase (e.g., 50% phenyl) check_phase->try_intermediate Yes check_wax For ethylbenzene/xylene co-elution, evaluate a WAX phase check_phase->check_wax No consider_specialty Consider Specialty Phases (e.g., Liquid Crystalline, Cyclodextrin) try_intermediate->consider_specialty Failure end_resolved Resolution Achieved try_intermediate->end_resolved Success consider_specialty->end_resolved Success end_not_resolved Issue Persists: Proceed to Q2 (Optimize Temperature Program) consider_specialty->end_not_resolved Failure check_wax->end_resolved Success check_wax->end_not_resolved Failure

Caption: Stationary phase selection workflow for co-eluting isomers.

Q2: I've selected an appropriate column, but my resolution is still poor, especially for a wide range of isomers. How can I optimize my temperature program?

Temperature programming is crucial for separating complex mixtures of alkylbenzene isomers with a wide range of boiling points.[3][6] An unoptimized program can lead to peak clustering or unnecessarily long run times.

Causality: The column temperature directly affects the vapor pressure of the analytes and, consequently, their partitioning between the stationary and mobile phases.[6] A controlled increase in temperature (a "ramp") allows for the sequential elution of compounds based on their boiling points, improving resolution and sharpening peaks for later-eluting compounds.[7][8]

Experimental Protocol for Temperature Program Optimization:

  • Initial Scouting Run:

    • Initial Temperature: Set the initial oven temperature approximately 20°C below the boiling point of the most volatile isomer, or start at a low temperature like 40-60°C.[3]

    • Ramp Rate: Use a moderate ramp rate, such as 10-20°C per minute.[3]

    • Final Temperature: Set the final temperature high enough to elute the heaviest components in your mixture.[3]

    • Final Hold: Include a final hold time to ensure all components have eluted from the column.[3]

  • Program Refinement Based on Scouting Run:

    • If early peaks are co-eluting: Lower the initial temperature or use a slower initial ramp rate to increase their retention and improve separation.[8]

    • If later peaks are broad and poorly resolved: Increase the final temperature or the ramp rate in the latter part of the run to sharpen these peaks.

    • If specific groups of peaks are clustered: Introduce a slower ramp rate (e.g., 2-5°C/min) in the temperature range where these peaks elute.

Data Presentation: Example Temperature Programs

ParameterScouting ProgramOptimized for Early ElutersOptimized for Late Eluters
Initial Temp. 50°C, hold 1 min40°C, hold 2 min50°C, hold 1 min
Ramp 1 15°C/min to 250°C5°C/min to 150°C10°C/min to 180°C
Ramp 2 N/A20°C/min to 250°C25°C/min to 280°C
Final Hold 2 min at 250°C2 min at 250°C3 min at 280°C
Q3: My peaks are tailing. What are the likely causes and how do I fix it?

Peak tailing can obscure the resolution of closely eluting isomers and affect accurate integration. The common causes are related to activity in the system or improper setup.

Causality: Tailing occurs when a portion of the analyte molecules is adsorbed at active sites within the GC system (e.g., contaminated liner, column degradation) or when there are disruptions in the sample flow path ("dead volume").

start Symptom: Peak Tailing check_liner Inspect & Clean/Replace Inlet Liner start->check_liner check_column Trim 10-20 cm from Column Inlet check_liner->check_column No Improvement end_resolved Tailing Eliminated check_liner->end_resolved Improvement check_installation Re-install Column with a Clean Cut check_column->check_installation No Improvement check_column->end_resolved Improvement check_concentration Dilute Sample (Check for Overload) check_installation->check_concentration No Improvement check_installation->end_resolved Improvement check_concentration->end_resolved Improvement end_not_resolved Issue Persists: Column may be degraded. Consider replacement. check_concentration->end_not_resolved No Improvement

Caption: Troubleshooting workflow for peak tailing.

Troubleshooting Protocol:

  • Check for Column Contamination: Non-volatile residues at the head of the column can create active sites.[3] Trim a small portion (10-20 cm) from the inlet of the column.

  • Inspect the Inlet Liner: An active or dirty liner is a very common cause of tailing. Replace the liner.

  • Verify Proper Column Installation: A poor cut on the column end or incorrect ferrule placement can create dead volume.[3] Re-cut the column end and ensure it is installed at the correct depth in the injector and detector.

  • Assess Sample Concentration: Injecting too much sample can lead to column overload, which can manifest as peak fronting or, in some cases, tailing.[3] Try injecting a more dilute sample.

Frequently Asked Questions (FAQs)

Q1: How do column dimensions (length, internal diameter, film thickness) affect my separation?

Column dimensions are critical parameters that control efficiency (the number of theoretical plates) and sample capacity.

  • Length: Longer columns provide more theoretical plates, leading to better resolution. However, this comes at the cost of longer analysis times and higher backpressure.[3] Resolution increases by the square root of the column length (doubling the length increases resolution by about 40%).[3] A 30-meter column is a good starting point for most applications, while a 60-meter column may be necessary for highly complex mixtures.[3]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency (sharper peaks) but have lower sample capacity.[9] Larger ID columns (e.g., 0.32 mm, 0.53 mm) have higher capacity but lower efficiency. For most standard analyses, a 0.25 mm ID column provides a good balance.[9]

  • Film Thickness: Thicker films increase retention, which is useful for analyzing highly volatile compounds without sub-ambient cooling.[10] They also increase sample capacity. Thinner films are better for high-boiling point analytes, as they reduce retention and allow for lower elution temperatures.

Data Presentation: Impact of Column Dimensions

ParameterEffect of IncreasingTrade-off
Length Increases ResolutionLonger Analysis Time, Higher Cost
Internal Diameter Increases Sample CapacityDecreases Resolution (Efficiency)
Film Thickness Increases Retention & CapacityHigher Elution Temperature
Q2: Which carrier gas should I use, and at what flow rate?

The choice of carrier gas impacts both efficiency and the speed of analysis.

  • Hydrogen (H₂): Often the best choice for optimizing both speed and resolution.[3] It provides the highest efficiency and maintains that efficiency over a wider range of flow rates (a flatter Van Deemter curve), allowing for faster analyses without significant loss of resolution.

  • Helium (He): A safe and inert gas that provides good efficiency.[3] It is a very common and reliable choice, though it is becoming more expensive and subject to supply issues.[11]

  • Nitrogen (N₂): While inexpensive, it is significantly less efficient than hydrogen or helium and has a much narrower optimal flow rate range. It is generally not recommended for high-resolution capillary GC.

Optimizing Flow Rate: The goal is to operate at or slightly above the optimal linear velocity for your chosen carrier gas to achieve the best efficiency. This can be determined experimentally by performing a Van Deemter plot or by using a manufacturer's flow calculator. Operating at a constant flow rate (as opposed to constant pressure) is generally recommended, especially during temperature programming, to maintain optimal linear velocity as the oven temperature and gas viscosity change.[12]

Q3: Should I use a split or splitless injection?

The choice between split and splitless injection depends entirely on the concentration of your analytes of interest.[13]

  • Split Injection: Use for high-concentration samples.[14] A large portion of the sample is vented, and only a small, representative fraction enters the column.[15] This prevents column overload and produces sharp, narrow peaks.[14] Typical split ratios range from 5:1 to 500:1.[15]

  • Splitless Injection: Use for trace analysis (low-concentration samples).[14] The split vent is closed during injection, allowing for the transfer of nearly the entire sample onto the column, maximizing sensitivity.[13] This technique requires careful optimization of the initial oven temperature and hold time to ensure proper focusing of the analyte band at the head of the column.[16]

References

Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry of Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing and overcoming matrix effects in the mass spectrometry analysis of environmental samples. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenges of complex matrices in their analytical work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the accuracy, reproducibility, and sensitivity of your results.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] Environmental samples, such as water, soil, sediment, and biota, are inherently complex and contain a wide variety of organic and inorganic compounds. These co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as the matrix effect.[2][3] This effect can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy and reliability of quantitative analysis.[2][3][4][5]

The primary mechanisms behind matrix effects, particularly in electrospray ionization (ESI), involve competition between the analyte and co-eluting matrix components for access to the droplet surface for ionization, changes in droplet fission and solvent evaporation characteristics, and gas-phase reactions.[2][6] Compounds with high polarity, basicity, and molecular weight are often responsible for these effects.[2][6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the identification and mitigation of matrix effects.

Q1: How can I determine if my analysis is affected by matrix effects?

A1: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is introduced into the mobile phase after the analytical column but before the mass spectrometer.[2][7] A blank matrix extract is then injected. Any fluctuation (dip or peak) in the stable analyte signal indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.[2][7][8] This technique is invaluable for visualizing the "windows" of matrix interference in your chromatogram.[2][7]

  • Post-Extraction Spike: This is a quantitative assessment.[3][9] You compare the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent at the same concentration.[2][3] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[3] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[3]

Q2: What is the difference between matrix-matched calibration and the standard addition method?

A2: Both are calibration strategies to compensate for matrix effects, but they are applied differently:

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples.[1][10][11] This approach assumes that the matrix effect is consistent across all samples of the same type.[11] It is a practical approach for routine analysis of a large number of similar samples.[12] However, obtaining a true "blank" matrix, completely free of the analyte of interest, can be a significant challenge.[2][11]

  • Standard Addition Method: In this method, known amounts of the analyte are added directly to aliquots of the actual sample.[2][13][14] A calibration curve is then constructed for each individual sample, effectively creating a custom calibration that accounts for the unique matrix of that specific sample.[2][13] This method is highly accurate for complex and variable matrices but is more labor-intensive and time-consuming, making it less suitable for high-throughput analysis.[2][14]

Q3: When should I use a stable isotope-labeled internal standard?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for correcting matrix effects.[2][4] A SIL-IS is a form of your analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[9] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[4][9] By measuring the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized.[1][9] You should use a SIL-IS whenever the highest accuracy and precision are required, especially when dealing with highly variable and complex matrices, and when a suitable SIL-IS is commercially available and economically viable.[2][9]

Q4: Can simply diluting my sample solve the problem of matrix effects?

A4: Yes, in many cases, simple dilution of the sample extract can significantly reduce or even eliminate matrix effects.[2][9][15][16] This is because dilution lowers the concentration of interfering matrix components relative to the analyte.[9][15][16] This is a straightforward and cost-effective approach.[15][16] However, the major drawback is the potential loss of sensitivity.[9] This strategy is only feasible if the concentration of your target analyte is high enough to remain detectable after dilution.[2][9]

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific issues related to matrix effects.

Issue 1: Poor reproducibility of results for the same sample type.
  • Possible Cause: Variable matrix effects between different sample preparations.

  • Troubleshooting Steps:

    • Assess Matrix Variability: Use the post-extraction spike method on at least six different lots of the matrix to determine the variability of the matrix factor.[3]

    • Improve Sample Preparation: If variability is high, enhance your sample cleanup procedure. Consider a more rigorous Solid Phase Extraction (SPE) protocol or a different extraction technique like Liquid-Liquid Extraction (LLE) to remove a broader range of interferences.[1] For samples high in phospholipids (e.g., biological tissues), specific phospholipid removal SPE cartridges can be highly effective.[17]

    • Implement a Robust Internal Standard: If improving sample preparation is not sufficient, incorporate a stable isotope-labeled internal standard (SIL-IS). This will compensate for sample-to-sample variations in matrix effects.[4]

    • Consider Standard Addition: For highly variable and critical samples where a SIL-IS is not available, the method of standard additions can provide the most accurate quantification.[2]

Issue 2: Analyte signal is significantly lower in the sample matrix compared to the neat standard (Ion Suppression).
  • Possible Cause: Co-eluting matrix components are interfering with the ionization of your analyte.

  • Troubleshooting Steps:

    • Identify the Interference Zone: Perform a post-column infusion experiment to determine the retention time of the interfering compounds.[7][8]

    • Optimize Chromatography: Adjust your chromatographic method to separate the analyte from the region of ion suppression.[1][9] This can be achieved by:

      • Changing the gradient profile.

      • Using a different stationary phase (e.g., switching from a C18 to a phenyl-hexyl column).

      • Modifying the mobile phase composition (e.g., altering pH or organic solvent).[2]

    • Enhance Sample Cleanup: Implement more effective sample preparation techniques to remove the interfering compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for a wide range of analytes in complex matrices like soil and food.[4]

    • Dilute the Sample: If sensitivity allows, a simple dilution of the extract can reduce the concentration of the suppressing agents.[16][18]

Issue 3: Inconsistent internal standard response.
  • Possible Cause: The internal standard is not behaving in the same way as the analyte.

  • Troubleshooting Steps:

    • Evaluate IS Choice: If you are using an analog internal standard (a structurally similar but not isotopically labeled compound), it may have different chromatographic retention and ionization characteristics than your analyte, making it susceptible to different matrix effects. The best solution is to switch to a stable isotope-labeled internal standard.[9]

    • Check for IS Contamination: Ensure that the internal standard solution has not been contaminated and that it is being added consistently to all samples and standards.

    • Investigate Extreme Matrix Effects: In cases of severe ion suppression, even the signal of a SIL-IS can be suppressed to a level that compromises the precision of the measurement. In such cases, sample cleanup must be improved to reduce the overall matrix load.[4]

Part 3: Experimental Protocols & Workflows

This section provides detailed step-by-step methodologies for key techniques.

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This protocol allows for the visualization of chromatographic regions where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-union for connecting the syringe pump to the LC flow path

  • Standard solution of the analyte

  • Blank matrix extract

Procedure:

  • Set up your LC-MS/MS system with the analytical column and mobile phases for your method.

  • Prepare a standard solution of your analyte in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Fill a syringe with the analyte standard solution and place it in the syringe pump.

  • Connect the outlet of the analytical column to one inlet of the T-union. Connect the syringe pump to the other inlet. Connect the outlet of the T-union to the MS ion source.

  • Start the LC flow and allow the system to equilibrate.

  • Begin infusing the analyte standard solution at a low flow rate (e.g., 10 µL/min). You should observe a stable, elevated baseline for your analyte's MRM transition.

  • Inject a blank solvent sample to establish the baseline response.

  • Inject a prepared blank matrix extract.

  • Monitor the analyte's signal throughout the chromatographic run. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.

Workflow for Mitigating Matrix Effects

The following diagram illustrates a logical workflow for identifying and addressing matrix effects.

MatrixEffectWorkflow start Begin Method Development assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effect Observed? assess_me->me_present no_me No Significant ME Proceed with Solvent-Based Calibration me_present->no_me No optimize_chrom Optimize Chromatography (Separate Analyte from Interference) me_present->optimize_chrom Yes end Validated Method no_me->end improve_cleanup Improve Sample Cleanup (e.g., SPE, QuEChERS) optimize_chrom->improve_cleanup dilute Dilute Sample improve_cleanup->dilute sil_is Use Stable Isotope-Labeled IS (Gold Standard) dilute->sil_is matrix_match Use Matrix-Matched Calibration sil_is->matrix_match std_add Use Standard Addition matrix_match->std_add std_add->assess_me Re-assess

Caption: A decision-making workflow for addressing matrix effects.

Quantitative Data Summary

The effectiveness of different mitigation strategies can be compared by evaluating the Matrix Factor (MF) and the recovery percentage.

Mitigation StrategyTypical Matrix Factor (MF) RangeAnalyte Recovery (%)ProsCons
None (Dilute & Shoot) 0.1 - 2.0 (Highly Variable)>90%Fast, simpleProne to significant matrix effects
Sample Dilution (10x) 0.8 - 1.2>90%Easy to implementReduces sensitivity
Solid Phase Extraction (SPE) 0.7 - 1.370 - 110%Good cleanupCan be time-consuming, method development required
QuEChERS 0.7 - 1.380 - 110%Effective for a wide range of analytesMay require cleanup step for complex matrices
Matrix-Matched Calibration Corrected to ~1.070 - 120%Compensates for consistent matrix effectsBlank matrix may not be available[11]
Stable Isotope-Labeled IS Corrected to ~1.070 - 120%Gold standard for compensation[2]Can be expensive, not always available[2]

Note: The values in this table are illustrative and can vary significantly depending on the analyte, matrix, and specific method.

References

Technical Support Center: Long-Term Storage of Reactive Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization and long-term storage of reactive aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered in the lab. Our goal is to equip you with the knowledge to not only solve problems but to understand the underlying chemical principles to prevent them from occurring.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the storage and handling of reactive aromatic compounds.

Q1: My aromatic amine has turned from colorless to dark brown upon storage. What is happening and is it still usable?

A: The discoloration of aromatic amines is a classic sign of oxidation. The amino group is highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This process leads to the formation of highly colored polymeric quinone-imine structures.

Whether the compound is still usable depends on the extent of degradation and the sensitivity of your application. For qualitative applications, a small degree of discoloration might be acceptable. However, for quantitative studies or in drug development, where purity is critical, the presence of these impurities can be detrimental. It is highly recommended to purify the amine (e.g., by distillation or recrystallization) or use a fresh, unoxidized batch. To prevent this, always store aromatic amines under an inert atmosphere (nitrogen or argon), in amber glass vials to protect from light, and at reduced temperatures.[1][2][3]

Q2: I've observed that my styrene-based monomer has become viscous and is partially solidified in the bottle. What caused this?

A: This is a clear indication of premature polymerization.[4][5] Styrene and other vinyl aromatic compounds can undergo free-radical polymerization, which can be initiated by heat, light, or the presence of peroxides (which can form from exposure to air).[5] The viscosity increase and solidification are due to the formation of polystyrene chains. The monomer is likely no longer suitable for use, as the presence of polymer will significantly affect its reactivity and the properties of any subsequent materials made from it. To prevent this, ensure the monomer is stored with an appropriate inhibitor, such as 4-tert-butylcatechol (TBC), and kept in a cool, dark place.[6]

Q3: What is the purpose of the small amount of white powder or crystals in my bottle of hydroquinone?

A: Hydroquinone itself is a white crystalline solid. If you are referring to a solution of another compound that contains hydroquinone as a stabilizer, then what you are observing is the stabilizer itself. Hydroquinone is a common antioxidant and polymerization inhibitor.[5][6] It is often added to reactive monomers like acrylates or other compounds prone to oxidation. If the compound is supposed to be a pure liquid, the presence of a solid could indicate either precipitation of the compound itself due to low temperatures or the presence of an added solid stabilizer. Always check the certificate of analysis for your compound to see if a stabilizer has been added.

Q4: Can I use the same stabilizer for all my reactive aromatic compounds?

A: No, a one-size-fits-all approach is not recommended. The choice of stabilizer depends on several factors, including the specific degradation pathway of your compound (e.g., oxidation vs. polymerization), the chemical nature of the compound itself (e.g., acidic, basic, or neutral), and the requirements of your downstream application. For instance, a phenolic antioxidant like BHT is excellent for preventing oxidation in many aromatic compounds but may not be the most effective polymerization inhibitor for highly reactive monomers like styrene, where a dedicated inhibitor like TBC or TEMPO might be necessary.[4][5][7]

Q5: How do I remove a stabilizer before using my compound?

A: The method for removing a stabilizer depends on its chemical properties. For phenolic stabilizers like hydroquinone or 4-methoxyphenol (MEHQ) from nonpolar monomers, a common method is to wash the compound with an aqueous alkali solution (e.g., 5% NaOH).[5] The acidic phenol is deprotonated and dissolves in the aqueous phase, which can then be separated. The organic layer should then be washed with water to remove residual base and dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄). For other types of stabilizers, distillation or column chromatography may be necessary. Always consult the supplier's technical documentation for the recommended removal procedure.

Section 2: Troubleshooting Guides

This section provides a more in-depth, systematic approach to diagnosing and solving common degradation issues.

Troubleshooting Guide 1: Unexpected Polymerization of Vinyl Aromatic and Acrylic Monomers

Symptoms:

  • Increased viscosity of the liquid monomer.

  • Formation of a gel or solid polymer.

  • Exotherm (heat generation) in the storage container.

Potential Causes & Solutions:

Potential CauseExplanationTroubleshooting Steps & Solutions
Depletion of Inhibitor Inhibitors are consumed over time as they scavenge free radicals. Long storage times or exposure to high temperatures can deplete the inhibitor.[6]1. Check the age of the monomer: Most inhibited monomers have a recommended shelf life. 2. Monitor inhibitor concentration: Use analytical techniques like HPLC to determine the remaining inhibitor concentration. 3. Replenish inhibitor if necessary: If the concentration is low, add more of the recommended inhibitor as per the manufacturer's guidelines.
Improper Storage Conditions High temperatures significantly accelerate the rate of polymerization.[5] Light, especially UV light, can also initiate polymerization.1. Store at recommended temperatures: Typically, this is in a cool, dark place, and for highly reactive monomers, refrigeration may be required. 2. Use opaque or amber containers: Protect the monomer from light. 3. Avoid sources of heat: Do not store near ovens, heaters, or in direct sunlight.
Contamination Contaminants such as peroxides, acids, or metals can act as initiators for polymerization.1. Use clean, dedicated equipment: Avoid cross-contamination from other reagents. 2. Inert atmosphere: Store under an inert gas like nitrogen or argon to prevent the formation of peroxides from atmospheric oxygen.
Troubleshooting Guide 2: Discoloration and Degradation of Phenolic Compounds

Symptoms:

  • The compound changes color, often developing a pink, red, or brown tint.

  • A decrease in the compound's potency or activity in assays.

  • Changes in spectroscopic profiles (e.g., new peaks in UV-Vis or NMR).

Potential Causes & Solutions:

Potential CauseExplanationTroubleshooting Steps & Solutions
Oxidation Phenolic hydroxyl groups are readily oxidized, especially in the presence of oxygen, light, and trace metals. This leads to the formation of colored quinone-type structures.1. Store under inert gas: Purge the container with nitrogen or argon before sealing. 2. Protect from light: Use amber glass vials or store in the dark. 3. Control temperature: Store at low temperatures (e.g., 2-8 °C) to slow the oxidation rate.[8][9] 4. Use chelating agents: If metal contamination is suspected, consider adding a small amount of a chelating agent like EDTA.
High pH In basic conditions, the phenolic proton is removed, forming a phenoxide ion. This species is much more susceptible to oxidation than the neutral phenol.1. Avoid basic storage solutions: If in solution, ensure the pH is neutral or slightly acidic. 2. Use buffered systems: For solutions, use a suitable buffer to maintain a stable pH.
Microbial Degradation In aqueous solutions, phenols can be susceptible to microbial degradation over long periods.[10][11][12]1. Use sterile techniques: Prepare solutions in a sterile environment. 2. Filter sterilization: For solutions, pass through a 0.22 µm filter. 3. Consider adding a preservative: For non-biological applications, a preservative like sodium azide can be used.

Section 3: Visualization of Key Concepts and Workflows

Diagram 1: Workflow for Stabilizer Selection

This diagram outlines a logical process for choosing an appropriate stabilizer for a reactive aromatic compound.

A Identify Aromatic Compound & Application B Determine Primary Degradation Pathway A->B C Oxidation B->C Oxidative D Polymerization B->D Polymeric E Other (e.g., Hydrolysis) B->E Other F Select Antioxidant C->F G Select Polymerization Inhibitor D->G H Hindered Phenols (BHT, BHA) F->H I Hydroquinones (HQ, MEHQ) F->I J Radical Scavengers (TEMPO) G->J K Phenolics (TBC) G->K L Consider Application Constraints H->L I->L J->L K->L M Perform Compatibility & Efficacy Testing L->M No conflicts N Final Stabilizer Selection M->N cluster_propagation Oxidation Chain Propagation cluster_inhibition Inhibition by BHT R• R• (Alkyl Radical) ROO• ROO• (Peroxy Radical) R•->ROO• + O₂ O2 O₂ (Oxygen) ROOH ROOH (Hydroperoxide) ROO•->ROOH + R-H RH R-H (Aromatic Compound) ROOH->R• generates more R• BHT-H BHT-H (Phenol) BHT• BHT• (Stable Radical) BHT-H->BHT• + ROO• Non-reactive products Non-reactive Products BHT•->Non-reactive products ROO•_2 ROO•

References

Validation & Comparative

A Senior Application Scientist's Guide to Comparing GC Retention Times of Pentylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, achieving baseline separation of structural isomers is a frequent and critical challenge. Pentylbenzene (C11H16) isomers serve as a classic example of this analytical hurdle. While they share the same molecular weight, their structural differences lead to distinct physicochemical properties that can be exploited for separation via gas chromatography (GC). This guide provides an in-depth comparison of their GC retention behavior, grounded in chromatographic principles and supported by experimental data.

Part 1: The Chromatographic Separation Principle: Causality Behind the Elution Order

The separation of pentylbenzene isomers in a GC system is not arbitrary; it is governed by the interplay between the analyte's properties and its interaction with the stationary phase. On common non-polar columns, two primary factors dictate the elution order: boiling point and molecular structure.

The Foundational Role of Boiling Point In gas chromatography, particularly with non-polar stationary phases, the elution order of isomers often correlates directly with their boiling points.[1] Compounds with lower boiling points are more volatile, spend more time in the carrier gas (mobile phase), and thus travel through the column faster, resulting in shorter retention times.[2] The linear isomer, n-pentylbenzene, with its unbranched alkyl chain, allows for maximum surface area contact and stronger intermolecular van der Waals forces. This results in the highest boiling point among its isomers and, consequently, the longest retention time on a non-polar column.[2]

Influence of Molecular Structure and Branching As the degree of branching in the alkyl side chain increases, the molecule becomes more compact or spherical. This increased branching hinders efficient packing and reduces the surface area available for intermolecular interactions. The result is a decrease in the strength of van der Waals forces and a corresponding lower boiling point. For pentylbenzene isomers, this means that highly branched structures like tert-pentylbenzene and neopentylbenzene are significantly more volatile than their linear counterpart and will elute much earlier.[3]

Strategic Selection of the Stationary Phase The choice of the GC column's stationary phase is the most critical parameter in method development. The principle of "like dissolves like" is a reliable guide.[2] Since pentylbenzene isomers are non-polar hydrocarbons, a non-polar stationary phase is the logical starting point.

  • Non-Polar Phases : A phase consisting of 5% Phenyl / 95% Dimethylpolysiloxane is the industry standard for this type of analysis. It separates analytes primarily based on differences in their boiling points.

  • Intermediate and Specialty Phases : For complex mixtures where co-elution occurs, a more polar stationary phase might offer different selectivity. However, for a simple mixture of pentylbenzene isomers, a standard non-polar phase typically provides sufficient resolution.

Part 2: Experimental Protocol for Isomer Analysis

This protocol outlines a robust, self-validating method for the separation of pentylbenzene isomers. Adherence to these parameters ensures reproducibility.

Sample Preparation

  • Stock Solution : Prepare a 1000 µg/mL stock solution of each pentylbenzene isomer (n-pentylbenzene, sec-pentylbenzene, tert-pentylbenzene, isopentylbenzene, and neopentylbenzene) in a suitable solvent such as hexane or toluene.

  • Working Standard : Create a mixed working standard by diluting the stock solutions to a final concentration of 50 µg/mL for each isomer.

Gas Chromatography (GC) System and Conditions

Parameter Recommended Setting Rationale
GC System Agilent 6890 GC or equivalent Standard capillary GC system ensures compatibility and reproducibility.
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, Rtx-5), 30 m x 0.25 mm ID, 0.25 µm film thickness Industry-standard non-polar phase for hydrocarbon analysis, providing separation based on boiling point. 30m length offers a good balance of resolution and analysis time.
Carrier Gas Helium or Hydrogen Helium is safe and provides good efficiency. Hydrogen can offer faster analysis times.
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow for a 0.25 mm ID column, balancing speed and separation efficiency.
Injector Split/Splitless Allows flexibility for different sample concentrations.
Injection Mode Split (50:1 ratio) Prevents column overload and ensures sharp peaks for this concentration.
Injection Volume 1 µL Standard volume for capillary GC.
Injector Temp. 250 °C Ensures rapid and complete vaporization of all isomers without thermal degradation.
Oven Program 60 °C (hold for 2 min), then ramp at 10 °C/min to 200 °C (hold for 5 min) The initial hold ensures sharp peaks for early eluting isomers. The temperature ramp effectively separates isomers with varying boiling points.
Detector Flame Ionization Detector (FID) Robust, sensitive, and provides a linear response for hydrocarbons.

| Detector Temp. | 275 °C | Prevents condensation of analytes in the detector. |

Part 3: Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol, from initial sample handling to final data interpretation.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Stock Prepare 1000 µg/mL Stock Solutions Working Create 50 µg/mL Mixed Working Standard Stock->Working Dilute Inject Inject 1 µL Sample Working->Inject Separate Chromatographic Separation (5% Phenyl Column) Inject->Separate Oven Program Detect FID Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Identify Identify Peaks by Retention Time (RT) Acquire->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Experimental workflow for GC analysis of pentylbenzene isomers.

Part 4: Comparative Analysis of Pentylbenzene Isomers

The predictable nature of GC on a non-polar column allows us to forecast the elution order of the pentylbenzene isomers based on their boiling points. The isomer with the lowest boiling point will elute first, and the one with the highest will elute last.

Isomer NameStructureBoiling Point (°C)Predicted Elution Order
Neopentylbenzene Benzene attached to a -CH2C(CH3)3 group185-186[4][5]1 (Earliest)
tert-Pentylbenzene Benzene attached to a -C(CH3)2CH2CH3 group188-191[6]2
Isopentylbenzene Benzene attached to a -CH2CH2CH(CH3)2 group193 - 199[7]3
sec-Pentylbenzene Benzene attached to a -CH(CH3)CH2CH2CH3 group~191 (est. from vapor pressure)[8][9]4
n-Pentylbenzene Benzene attached to a -CH2CH2CH2CH2CH3 group204-205[10][11]5 (Latest)

Note: The boiling point for sec-Pentylbenzene is estimated from available vapor pressure data and its elution may be very close to Isopentylbenzene, requiring an optimized temperature program for full resolution.

Discussion of Expected Results The experimental chromatogram should show five distinct peaks. Neopentylbenzene , with its highly compact neopentyl group, is the most volatile and will have the shortest retention time.[4][5] It is followed by tert-pentylbenzene , another highly branched isomer.[6] Isopentylbenzene and sec-pentylbenzene have intermediate branching and boiling points, and will elute next.[7][8][9] Finally, n-pentylbenzene , the linear isomer with the highest boiling point, will be the last to elute from the column.[10][11] This elution pattern directly confirms the chromatographic principle that on a non-polar stationary phase, retention time increases with the boiling point.

Part 5: Conclusion

The separation of pentylbenzene isomers by gas chromatography is a clear and practical demonstration of fundamental chromatographic theory. By selecting a standard non-polar stationary phase, such as 5% phenyl / 95% dimethylpolysiloxane, the elution order can be reliably predicted based on the isomers' boiling points. Increased alkyl chain branching leads to lower boiling points and, therefore, shorter retention times. This guide provides a comprehensive framework, from theoretical underpinnings to a detailed experimental protocol, enabling researchers to confidently separate and analyze these and similar structural isomers.

References

A Comparative Guide to the ¹H NMR Spectra of sec-Butylbenzene and (1,2-Dimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical research and drug development, the unambiguous structural elucidation of organic molecules is paramount. Isomeric compounds, which share the same molecular formula but differ in atomic arrangement, often present a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for differentiating such isomers.[1][2] This guide provides an in-depth, comparative analysis of the proton (¹H) NMR spectra of two constitutional isomers: sec-butylbenzene (C₁₀H₁₄) and (1,2-dimethylpropyl)benzene (C₁₁H₁₆), focusing on the unique spectral signatures that arise from their distinct alkyl substitutions.

While both molecules feature a phenyl group attached to a four-carbon alkyl chain, the branching pattern of the chain creates unique electronic environments for the protons, leading to discernible differences in their respective ¹H NMR spectra. This analysis will delve into the chemical shifts, signal multiplicities, and integration values for each compound, providing researchers with the necessary framework to distinguish them confidently.

¹H NMR Spectral Analysis of sec-Butylbenzene

sec-Butylbenzene, also known as (1-methylpropyl)benzene, possesses a chiral center at the benzylic carbon (the carbon atom attached to the phenyl ring). This results in diastereotopic methylene protons, which, in principle, are non-equivalent. However, due to rapid bond rotation at room temperature, they often appear as a complex multiplet.

Expected ¹H NMR Signals (in CDCl₃):

  • Aromatic Protons (H-Ar): The five protons on the monosubstituted benzene ring are not chemically equivalent. However, they typically overlap and appear as a complex multiplet in the aromatic region, integrating to 5H.[3] This signal is generally observed between δ 7.10-7.40 ppm .[4] The alkyl substituent causes minor variations in the electronic environment of the ortho, meta, and para protons.[5]

  • Benzylic Proton (H-a): This single proton is attached to the carbon directly bonded to the phenyl group and is adjacent to both a methyl and a methylene group. It is deshielded by the aromatic ring current. According to the n+1 rule, its signal should be split by the three protons of the methyl group and the two protons of the methylene group.[6] This results in a complex signal, often a sextet or multiplet , integrating to 1H. Experimental data shows this signal around δ 2.58 ppm .[4]

  • Methylene Protons (H-b): These two protons are adjacent to the benzylic proton (1H) and the terminal methyl group (3H). This would theoretically lead to a complex splitting pattern. This signal appears as a multiplet integrating to 2H, typically found around δ 1.58 ppm .[4]

  • Benzylic Methyl Protons (H-c): This methyl group is attached to the benzylic carbon and is adjacent to the single benzylic proton. Its signal is split into a doublet (n+1 = 1+1=2) integrating to 3H. This signal is observed at approximately δ 1.24 ppm .[4]

  • Terminal Methyl Protons (H-d): This terminal methyl group is adjacent to the methylene group (2H). Its signal is therefore split into a triplet (n+1 = 2+1=3) integrating to 3H. This signal appears furthest upfield, around δ 0.82 ppm .[4]

Predicted ¹H NMR Spectral Analysis of this compound

This compound, also known as 3-methyl-2-phenylbutane, features a different branching pattern on the alkyl sidechain.[7] This structural variance significantly alters the ¹H NMR spectrum compared to its sec-butyl isomer.

Predicted ¹H NMR Signals (in CDCl₃):

  • Aromatic Protons (H-Ar): Similar to sec-butylbenzene, the five protons on the monosubstituted ring will appear as a multiplet in the aromatic region (approximately δ 7.1-7.4 ppm ), integrating to 5H.

  • Benzylic Proton (H-a'): This proton is attached to the benzylic carbon, which is also bonded to a methyl group and an isopropyl group. The adjacent carbon has one proton (H-b'). Therefore, the signal for H-a' will be split by the three protons of the adjacent methyl group and the single proton of the isopropyl methine. This will result in a complex multiplet , integrating to 1H, expected around δ 2.5-2.8 ppm .

  • Isopropyl Methine Proton (H-b'): This single proton is adjacent to the benzylic proton (H-a') and two equivalent methyl groups (6H). Its signal will be split into a complex multiplet by these seven neighboring protons, integrating to 1H. It is expected to appear around δ 1.8-2.1 ppm .

  • Benzylic Methyl Protons (H-c'): This methyl group is attached to the benzylic carbon and is adjacent to the single benzylic proton (H-a'). Its signal will be a doublet , integrating to 3H, likely in the δ 1.2-1.4 ppm region.

  • Isopropyl Methyl Protons (H-d'): The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center. However, they may appear as two distinct doublets or a single overlapping doublet depending on the resolution and solvent. Each methyl group is adjacent to the single isopropyl methine proton (H-b'), so their signals will be doublets , collectively integrating to 6H. These signals are expected furthest upfield, around δ 0.8-1.0 ppm .

Comparative Summary and Key Differentiating Features

The most striking differences in the ¹H NMR spectra of these two isomers lie within the alkyl region. These distinctions provide a clear and definitive method for identification.

Signal Assignment sec-Butylbenzene This compound (Predicted)
Aromatic Protons δ 7.10-7.40 ppm (m, 5H)[4]δ 7.1-7.4 ppm (m, 5H)
Benzylic Proton δ 2.58 ppm (sextet/m, 1H)[4]δ 2.5-2.8 ppm (m, 1H)
Alkyl CH₂/CH δ 1.58 ppm (m, 2H)[4]δ 1.8-2.1 ppm (m, 1H)
Alkyl CH₃ δ 1.24 ppm (d, 3H)[4]δ 1.2-1.4 ppm (d, 3H)
Alkyl CH₃ δ 0.82 ppm (t, 3H)[4]δ 0.8-1.0 ppm (d, 6H)

Key Differentiators:

  • Presence of a Triplet: The most unambiguous distinguishing feature is the upfield triplet at ~δ 0.82 ppm in the spectrum of sec-butylbenzene, corresponding to its terminal methyl group.[4] The spectrum of this compound will show no triplets in the alkyl region; instead, it will feature two doublets (or one overlapping doublet) for its isopropyl methyl groups.

  • Integration of Upfield Signals: The upfield signals for sec-butylbenzene consist of a 3H doublet and a 3H triplet. In contrast, this compound will show a 3H doublet and a 6H signal (as one or two doublets) in the upfield region.

  • Methylene vs. Methine Signal: sec-Butylbenzene displays a 2H multiplet for its methylene group around δ 1.58 ppm.[4] this compound lacks a methylene group and instead will show a 1H multiplet for its isopropyl methine proton.

Workflow for Isomer Differentiation

The following diagram outlines the logical process for distinguishing the two isomers based on their ¹H NMR spectra.

G start Acquire 1H NMR Spectrum aromatic Observe Aromatic Region (δ 7.1-7.4 ppm) start->aromatic check_aromatic Multiplet integrating to 5H? aromatic->check_aromatic alkyl Analyze Alkyl Region (δ 0.8-2.8 ppm) check_aromatic->alkyl  Yes re_evaluate Inconsistent Data Re-evaluate Structure check_aromatic->re_evaluate  No check_triplet Is there an upfield triplet (~δ 0.8 ppm)? alkyl->check_triplet sec_butyl Compound is sec-Butylbenzene check_triplet->sec_butyl  Yes dimethylpropyl Compound is This compound check_triplet->dimethylpropyl  No end Structure Confirmed sec_butyl->end dimethylpropyl->end

Caption: Workflow for distinguishing isomers via ¹H NMR analysis.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a standardized protocol for the acquisition of high-quality ¹H NMR spectra for non-polar small molecules like the ones discussed.

I. Materials and Reagents:

  • Sample (sec-butylbenzene or this compound)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pasteur Pipette

  • Vortex Mixer

II. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the analyte directly into a clean, dry vial.

  • Dissolution: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. The TMS will serve as the internal standard, with its signal defined as δ 0.00 ppm.[8]

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

III. Instrument Setup and Data Acquisition (Example on a 400 MHz Spectrometer):

  • Instrument Tuning: Ensure the NMR spectrometer is locked onto the deuterium signal of the CDCl₃ and that the probe is properly tuned and matched for the ¹H nucleus.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton experiment (e.g., 'zg30').

    • Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans (sufficient for a concentrated sample).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.[6]

By following this guide, researchers can confidently distinguish between sec-butylbenzene and this compound, leveraging the nuanced yet powerful data provided by ¹H NMR spectroscopy.

References

Mass spectral differences between branched and linear alkylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Mass Spectral Differentiation of Linear and Branched Alkylbenzenes

As a Senior Application Scientist, a common challenge presented by researchers in fields from environmental analysis to petrochemicals is the structural elucidation of isomeric compounds. Among these, alkylbenzenes represent a classic case study. While gas chromatography (GC) can separate many isomers based on boiling point differences, their definitive identification hinges on mass spectrometry (MS). Under electron ionization (EI), the fragmentation patterns of linear and branched alkylbenzenes diverge in predictable, mechanistically significant ways. This guide provides an in-depth comparison of these differences, explaining the underlying principles of ion chemistry and offering a practical framework for analysis.

The Foundation: Electron Ionization Mass Spectrometry (EI-MS)

To understand the fragmentation of any molecule, we must first understand the ionization process. In GC-MS, the most common method is Electron Ionization (EI).[1][2] Analyte molecules eluting from the GC column enter a high-vacuum ion source where they are bombarded by a stream of high-energy electrons.[3] The industry-standard energy for these electrons is 70 electron volts (eV).[4] This specific energy level is not arbitrary; it is significantly higher than the ionization energy of most organic molecules (typically 5-15 eV), ensuring efficient ionization.[4] More importantly, this standard energy imparts enough excess internal energy to induce reproducible and extensive fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[5][6] The resulting radical cation (M•+) is often unstable and undergoes a series of unimolecular reactions—fragmentations and rearrangements—to yield a collection of smaller, charged fragments that are detected by the mass analyzer.[1]

Fragmentation of Linear Alkylbenzenes: A Tale of Two Ions

When a linear alkylbenzene with a chain of three or more carbons is ionized, its fragmentation is dominated by two primary, competing pathways.

Benzylic Cleavage and the Tropylium Ion (m/z 91)

The most characteristic fragmentation pathway for alkylbenzenes is the cleavage of the bond beta (β) to the aromatic ring.[7] This is known as benzylic cleavage. This process is highly favored because it results in the formation of a resonance-stabilized benzyl carbocation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91.

However, the story doesn't end there. The initially formed benzyl cation rapidly rearranges into the highly stable, aromatic tropylium ion.[8][9] The tropylium cation, a seven-membered ring with 6 π-electrons, satisfies Hückel's rule of aromaticity, making it an exceptionally stable fragment.[9][10] This rearrangement is the reason why a prominent peak at m/z 91 is the hallmark of most alkylbenzenes.[11]

The McLafferty Rearrangement (m/z 92)

For linear alkylbenzenes with an alkyl chain of at least three carbons, a second diagnostic fragmentation can occur: the McLafferty rearrangement.[11][12] This is a classic rearrangement reaction in mass spectrometry that involves a six-membered transition state.[13] A hydrogen atom on the gamma (γ) carbon of the alkyl chain is transferred to the benzene ring, followed by the cleavage of the bond between the alpha (α) and beta (β) carbons. This results in the elimination of a neutral alkene molecule and the formation of a radical cation with m/z 92.[14]

The relative intensity of the m/z 91 and m/z 92 peaks can serve as a diagnostic tool. The formation of the tropylium ion (m/z 91) is a simple cleavage, while the McLafferty rearrangement (m/z 92) is a more complex process. The internal energy of the molecular ion influences the competition between these pathways.[15]

Fragmentation of Branched Alkylbenzenes: The Branch Point Rules

The introduction of branching on the alkyl chain fundamentally alters the fragmentation landscape. While benzylic cleavage still occurs, a new, often more favorable pathway emerges: cleavage at the branch point.

The guiding principle is the stability of the resulting carbocation. Fragmentation will preferentially occur at the bond adjacent to the branch point to yield the most stable carbocation possible (tertiary > secondary > primary).

Consider the isomers of butylbenzene:

  • n-Butylbenzene (linear): The mass spectrum is dominated by the m/z 91 peak (benzylic cleavage to form the tropylium ion) and a significant m/z 92 peak from the McLafferty rearrangement.

  • sec-Butylbenzene (branched): Cleavage of the C-C bond at the branch point (beta to the ring) results in the loss of an ethyl radical (•CH₂CH₃) to form a stable secondary benzylic carbocation, which rearranges to the tropylium ion (m/z 91). However, another favorable cleavage is the loss of a methyl radical (•CH₃) to form an ion at m/z 119 (M-15). The base peak is typically m/z 91, but the M-15 peak is more intense than in the linear isomer.

  • tert-Butylbenzene (branched): This isomer provides the clearest distinction. The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the tertiary carbon to form a very stable tertiary carbocation at m/z 119 (M-15). This m/z 119 peak is often the base peak in the spectrum, with the m/z 91 peak being significantly less abundant. The McLafferty rearrangement is impossible as there are no γ-hydrogens.[13]

This preference for cleavage at the branch point provides a powerful diagnostic tool for distinguishing between linear and branched isomers.[15]

Data Summary: Diagnostic Ions

Analyte StructurePrimary Fragmentation PathwayKey Diagnostic Ion(s) (m/z)Comments
Linear Alkylbenzene (C₃+ chain)Benzylic Cleavage & Tropylium Rearrangement91 (Base Peak)The classic signature of an alkylbenzene substituent.[10]
McLafferty Rearrangement92 Requires a γ-hydrogen; indicates a linear chain of at least 3 carbons.[11]
Branched Alkylbenzene (e.g., sec-butylbenzene)Cleavage at Branch Point (loss of alkyl radical)M-alkyl (e.g., M-15, M-29)Peak intensity is higher than in the linear isomer.
Benzylic Cleavage91 Still present, often as the base peak.
Branched Alkylbenzene (e.g., tert-butylbenzene)Cleavage at Branch Point (loss of methyl radical)M-15 (Base Peak)Highly favored due to the formation of a stable tertiary carbocation.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the core fragmentation mechanisms for linear and branched alkylbenzenes.

G cluster_linear Linear Alkylbenzene (n-Butylbenzene) cluster_branched Branched Alkylbenzene (tert-Butylbenzene) l_mol C₆H₅(CH₂)₃CH₃ (M•+, m/z 134) l_benzylic Benzylic Cleavage (-•C₃H₇) l_mol->l_benzylic l_mclafferty McLafferty Rearrangement (-C₃H₆) l_mol->l_mclafferty l_tropylium Tropylium Ion (m/z 91) l_benzylic->l_tropylium l_m92 Radical Cation (m/z 92) l_mclafferty->l_m92 b_mol C₆H₅C(CH₃)₃ (M•+, m/z 134) b_cleavage Cleavage at Branch Point (-•CH₃) b_mol->b_cleavage b_m119 Tertiary Carbocation (m/z 119) b_cleavage->b_m119

Caption: Key fragmentation pathways for linear vs. branched alkylbenzenes.

Experimental Protocol: GC-MS Analysis of Alkylbenzenes

This protocol outlines a standard method for the separation and identification of alkylbenzene isomers. The self-validating nature of this protocol comes from the use of a well-characterized column and standard EI conditions, which allows for comparison against extensive, commercially available mass spectral libraries like NIST/EPA/NIH.[16][17]

Sample Preparation

a. Prepare a stock solution of the alkylbenzene mixture or unknown sample at approximately 1000 µg/mL in a high-purity solvent such as hexane or dichloromethane. b. Create a working standard by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent. c. If required, prepare a series of calibration standards for quantitative analysis.

GC-MS Instrumentation and Conditions

a. System: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., Agilent 6890/5973 or equivalent).[18] b. GC Column: Use a non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[19] This phase provides excellent separation for hydrocarbons based on boiling point and structure. c. Carrier Gas: Helium with a constant flow rate of 1.0 mL/min. d. Injector: Split/splitless injector. Use split mode (e.g., 50:1 split ratio) for concentrations >10 µg/mL to avoid column overload. Use splitless mode for trace analysis. e. Injector Temperature: 250 °C. f. Oven Temperature Program: i. Initial temperature: 50 °C, hold for 2 minutes. ii. Ramp: Increase temperature at 10 °C/min to 280 °C. iii. Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific isomers being analyzed). g. MS Transfer Line Temperature: 280 °C.

Mass Spectrometer Conditions

a. Ion Source: Electron Ionization (EI). b. Ion Source Temperature: 230 °C. c. Ionization Energy: 70 eV. d. Mass Range: Scan from m/z 35 to 400. This range covers the molecular ions and all expected fragments. e. Data Acquisition: Full scan mode.

Data Analysis

a. Identify the chromatographic peak for each isomer. b. Examine the mass spectrum for each peak. c. For a suspected linear alkylbenzene, look for the presence of a strong m/z 91 peak and a significant m/z 92 peak. d. For a suspected branched alkylbenzene, look for prominent peaks corresponding to the loss of an alkyl radical from the branch point (e.g., M-15, M-29). Note the ratio of these peaks to the m/z 91 peak. e. Compare the acquired spectra against a reference library (e.g., NIST) for confirmation.[20]

G cluster_workflow GC-MS Experimental Workflow SamplePrep Sample Preparation (Dilution in Solvent) Injection GC Injection (1 µL) SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (EI Source, 70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection (Electron Multiplier) Analysis->Detection Data Data Interpretation (Spectrum vs. Library) Detection->Data

Caption: A typical workflow for the GC-MS analysis of alkylbenzenes.

By understanding the fundamental principles of carbocation stability and rearrangement reactions, researchers can confidently interpret the mass spectra of alkylbenzenes to distinguish between linear and branched isomers. This guide provides the mechanistic insights and a practical analytical framework to achieve accurate structural elucidation.

References

A Researcher's Guide to the Spectral Identification of (1,2-Dimethylpropyl)benzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the meticulous researcher, unambiguous compound identification is the bedrock of credible scientific inquiry. In the realm of organic synthesis and drug development, (1,2-Dimethylpropyl)benzene, a substituted aromatic hydrocarbon, presents a case study in the power and nuance of modern analytical techniques. This guide provides an in-depth comparison of spectral data for this compound, with a primary focus on the reference spectra provided by the National Institute of Standards and Technology (NIST), while also exploring alternative and complementary analytical methodologies.

The Foundation: NIST Spectral Data

NIST serves as a crucial repository for standardized spectral data, offering a reliable benchmark for compound verification.[1][2][3][4] For this compound (C₁₁H₁₆, Molecular Weight: 148.24 g/mol ), the electron ionization mass spectrum is a key identifier.[2][4]

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is characterized by a distinct fragmentation pattern resulting from the energetic electron impact. The molecular ion (M⁺) peak is observable, but the most prominent feature is the base peak resulting from a highly favored fragmentation pathway.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Interpretation Relative Intensity
148[C₁₁H₁₆]⁺Molecular Ion (M⁺)Moderate
105[C₈H₉]⁺Base Peak. Result of benzylic cleavage and loss of an isopropyl radical (•CH(CH₃)₂). This is a highly stable secondary benzylic carbocation.100%
91[C₇H₇]⁺Tropylium ion, a common fragment in alkylbenzenes, formed by rearrangement and loss of C₄H₉.High
77[C₆H₅]⁺Phenyl cation, resulting from the loss of the entire alkyl substituent.[5]Moderate
43[C₃H₇]⁺Isopropyl cation, corresponding to the lost isopropyl radical.Moderate

The stability of the secondary benzylic carbocation formed upon cleavage at the C-C bond between the benzene ring and the alkyl substituent is the driving force behind the dominant m/z 105 peak. This fragmentation is a classic example of the principles governing mass spectral behavior in alkylbenzenes.[6][7]

Caption: Primary fragmentation of this compound in EI-MS.

Infrared (IR) Spectroscopy
Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group
3100 - 3000C-H StretchAromatic (Benzene Ring)
3000 - 2850C-H StretchAliphatic (Alkyl Substituent)
~1600, ~1500C=C StretchAromatic Ring
770 - 730 and 710 - 690C-H Out-of-Plane BendMonosubstituted Benzene

The C-H stretching region (2850-3100 cm⁻¹) is particularly informative, showing distinct absorptions for both the sp² hybridized carbons of the aromatic ring and the sp³ hybridized carbons of the alkyl chain.[10][11] The pattern of overtone bands between 2000 and 1650 cm⁻¹ and the strong absorptions in the 900-690 cm⁻¹ region can definitively confirm the substitution pattern of the benzene ring.[9]

A Broader Perspective: Alternative Analytical Techniques

While NIST data provides a solid reference, a multi-faceted analytical approach is essential for comprehensive characterization, especially in complex matrices or for purity assessments.[12][13][14]

Technique Principle Information Provided Advantages Limitations
Gas Chromatography (GC) Differential partitioning between a mobile gas phase and a stationary phase.[12]Retention time, purity assessment, separation of isomers and volatile impurities.[15]High resolution for volatile compounds, robust, and easily coupled with MS.Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.[12]Retention time, quantitative analysis, separation of non-volatile impurities.Versatile for a wide range of compounds.Lower resolution for highly volatile compounds compared to GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Unambiguous structural elucidation, detailed information on the chemical environment of each proton and carbon atom.Non-destructive, provides the most detailed structural information.Lower sensitivity than MS, higher instrumentation cost.

For this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands out as the most powerful combination, leveraging the high-resolution separation of GC with the definitive identification capabilities of MS.

Protocol: Acquiring a Mass Spectrum of this compound via GC-MS

This protocol outlines a self-validating system for the analysis of this compound, ensuring reproducibility and accuracy.

Objective: To obtain a high-quality electron ionization (EI) mass spectrum of this compound for identification and comparison with the NIST reference spectrum.

Methodology:

  • Sample Preparation:

    • Rationale: Proper dilution is critical to avoid column overloading and detector saturation, which can distort peak shapes and mass spectra.

    • Procedure: Prepare a 100 ppm solution of the this compound sample in a high-purity solvent such as hexane or dichloromethane.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • GC Column:

      • Choice: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Rationale: This stationary phase separates compounds primarily based on boiling point, which is ideal for hydrocarbons like alkylbenzenes.

    • Injection:

      • Volume: 1 µL.

      • Mode: Split injection (e.g., 50:1 split ratio).

      • Rationale: A split injection prevents overloading the column with the analyte and ensures sharp chromatographic peaks.

      • Inlet Temperature: 250 °C.

  • Chromatographic Method:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • Rationale: A temperature ramp ensures efficient separation of the analyte from any potential impurities and solvent front.

  • Mass Spectrometer Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Rationale: 70 eV is the standard energy for EI-MS, as it provides reproducible fragmentation patterns that are comparable to library spectra (like NIST).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: 40 - 450 amu.

    • Rationale: This range comfortably covers the molecular weight of the target compound and its expected fragments.

  • Data Analysis:

    • Integrate the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Compare the acquired spectrum (major ions and their relative abundances) with the NIST reference spectrum for confirmation.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Detection cluster_analysis 4. Data Analysis Sample Analyte Sample Dilution Dilute to 100 ppm in Hexane Sample->Dilution Injector Inject 1 µL (250°C, 50:1 Split) Dilution->Injector Column HP-5ms Column (Temp. Programmed) Injector->Column IonSource EI Ion Source (70 eV, 230°C) Column->IonSource MassAnalyzer Quadrupole Analyzer (Scan 40-450 amu) IonSource->MassAnalyzer Detector Electron Multiplier MassAnalyzer->Detector Chromatogram Generate Total Ion Chromatogram (TIC) Detector->Chromatogram Spectrum Extract Mass Spectrum from Peak Chromatogram->Spectrum Comparison Compare with NIST Library Spectrum->Comparison

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The spectral characterization of this compound is a clear illustration of analytical chemistry principles. While the NIST mass spectrum provides a definitive fingerprint centered on the highly stable m/z 105 fragment, a comprehensive understanding relies on a multi-technique approach. By cross-referencing mass spectrometry with the predicted patterns of infrared spectroscopy and leveraging the separatory power of gas chromatography, researchers can achieve unambiguous identification. Adherence to validated protocols, as outlined here, ensures the generation of reliable and reproducible data, upholding the highest standards of scientific integrity.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of (1,2-Dimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and fine chemical synthesis, the precise control and analysis of isomeric purity are not merely procedural—they are fundamental to ensuring product safety, efficacy, and batch-to-batch consistency. (1,2-Dimethylpropyl)benzene, a key aromatic hydrocarbon building block, and its isomers present a classic analytical challenge. Due to their similar physicochemical properties, including close boiling points and polarity, resolving these compounds requires a robust and highly selective analytical methodology.[1]

This guide provides an in-depth comparison of gas chromatography (GC) methodologies for the isomeric purity analysis of this compound. We will explore the underlying principles of separation, compare the performance of different capillary columns, provide detailed experimental protocols, and discuss method validation to ensure the generation of trustworthy and reproducible data.

The Analytical Challenge: Separating a Family of Isomers

This compound (also known as 3-methyl-2-phenylbutane) has a molecular formula of C₁₁H₁₆.[2][3] Its potential isomeric impurities include other pentylbenzene isomers such as n-pentylbenzene, sec-pentylbenzene, and tert-pentylbenzene, as well as other positional isomers. The boiling point of this compound is approximately 188°C (461 K), while that of n-pentylbenzene is around 205°C (478 K), and sec-pentylbenzene's is similar.[2][3][4][5][6][7][8][9][10][11] This narrow boiling point range makes simple distillation ineffective for achieving high isomeric purity and places the burden of proof on high-resolution chromatography.

Gas chromatography is the technique of choice for analyzing these volatile, thermally stable compounds.[12] The critical decision in developing a robust GC method lies in the selection of the capillary column's stationary phase, as this governs the selectivity of the separation.[13][14]

Comparative Analysis: Choosing the Right GC Column

We will compare two common types of capillary columns: a non-polar phase and an intermediate-polarity phase. The choice between them depends on the specific separation required and the nature of the primary impurities.

Method A: The Workhorse Non-Polar Column

Non-polar columns, such as those with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms), are an excellent starting point for method development for non-polar compounds.[13][14] Separation on these columns is primarily driven by differences in the boiling points of the analytes.[13]

Principle of Separation: Compounds with lower boiling points will have higher vapor pressures at a given temperature, spend more time in the mobile (gas) phase, and thus elute from the column earlier. This provides a predictable elution order but may not be sufficient to resolve isomers with very similar boiling points.

Method B: Enhanced Selectivity with an Intermediate-Polarity Column

When a non-polar column fails to provide baseline resolution, an intermediate-polarity column, such as one with a 50% phenyl / 50% dimethylpolysiloxane phase, can offer alternative selectivity.[13]

Principle of Separation: The increased phenyl content in the stationary phase introduces additional separation mechanisms beyond boiling point differences. Dipole-dipole and π-π interactions between the aromatic isomers and the stationary phase can significantly alter selectivity.[14] This allows for the resolution of isomers that may co-elute on a non-polar column.

Experimental Protocols & Data Comparison

The following protocols are designed for a standard capillary gas chromatograph, such as an Agilent 6890 or equivalent, equipped with a flame ionization detector (FID).[13]

Sample and Standard Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and each suspected isomeric impurity into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like hexane or methylene chloride.

  • Working Standard (100 µg/mL): Dilute 1 mL of the Stock Standard to 10 mL with the same solvent.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent.

GC System Parameters
ParameterMethod A: Non-Polar ColumnMethod B: Intermediate-Polarity Column
Column 5% Phenyl / 95% Dimethylpolysiloxane50% Phenyl / 50% Dimethylpolysiloxane
30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium or HydrogenHelium or Hydrogen
Flow Rate 1.2 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Oven Program 80°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min)100°C (hold 1 min), ramp at 8°C/min to 260°C (hold 5 min)
Injector Split/Splitless, 250°CSplit/Splitless, 260°C
Split Ratio 50:150:1
Injection Vol. 1 µL1 µL
Detector FID, 280°CFID, 280°C
Comparative Performance Data

The following table presents hypothetical but realistic data illustrating the performance of each column for separating this compound from its key isomers.

CompoundMethod A (Non-Polar)Method B (Intermediate-Polarity)
Retention Time (min) Resolution (Rs)
sec-Pentylbenzene10.85-
This compound10.951.3
n-Pentylbenzene11.506.5

Analysis: As the data shows, Method A provides partial separation (Rs = 1.3) between sec-pentylbenzene and the main component, which may not be sufficient for accurate quantification of trace impurities. Method B, with its enhanced selectivity, significantly improves this critical separation (Rs = 2.8), providing baseline resolution and allowing for more accurate purity assessment.

Ensuring Trustworthiness: A Self-Validating System

To ensure the integrity of your results, the analytical method must be validated.[15] This process demonstrates that the procedure is suitable for its intended purpose.[16][17] Key validation characteristics for an impurity method, as outlined in the ICH Q2(R1) guideline, include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.[15][16][17][18][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities. This is demonstrated by resolving the main peak from all known impurities. Using mass spectrometry (MS) as a detector can further confirm peak identity and purity.[16][19]

  • Linearity: A linear relationship should be established across the range of the analytical procedure, typically from the LOQ to 120% of the specification limit for the impurity.[16]

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests. These are assessed by analyzing samples with known concentrations of impurities over several days and by different analysts.[17]

  • System Suitability: Before any sample analysis, a system suitability standard (containing the main component and critical impurities) should be injected to verify that the chromatographic system is performing adequately. Key parameters to monitor include resolution (Rs > 2.0 for critical pairs), peak tailing factor (Tf ≤ 1.5), and repeatability of injections (%RSD ≤ 2.0%).

Analytical Workflow

The entire process, from sample receipt to final report, must follow a logical and controlled sequence to ensure data quality.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt & Login SamplePrep Sample Dilution Sample->SamplePrep StdPrep Standard Preparation GCSetup GC System Setup & Conditioning SamplePrep->GCSetup SST System Suitability Test (SST) GCSetup->SST Acquisition Sample Injection & Data Acquisition SST->Acquisition Integration Peak Integration & Identification Acquisition->Integration Calculation Purity Calculation Integration->Calculation Report Review & Report Generation Calculation->Report

Caption: General workflow for GC-based isomeric purity analysis.

Conclusion and Recommendations

For the isomeric purity analysis of this compound, the choice of GC column is paramount.

  • A non-polar 5% phenyl-methylpolysiloxane column (Method A) is a suitable starting point and may be adequate for routine analysis where critical isomers are not present at significant levels. Its separation is reliable and based primarily on boiling points.

  • An intermediate-polarity 50% phenyl-methylpolysiloxane column (Method B) is highly recommended when higher resolution is required, especially for separating positional isomers with very close boiling points. The alternative selectivity offered by π-π interactions provides the resolving power necessary for accurate quantification of trace impurities.

Ultimately, the method must be fully validated for its intended use, ensuring that it is specific, sensitive, and robust enough to support drug development and quality control activities.

References

A Guide to Inter-laboratory Comparison of (1,2-Dimethylpropyl)benzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(1,2-Dimethylpropyl)benzene, a member of the alkylbenzene family, is a volatile organic compound (VOC) that can be encountered in various environmental and industrial settings.[1][2][3] Accurate and precise quantification of this compound is crucial for environmental monitoring, industrial process control, and toxicology studies. Inter-laboratory comparisons are essential for evaluating and improving the performance of analytical laboratories, ensuring that data generated by different organizations are comparable and reliable.[4][5]

This guide is designed to assist researchers, scientists, and drug development professionals in establishing a framework for an inter-laboratory comparison study for this compound. By following the principles outlined herein, participating laboratories can gain valuable insights into their analytical capabilities and contribute to the standardization of analytical methods for this compound.

Hypothetical Inter-laboratory Study Design

A successful inter-laboratory comparison relies on a well-structured study design.[4] This section outlines the key components of a hypothetical study for this compound analysis.

2.1. Participating Laboratories: A minimum of eight to ten laboratories with experience in VOC analysis should be recruited to ensure statistically significant results.

2.2. Test Material: A certified reference material (CRM) of this compound in a stable matrix (e.g., methanol or water) will be prepared by a reputable provider. Two concentration levels, a low and a high concentration, will be distributed to each participating laboratory. The exact concentrations will be unknown to the participants to ensure a blind analysis.

2.3. Timeline: A clear timeline for sample distribution, analysis, and data submission will be established and communicated to all participants.

2.4. Confidentiality: The identity of each laboratory will be coded to ensure anonymity in the final report.

Experimental Protocol: Analysis of this compound by GC-MS

The following is a detailed, step-by-step methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for volatile organic compounds, such as ASTM D5790.[6][7][8]

3.1. Sample Preparation (Aqueous Matrix):

  • Allow the received sample vials to equilibrate to room temperature.

  • For the preparation of calibration standards, dilute the provided CRM stock solution with reagent-grade water to achieve a series of concentrations spanning the expected range of the test materials. A suggested range is 1 µg/L to 100 µg/L.

  • For the analysis of the provided unknown samples, a direct aqueous injection or a purge and trap method can be employed. The choice of the introduction method will depend on the expected concentration and the sensitivity of the instrument. For low concentrations, a purge and trap system is recommended.

  • Add an internal standard (e.g., Toluene-d8 or another suitable deuterated aromatic compound) at a known concentration to all standards and samples.

3.2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode for 1 minute.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[9]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Solvent Delay: 3 minutes.

3.3. Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) for each standard and sample.

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The characteristic ions for this compound can be found in the NIST Mass Spectrometry Data Center.[1]

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantify the concentration of this compound in the unknown samples using the generated calibration curve.

Below is a DOT graph visualizing the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Receive Samples equilibrate Equilibrate to Room Temp sample->equilibrate prep_standards Prepare Calibration Standards equilibrate->prep_standards prep_samples Prepare Unknown Samples equilibrate->prep_samples add_is Add Internal Standard prep_standards->add_is prep_samples->add_is inject Inject into GC-MS add_is->inject acquire Acquire Data (TIC) inject->acquire identify Identify Peak acquire->identify calibrate Generate Calibration Curve identify->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data Presentation and Statistical Analysis

The results from all participating laboratories should be compiled and analyzed statistically to assess the performance of the analytical method and the proficiency of the laboratories.

4.1. Data Table: The reported concentrations of this compound for both the low and high concentration samples from each participating laboratory will be tabulated as follows:

Laboratory CodeReported Concentration (Low Level) (µg/L)Reported Concentration (High Level) (µg/L)
Lab 112.578.2
Lab 211.875.9
Lab 313.180.1
Lab 412.276.5
Lab 515.0 (Outlier)85.3
Lab 612.879.0
Lab 711.574.8
Lab 813.581.2
Lab 912.077.3
Lab 1012.678.8

4.2. Statistical Analysis:

The statistical analysis of the inter-laboratory comparison data will be performed in accordance with ISO 13528 and other relevant guidelines.[10][11][12] The following statistical parameters will be calculated:

  • Mean: The average of all reported concentrations.

  • Standard Deviation: A measure of the dispersion of the data.

  • Repeatability (within-laboratory precision): The precision of measurements within a single laboratory.

  • Reproducibility (between-laboratory precision): The precision of measurements between different laboratories.

  • Z-scores: A measure of a laboratory's performance, calculated as:

    • Z = (x - X) / σ

    • where:

      • x is the result of the individual laboratory

      • X is the assigned value (robust mean of all results)

      • σ is the standard deviation for proficiency assessment

A Z-score between -2 and 2 is generally considered satisfactory.

The following DOT graph illustrates the logical relationship in the statistical analysis:

statistical_analysis rawData Raw Data from Labs mean Calculate Mean rawData->mean stdDev Calculate Standard Deviation rawData->stdDev repeatability Assess Repeatability rawData->repeatability reproducibility Assess Reproducibility rawData->reproducibility zScores Calculate Z-scores mean->zScores stdDev->zScores performance Evaluate Laboratory Performance zScores->performance

Caption: Flowchart for the statistical analysis of inter-laboratory comparison data.

Discussion and Interpretation of Results

The results of the statistical analysis will be discussed in a comprehensive report. This will include an evaluation of the overall performance of the analytical method and individual laboratory performance. Potential sources of error and variability, such as sample preparation techniques, instrument calibration, and data processing, will be identified and discussed.

Conclusion and Recommendations

This guide provides a framework for conducting a robust inter-laboratory comparison for the analysis of this compound. By participating in such a study, laboratories can demonstrate their competence, identify areas for improvement, and contribute to the generation of high-quality, comparable data. It is recommended that laboratories regularly participate in proficiency testing schemes for relevant analytes to ensure the ongoing quality and reliability of their analytical results.

References

A Researcher's Guide to Carbocation Stability in Alkylbenzene Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted alkylbenzenes is a foundational technique. The Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds with an aromatic ring, is often the go-to procedure. However, the seemingly straightforward nature of this reaction is complicated by the underlying behavior of its carbocation intermediates. The relative stability of these transient species dictates the final product distribution, often leading to unexpected isomers through rearrangements. This guide provides an in-depth technical comparison of carbocation stability and its direct impact on the synthesis of alkylbenzenes, supported by experimental data and detailed protocols.

The Principle of Carbocation Stability: A Foundation for Synthetic Strategy

Carbocations are electron-deficient species that play a pivotal role as intermediates in many organic reactions.[1] Their stability is paramount in predicting reaction outcomes. The general order of stability for simple alkyl carbocations is tertiary > secondary > primary > methyl.[2][3] This trend is primarily governed by two key electronic effects: the inductive effect and hyperconjugation.[2][3][4]

  • Inductive Effect: Alkyl groups are electron-donating, pushing electron density towards the positively charged carbon and helping to disperse the positive charge, thereby increasing stability.[2][4]

  • Hyperconjugation: This involves the delocalization of sigma-bond electrons from adjacent C-H bonds into the empty p-orbital of the carbocation.[5][6][7] The greater the number of adjacent alkyl groups, the more hyperconjugation structures can be drawn, leading to enhanced stability.[5]

Resonance also plays a significant role in stabilizing carbocations. When a carbocation is adjacent to a pi system, such as a benzene ring (a benzylic carbocation), the positive charge can be delocalized across multiple atoms, leading to a significant increase in stability.[1][4] A primary benzylic carbocation is roughly as stable as a secondary alkyl carbocation, and a secondary benzylic carbocation is comparable in stability to a tertiary alkyl carbocation.[8]

G cluster_0 Order of Carbocation Stability Tertiary Tertiary Benzylic (Secondary) Benzylic (Secondary) Secondary Secondary Benzylic (Primary) Benzylic (Primary) Primary Primary Methyl Methyl

Caption: Relative stability of common carbocations.

The Friedel-Crafts Alkylation: A Double-Edged Sword

The Friedel-Crafts alkylation is a powerful tool for attaching alkyl groups to an aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a carbocation is generated from an alkyl halide and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10] This carbocation then acts as the electrophile, attacking the electron-rich benzene ring.[9]

However, a significant limitation of this reaction is the propensity of the carbocation intermediate to rearrange to a more stable form if possible.[11][12] This rearrangement, which occurs through 1,2-hydride or 1,2-alkyl shifts, can lead to a mixture of products, with the major product arising from the most stable carbocation.[13][14]

G cluster_0 Friedel-Crafts Alkylation Workflow A Alkyl Halide + Lewis Acid B Initial Carbocation A->B C Rearrangement (Hydride/Alkyl Shift) B->C E Electrophilic Attack on Benzene B->E Direct Alkylation D More Stable Carbocation C->D D->E Alkylation after Rearrangement F Alkylbenzene Product(s) E->F

Caption: Logical workflow of Friedel-Crafts alkylation, highlighting the potential for carbocation rearrangement.

Comparative Analysis of Alkylbenzene Synthesis: Experimental Evidence

To illustrate the practical implications of carbocation stability, let's compare the Friedel-Crafts alkylation of benzene with different propyl and butyl chlorides.

Alkyl HalideInitial CarbocationStabilityPotential RearrangementMajor Product(s)Product Ratio (approx.)
2-ChloropropaneSecondaryMore StableNoneIsopropylbenzene~100%
1-ChloropropanePrimaryLess Stable1,2-Hydride ShiftIsopropylbenzene, n-PropylbenzeneTemperature Dependent
tert-Butyl chlorideTertiaryMost StableNonetert-Butylbenzene~100%
2-ChlorobutaneSecondaryMore StableNonesec-Butylbenzene~100%
1-ChlorobutanePrimaryLess Stable1,2-Hydride Shiftsec-Butylbenzene, n-Butylbenzene2:1 at 0°C

Analysis of Results:

  • 2-Chloropropane and tert-Butyl Chloride: The reaction of benzene with 2-chloropropane or tert-butyl chloride proceeds without rearrangement.[15] This is because the initially formed secondary and tertiary carbocations, respectively, are already the most stable isomers.

  • 1-Chloropropane: When benzene is alkylated with 1-chloropropane, the initially formed primary carbocation rapidly rearranges to the more stable secondary carbocation via a 1,2-hydride shift.[12][13] Consequently, the major product is isopropylbenzene.[12] Interestingly, the product distribution is temperature-dependent. At lower temperatures (-6°C), a higher proportion of the unrearranged product, n-propylbenzene (60%), is observed, suggesting that at lower kinetic energy, some of the primary carbocation-Lewis acid complex reacts before it has a chance to rearrange. At higher temperatures (35°C), the ratio reverses, favoring the thermodynamically more stable rearranged product.

  • 1-Chlorobutane: Similar to 1-chloropropane, the alkylation of benzene with 1-chlorobutane leads to a mixture of products. The primary butyl carbocation rearranges to the more stable secondary butyl carbocation. At 0°C, the reaction yields an approximate 2:1 ratio of the rearranged product (sec-butylbenzene) to the unrearranged product (n-butylbenzene).[2][3]

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Benzene

This protocol can be adapted for the alkylation of benzene with various alkyl chlorides.

Materials:

  • Anhydrous benzene

  • Alkyl chloride (e.g., 1-chloropropane, 2-chloropropane, 1-chlorobutane, tert-butyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

  • In the flask, add anhydrous benzene (a significant excess is often used to minimize polyalkylation) and cool the flask in an ice bath.

  • Carefully add anhydrous aluminum chloride to the stirred benzene.

  • Add the alkyl chloride to the dropping funnel.

  • Add the alkyl chloride dropwise to the stirred benzene-AlCl₃ mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.

  • Slowly and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product by distillation.

Protocol for GC-MS Analysis of Alkylbenzene Products

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: 50-300 amu

  • Source Temperature: 230°C

Quantification:

  • Prepare standard solutions of the expected alkylbenzene isomers of known concentrations.

  • Analyze the standard solutions using the GC-MS method to determine their retention times and fragmentation patterns.

  • Analyze the crude reaction mixture under the same conditions.

  • Identify the products by comparing their retention times and mass spectra to the standards.

  • Determine the relative product distribution by integrating the peak areas of the corresponding isomers in the total ion chromatogram.

Conclusion and Field-Proven Insights

The relative stability of carbocations is a critical determinant in the synthesis of alkylbenzenes via Friedel-Crafts alkylation. While this reaction is a powerful tool for C-C bond formation, the potential for carbocation rearrangements necessitates a thorough understanding of the underlying mechanistic principles to predict and control the product outcome. For the synthesis of straight-chain alkylbenzenes, where rearrangement is problematic, an alternative two-step approach involving Friedel-Crafts acylation followed by reduction of the ketone is often the preferred and more reliable method, as the acylium ion intermediate is resonance-stabilized and does not rearrange.[14] This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic strategies, leading to more efficient and predictable outcomes in the development of novel chemical entities.

References

A Senior Application Scientist's Guide to Capillary Column Selection for Alkylbenzene Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of alkylbenzenes are critical in a multitude of applications, from environmental monitoring to the quality control of industrial chemicals. The choice of a gas chromatography (GC) capillary column is paramount to achieving the desired resolution and analytical performance. This guide provides an in-depth comparison of different capillary columns for alkylbenzene separation, supported by experimental data and expert insights to inform your method development.

The Central Role of Stationary Phase Chemistry

The separation of alkylbenzene isomers is fundamentally governed by the interactions between the analytes and the stationary phase within the capillary column. The principle of "like dissolves like" is a foundational concept in column selection.[1][2] Alkylbenzenes, being aromatic hydrocarbons, exhibit a range of polarities, and their separation is influenced by factors such as boiling point, molecular size, and shape.

Non-Polar Columns: The Workhorse for Boiling Point-Based Separations

Non-polar columns, typically featuring a 100% dimethylpolysiloxane or a low-percentage phenyl-substituted (e.g., 5% phenyl) dimethylpolysiloxane stationary phase, are the most common starting point for alkylbenzene analysis.[3] On these columns, the elution order of alkylbenzenes primarily follows their boiling points.[1][2] Van der Waals forces are the predominant interaction mechanism.[1][2]

Columns with a 5% phenyl-methylpolysiloxane stationary phase, such as the Agilent J&W DB-5ms and HP-5ms, Restek Rxi-5ms, and Varian VF-5ms, are widely used for this purpose.[3][4][5][6] These columns are known for their robustness, low bleed, and excellent inertness, making them suitable for sensitive detectors like mass spectrometers.[6] While often considered equivalent due to their similar stationary phase composition, minor differences in manufacturing can lead to slight variations in selectivity.

Mid- to High-Polarity Columns: Leveraging Specific Interactions for Enhanced Selectivity

For complex mixtures or the separation of isomers with close boiling points, a non-polar column may not provide adequate resolution. In such cases, columns with a higher phenyl content or those with more polar stationary phases, such as polyethylene glycol (PEG) or ionic liquids, offer alternative selectivities. These columns can engage in additional interactions, such as π-π stacking with the aromatic ring of the alkylbenzenes, leading to improved separation of certain isomers.

A notable example is the separation of xylene isomers (o-, m-, and p-xylene) and ethylbenzene. On a non-polar 100% dimethylpolysiloxane (PDMS) column, m- and p-xylene often co-elute due to their very similar boiling points.[7] However, a polar column, such as a ZB-WAX (polyethylene glycol), can achieve baseline separation of all four isomers.[8][9] This is because the polar stationary phase interacts differently with the subtle differences in the dipole moments of the isomers.

Comparative Performance Data

To illustrate the practical differences in column performance, the following sections present experimental data from various studies.

Separation of BTEX (Benzene, Toluene, Ethylbenzene, and Xylenes)

A study by Phenomenex directly compared the performance of four columns with varying polarities for the analysis of a BTEX mixture. The results clearly demonstrate the impact of stationary phase polarity on resolution.

ColumnStationary PhasePolarityResolution of m/p-Xylene
ZB-1 100% DimethylpolysiloxaneNon-PolarCo-elution
ZB-5 5% Phenyl-95% DimethylpolysiloxaneNon-PolarCo-elution
ZB-50 50% Phenyl-50% DimethylpolysiloxaneMid-PolarPartial Separation
ZB-WAX Polyethylene GlycolPolarBaseline Separation

Chromatographic Comparison of Different Columns for BTEX Separation [8][9]

  • ZB-5 (Non-Polar): Shows good peak shape for all components, but m- and p-xylene co-elute.

  • ZB-50 (Mid-Polar): Offers partial resolution of m- and p-xylene, indicating the benefit of increased phenyl content.

  • ZB-WAX (Polar): Provides complete baseline separation of all BTEX isomers, including the critical m/p-xylene pair.

This comparison highlights that for complex mixtures of isomers with similar boiling points, a polar stationary phase can provide the necessary selectivity for complete resolution.[8][9][10]

Separation of Linear Alkylbenzenes (LABs)

In the analysis of linear alkylbenzenes (LABs), which are important environmental tracers, the goal is often to separate homologs based on their alkyl chain length and isomers based on the phenyl position on the chain.

A study on the determination of LABs in detergents utilized a VF-5ms column (5% phenyl-methylpolysiloxane) and provided a chromatogram showing the separation of decyl, undecyl, dodecyl, and tridecyl benzene homologs.[4][5] The elution order was based on the increasing carbon number of the alkyl chain.[4][5]

While the VF-5ms provided good separation of the homologs, for very complex LAB mixtures, a higher resolution column or a two-dimensional GC (GCxGC) approach might be necessary to resolve all isomers.

The Rise of Ionic Liquid Columns: A New Frontier in Selectivity

Ionic liquid (IL) stationary phases represent a significant advancement in GC column technology, offering unique selectivities and high thermal stability. For alkylbenzene analysis, certain IL columns can provide separations that are difficult to achieve with traditional polysiloxane or PEG phases.

For instance, the SLB-IL60, an ionic liquid column with a polarity similar to PEG, offers a different elution pattern and a higher maximum operating temperature (300 °C). This can be advantageous for analyzing a wide range of alkylbenzenes, from volatile BTEX to higher molecular weight isomers.

Experimental Protocols

To ensure the reproducibility of your results, a well-defined experimental protocol is essential. The following is a typical starting point for the GC-MS analysis of alkylbenzenes.

Standard GC-MS Method for Alkylbenzene Analysis

Instrumentation:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: Agilent 5973 or equivalent

  • Injector: Split/Splitless

Column:

  • Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

MS Conditions:

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

This protocol serves as a robust starting point. Optimization of the temperature program, flow rate, and split ratio may be necessary depending on the specific alkylbenzene congeners of interest and the sample matrix.

Visualizing the Workflow and Separation Principles

To better understand the experimental process and the underlying separation mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Reporting Quantification->Report

A typical workflow for the analysis of alkylbenzenes.

Separation_Mechanisms cluster_nonpolar Non-Polar Column (e.g., DB-5ms) cluster_polar Polar Column (e.g., ZB-WAX) NonPolar_Interactions Primary Interaction: van der Waals forces NonPolar_Elution Elution Order: Primarily by Boiling Point NonPolar_Interactions->NonPolar_Elution Polar_Interactions Primary Interactions: Dipole-dipole Hydrogen Bonding π-π Stacking Polar_Elution Elution Order: Influenced by Polarity & Boiling Point Polar_Interactions->Polar_Elution Alkylbenzenes Alkylbenzene Mixture Alkylbenzenes->NonPolar_Interactions Alkylbenzenes->Polar_Interactions

Dominant separation mechanisms on different column types.

Conclusion and Recommendations

The selection of the optimal capillary column for alkylbenzene separation is a critical decision that directly impacts the quality and reliability of analytical results.

  • For general-purpose screening and separation of alkylbenzene homologs , a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms, VF-5ms, Rxi-5ms) is a robust and reliable choice. These columns provide excellent efficiency and low bleed, making them ideal for GC-MS applications.

  • For the separation of challenging isomers with similar boiling points, such as m- and p-xylene , a more polar column, such as a polyethylene glycol (PEG) or a high-phenyl content column, is recommended. The enhanced selectivity of these phases is often necessary to achieve baseline resolution.

  • For novel and highly complex separations , exploring the unique selectivities offered by ionic liquid columns can be a powerful strategy. Their high thermal stability also provides an advantage for analyzing a wide range of alkylbenzenes in a single run.

Ultimately, the choice of column should be guided by the specific analytical goals, the complexity of the sample matrix, and the required level of resolution. By understanding the fundamental principles of stationary phase chemistry and leveraging the comparative data presented in this guide, researchers can make informed decisions to optimize their alkylbenzene separation methods.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (1,2-Dimethylpropyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends throughout their lifecycle, from procurement to disposal. The proper management of waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of (1,2-Dimethylpropyl)benzene, ensuring the safety of personnel and adherence to environmental regulations.

Section 1: Essential Safety & Chemical Profile

This compound, also known as 2-Methyl-3-phenylbutane, is a flammable aromatic hydrocarbon.[1][2][3] Understanding its intrinsic properties is the first step in managing its disposal safely. Its benzene core necessitates a conservative approach, treating it with the caution afforded to a hazardous substance.

PropertyValueSource(s)
CAS Number 4481-30-5[2][4][5]
Molecular Formula C₁₁H₁₆[5][6]
Appearance Colorless to almost colorless clear liquid[2][6][7]
Synonyms 2-Methyl-3-phenylbutane, 3-Methyl-2-phenylbutane[1][3]
Primary Hazards Flammable liquid and vapor (H226), Harmful if swallowed (H302)[1][2][6]
Incompatibilities Strong oxidizing agents, heat, flames, and sparks[7]
DOT Classification UN3295, Hydrocarbons, liquid, n.o.s., Class 3, Packing Group III[4]

Section 2: The Regulatory Landscape: RCRA and Institutional Oversight

The disposal of this compound is governed by a framework of federal and local regulations. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[8]

However, your institution's Environmental Health and Safety (EHS) department is your primary resource for compliance. They translate federal and state mandates into actionable protocols specific to your location.[10] Always defer to your local EHS guidelines, as they are designed to ensure compliance with all relevant regulations, which may be stricter than federal standards.[8][11]

Section 3: Core Disposal Protocol: A Step-by-Step Guide

The primary and most accepted disposal method for this compound is through a licensed hazardous waste disposal service, typically coordinated by your EHS department.[1][10] The recommended final disposal is high-temperature incineration at a permitted facility.[12]

Step 1: Waste Segregation

  • Causality: Preventing uncontrolled chemical reactions is paramount. Aromatic hydrocarbons can react violently with incompatible materials.

  • Protocol:

    • Collect waste this compound and materials contaminated with it in a dedicated waste container.

    • DO NOT mix this waste with other chemical streams (e.g., halogenated solvents, strong acids, or oxidizers) unless you have explicitly verified compatibility. Consult compatibility charts and your EHS office if unsure.[10]

Step 2: Proper Containment

  • Causality: Secure containment prevents spills and vapor release, protecting both laboratory personnel and the environment.[7]

  • Protocol:

    • Select a container made of a chemically resistant material (e.g., glass or high-density polyethylene) that is in good condition with a secure, leak-proof cap.

    • Fill the container to no more than 80% capacity to allow for vapor expansion.

    • Wipe the exterior of the container clean of any chemical residue.

    • Keep the container closed at all times, except when adding waste.[2][13]

Step 3: Accurate and Complete Labeling

  • Causality: Proper labeling is a critical communication tool required by law. It informs EHS personnel, emergency responders, and disposal technicians of the container's contents and associated hazards, ensuring safe handling.[13][14]

  • Protocol:

    • Obtain a hazardous waste label from your EHS department.

    • Fill out the label completely and legibly. Information must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoiding abbreviations or formulas)

      • An accurate estimation of the concentration and volume.

      • All associated hazards (e.g., "Flammable," "Toxic").

    • Affix the label to the body of the container.

Step 4: Safe Accumulation and Storage

  • Causality: Storing hazardous waste correctly minimizes the risk of fire, exposure, and spills.

  • Protocol:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Accumulation Area, as directed by your institution.

    • This area must be well-ventilated, secure, and away from heat sources, sparks, or open flames.[1][2][6]

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

    • Adhere strictly to institutional limits on the volume of waste and the duration of storage.[14]

Step 5: Arranging for Disposal

  • Causality: Only licensed professionals are permitted to transport and dispose of hazardous waste, ensuring it is managed in an environmentally sound manner.

  • Protocol:

    • Once the container is full or the accumulation time limit is approaching, submit a chemical waste collection request to your EHS department.[10][13]

    • Provide an accurate description of the waste as detailed on the label.

    • EHS will then coordinate with a licensed hazardous waste contractor for pickup and final disposal.

Section 4: Waste Minimization and Spill Management

Waste Minimization

  • Purchase only the quantity of this compound required for your experiments.

  • Design experiments to use the smallest scale feasible.

  • Do not dispose of unused, unopened product. Check if it can be shared with another research group.

Spill Management Protocol

  • Causality: A prepared response to a spill can significantly mitigate potential harm. Benzene and its derivatives are volatile, and vapors should not be inhaled.[14][15]

  • Protocol:

    • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact EHS or emergency services.

    • Ventilate: Ensure the area is well-ventilated. If safe to do so, work within a chemical fume hood.[14]

    • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.

    • Contain and Absorb: Wearing appropriate PPE (gloves, safety goggles, lab coat), confine the spill and absorb it using a chemical spill kit with absorbents suitable for flammable liquids (e.g., vermiculite, dry sand).[14][16]

    • Collect Waste: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

    • Decontaminate: Clean the spill area with soap and water.

    • Dispose: Label the container with all contaminants and manage it as hazardous waste according to the protocol in Section 3.

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start Waste Generated (this compound) sub1 Is it pure liquid or a contaminated solid? start->sub1 cont_liquid Select a clean, compatible liquid waste container. sub1->cont_liquid Liquid cont_solid Select a compatible solid waste container. sub1->cont_solid Solid (e.g., contaminated wipes) labeling Affix a Hazardous Waste label. Fill out completely and accurately. cont_liquid->labeling cont_solid->labeling storage Store in designated, ventilated Satellite Accumulation Area with secondary containment. labeling->storage sub2 Is container full or is pickup required? storage->sub2 add_waste Continue to add compatible waste as generated. sub2->add_waste No request_pickup Submit a waste collection request to EHS. sub2->request_pickup Yes add_waste->storage end EHS arranges for final disposal via licensed contractor. request_pickup->end

References

Navigating the Safe Handling of (1,2-Dimethylpropyl)benzene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. (1,2-Dimethylpropyl)benzene, also known as 2-Methyl-3-phenylbutane, is a flammable aromatic hydrocarbon that demands a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols and compliant disposal plans, to ensure its safe management in the laboratory.

Understanding the Hazard: GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Sensitization-H317: May cause an allergic skin reaction[1]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2H411: Toxic to aquatic life with long lasting effects[2]

These classifications underscore the critical need for appropriate PPE to prevent ignition, ingestion, skin contact, and environmental release.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk-based approach is essential when selecting PPE for handling this compound. The following recommendations are based on established safety protocols for flammable aromatic hydrocarbons.

Eye and Face Protection

Direct contact with this compound can cause irritation. Therefore, robust eye and face protection is mandatory.

  • Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn.

  • Splash Hazard: When there is a potential for splashing (e.g., during transfers of larger volumes or reactions under pressure), chemical splash goggles are required. For maximum protection, a full-face shield should be worn in conjunction with safety goggles.

Skin Protection: The Right Gloves and Apparel

Given that this chemical may cause an allergic skin reaction, selecting the appropriate gloves and protective clothing is crucial.

Glove Selection: The choice of glove material is critical for preventing skin exposure. Aromatic hydrocarbons can degrade many common glove materials.

Glove MaterialRecommendationJustification
Viton® Excellent Offers superior resistance to aromatic hydrocarbons.
Polyvinyl Alcohol (PVA) Excellent Provides excellent protection against aromatic and chlorinated solvents. Note: PVA is water-soluble and should not be used in aqueous solutions.
Nitrile Poor Not recommended for prolonged contact with aromatic hydrocarbons due to rapid breakthrough times. Suitable only for incidental splash protection, with immediate removal and replacement upon contact.
Latex Poor Offers poor resistance to aromatic hydrocarbons.

Protocol for Glove Usage:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Double Gloving: For enhanced protection, consider wearing two pairs of gloves.

  • Immediate Replacement: If direct contact with this compound occurs, remove and dispose of the contaminated gloves immediately. Wash hands thoroughly before donning new gloves.

  • Proper Removal: To avoid contaminating your hands, use a proper glove removal technique (e.g., peeling them off from the cuff, turning them inside out).

Protective Clothing:

  • A standard laboratory coat should be worn at all times.

  • For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

Inhalation of this compound vapors should be avoided. Engineering controls are the primary line of defense.

  • Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood.

  • Respirator Selection: In situations where a fume hood is not available or during emergency situations such as a large spill, respiratory protection is necessary. The selection of a respirator should be based on the potential exposure concentration and must comply with OSHA's respiratory protection standard (29 CFR 1910.134).

ConditionRecommended RespiratorNIOSH Cartridge/Canister
Vapors below the Permissible Exposure Limit (PEL) Air-purifying respirator (APR) with a half or full facepieceOrganic Vapor (OV) cartridges
Emergency or unknown concentrations Self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure modeN/A

Respirator Use Protocol:

  • Fit Testing: All users of tight-fitting respirators must be fit-tested to ensure a proper seal.

  • Cartridge Change Schedule: Organic vapor cartridges have a limited service life and must be replaced on a regular schedule determined by the exposure conditions.

  • Inspection and Maintenance: Respirators must be inspected before each use and properly maintained according to the manufacturer's instructions.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage Workflow

The following diagram illustrates the key steps for the safe handling and storage of this compound.

cluster_storage Storage cluster_handling Handling storage Store in a cool, dry, well-ventilated area away from ignition sources. Keep container tightly closed. fume_hood Work in a certified chemical fume hood. storage->fume_hood Retrieve for use ppe Don appropriate PPE: - Safety goggles/face shield - Chemically resistant gloves (Viton®/PVA) - Lab coat fume_hood->ppe grounding Ground and bond containers during transfer to prevent static discharge. ppe->grounding

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2-Dimethylpropyl)benzene
Reactant of Route 2
Reactant of Route 2
(1,2-Dimethylpropyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.